N-(3-fluorobenzyl)-1-methoxypropan-2-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]-1-methoxypropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO/c1-9(8-14-2)13-7-10-4-3-5-11(12)6-10/h3-6,9,13H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDWTJOFYWYNMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90386148 | |
| Record name | N-[(3-Fluorophenyl)methyl]-1-methoxypropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355816-49-8 | |
| Record name | N-[(3-Fluorophenyl)methyl]-1-methoxypropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis of N-(3-fluorobenzyl)-1-methoxypropan-2-amine"
An In-depth Technical Guide to the Synthesis of N-(3-fluorobenzyl)-1-methoxypropan-2-amine
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of a robust synthetic pathway for this compound, a compound of interest for researchers in medicinal chemistry and drug development. The narrative emphasizes the rationale behind procedural choices, ensuring both scientific rigor and practical applicability for professionals in the field.
Introduction and Strategic Approach
This compound is a secondary amine featuring a fluorinated aromatic ring and a methoxypropyl backbone. The strategic incorporation of a fluorine atom is a common tactic in medicinal chemistry to modulate metabolic stability, binding affinity, and lipophilicity. This guide details a primary synthetic route via reductive amination, a cornerstone of amine synthesis valued for its efficiency and reliability.
Our strategy involves the coupling of two key synthons: 1-methoxypropan-2-amine and 3-fluorobenzaldehyde , or alternatively, 1-methoxy-2-propanone and 3-fluorobenzylamine . For this guide, we will focus on the reaction between 1-methoxy-2-propanone and 3-fluorobenzylamine, as it provides a direct and high-yielding pathway.
Retrosynthetic Analysis
A retrosynthetic approach logically deconstructs the target molecule into readily available starting materials. This analysis identifies the key bond disconnection at the benzylic carbon-nitrogen bond, pointing directly to a reductive amination strategy.
An In-Depth Technical Guide to the Physicochemical Properties of N-(3-fluorobenzyl)-1-methoxypropan-2-amine
Introduction: The Physicochemical Blueprint of a Drug Candidate
In the landscape of modern drug discovery, the adage "form follows function" is profoundly resonant. However, preceding both is a molecule's intrinsic physicochemical profile, a fundamental determinant of its ultimate therapeutic success. These properties, including ionization constant (pKa), lipophilicity (logP), and aqueous solubility, govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and are thus pivotal indicators of its behavior within a biological system.[1] An early and comprehensive understanding of these characteristics is not merely a data-gathering exercise; it is a critical step in navigating the complex path from a promising lead compound to a viable drug candidate. Deviations from an optimal physicochemical profile are strongly correlated with a higher likelihood of attrition during drug development.[2] This guide provides an in-depth technical examination of the core physicochemical properties of N-(3-fluorobenzyl)-1-methoxypropan-2-amine, a secondary amine of interest in medicinal chemistry. We will explore its predicted properties and provide detailed, field-proven methodologies for their experimental determination.
Chemical Identity and Predicted Physicochemical Profile
This compound is a secondary amine with the molecular formula C₁₁H₁₆FNO and a molecular weight of 197.25 g/mol .[3] Its structure is characterized by a fluorobenzyl group and a methoxypropyl group attached to a central nitrogen atom.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method/Source |
| pKa | ~9.5 - 10.5 | Based on typical pKa values for secondary aliphatic amines.[4] The electron-withdrawing effect of the fluorobenzyl group may slightly decrease the basicity compared to a simple dialkyl amine. |
| logP | ~2.5 - 3.5 | Calculated using online prediction tools such as Molinspiration and ALOGPS.[5][6] This value suggests moderate lipophilicity. |
| Aqueous Solubility | Low to moderate | Predicted to have limited aqueous solubility, a common characteristic for compounds with this level of lipophilicity.[7] |
Ionization Constant (pKa): The Gatekeeper of Absorption and Distribution
The pKa of a molecule is the pH at which it exists in an equal ratio of its ionized and non-ionized forms. For a basic compound like this compound, the pKa refers to the equilibrium between the protonated (cationic) form and the neutral form. This property is of paramount importance as it dictates the extent of a drug's ionization in various physiological compartments, which in turn significantly influences its absorption, distribution, and target engagement.[8] The amine functionality is the most common basic functional group found in drug molecules, and its protonated form is often crucial for binding to therapeutic targets.[4]
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[9] The method involves the gradual addition of a titrant (an acid or a base) to a solution of the compound of interest while monitoring the pH.
Methodology:
-
Preparation of the Analyte Solution:
-
Accurately weigh approximately 10-20 mg of this compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or acetonitrile to ensure complete dissolution.[8]
-
The final concentration of the analyte should be in the range of 1-10 mM.[10]
-
Add a background electrolyte, such as 0.15 M potassium chloride, to maintain a constant ionic strength throughout the titration.[10]
-
-
Titration Setup:
-
Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[10]
-
Place the analyte solution in a thermostatted vessel and stir continuously with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a titrant delivery tube into the solution.
-
Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of a basic compound.[9]
-
-
Titration Procedure:
-
Since this compound is a base, the titrant will be a standardized solution of a strong acid, such as 0.1 M hydrochloric acid.
-
Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH change upon addition of the titrant becomes minimal, indicating that the amine is fully protonated.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The equivalence point is the point of maximum slope on the titration curve.
-
The pKa is equal to the pH at the half-equivalence point, where half of the amine has been neutralized.[10]
-
For more accurate determination, the pKa can be calculated from the inflection point of the buffer region on the titration curve.[10]
-
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP): Balancing Membrane Permeability and Aqueous Solubility
Lipophilicity, the "fat-loving" nature of a molecule, is a critical physicochemical property that influences a drug's permeability across biological membranes, its binding to plasma proteins, and its interaction with metabolic enzymes. The octanol-water partition coefficient (P) is the most common measure of lipophilicity, and it is typically expressed as its logarithm (logP).[5] A delicate balance of lipophilicity is required for a successful drug; a compound that is too lipophilic may have poor aqueous solubility and be rapidly metabolized, while a compound that is too hydrophilic may not be able to cross cell membranes to reach its target.[1]
Experimental Protocol: The Shake-Flask Method for logP Determination
The shake-flask method is the gold standard for the experimental determination of logP.[11] It directly measures the partitioning of a compound between n-octanol and water.
Methodology:
-
Preparation of Phases:
-
Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing them to separate overnight. This ensures that the two phases are in equilibrium before the experiment begins.
-
For ionizable compounds like this compound, it is crucial to use a buffered aqueous phase (e.g., phosphate-buffered saline, pH 7.4) to determine the distribution coefficient (logD) at a physiologically relevant pH.[12]
-
-
Partitioning:
-
Prepare a stock solution of the test compound in the aqueous phase.
-
Add a known volume of the stock solution to a known volume of the pre-saturated n-octanol in a sealed container.
-
Vigorously shake the mixture for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.[13]
-
Allow the phases to separate completely, which can be facilitated by centrifugation.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).[14]
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
logP (or logD at a specific pH) is the base-10 logarithm of the partition coefficient.
-
Caption: Workflow for kinetic solubility determination.
Conclusion: Integrating Physicochemical Properties for Informed Drug Design
The physicochemical properties of this compound, and indeed any drug candidate, are not independent variables but rather an interconnected web of characteristics that collectively define its potential for success. A thorough understanding of pKa, logP, and solubility, obtained through a combination of predictive modeling and robust experimental validation, provides the foundation for rational drug design and lead optimization. By embracing a holistic approach that considers these fundamental properties from the earliest stages of discovery, researchers can more effectively navigate the challenges of drug development and increase the probability of delivering safe and efficacious medicines.
References
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"N-(3-fluorobenzyl)-1-methoxypropan-2-amine mechanism of action"
An In-Depth Technical Guide to the Putative Mechanism of Action of N-(3-fluorobenzyl)-1-methoxypropan-2-amine
Abstract: this compound is a defined chemical entity with structural similarities to the phenylethylamine class of central nervous system stimulants. However, as of the date of this publication, its pharmacological profile and mechanism of action have not been characterized in the peer-reviewed scientific literature. This technical guide addresses this knowledge gap by providing a comprehensive, structure-driven analysis of its putative mechanism of action. We synthesize information from structurally related compounds to hypothesize its primary molecular targets and functional effects. Furthermore, we present a detailed, field-proven experimental framework for the systematic elucidation of its pharmacodynamics, from initial in vitro screening to in vivo validation. This document is intended for researchers, scientists, and drug development professionals engaged in the study of novel psychoactive compounds.
Introduction and Current Status
This compound (CAS 355816-49-8) is a substituted secondary amine.[1] Its chemical structure, featuring a propan-2-amine backbone, suggests a potential interaction with the monoaminergic systems of the central nervous system, akin to classical stimulants like amphetamine. The molecule incorporates three key structural motifs that are expected to modulate its pharmacological activity:
-
A 1-methoxypropan-2-amine core: This backbone is a variation of the phenylpropan-2-amine skeleton found in amphetamine. The presence of a methoxy group at the 1-position may influence metabolic stability and interaction with molecular targets.
-
An N-benzyl substitution: The addition of a benzyl group to the amine is a common strategy in medicinal chemistry that can significantly alter a compound's affinity and selectivity for various transporters and receptors.
-
A meta-Fluorine substitution: The fluorine atom on the 3-position of the N-benzyl ring is a critical feature. Halogenation, particularly fluorination, is known to modify the electronic properties of the aromatic ring, which can enhance binding affinity and alter functional activity at monoamine transporters.
Given the absence of direct pharmacological data, this guide will proceed by first dissecting the molecule's structure to propose a likely mechanism of action and then detail the necessary experimental protocols to validate this hypothesis.
Structural Analysis and Putative Mechanism of Action
The primary hypothesis, based on structural analogy to known CNS stimulants, is that this compound functions as a monoamine transporter ligand . The monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) are the primary targets for the vast majority of psychostimulant drugs.[2] The key question is whether it acts as a reuptake inhibitor (a blocker, like cocaine) or a releasing agent (a substrate, like amphetamine).
Comparison with Reference Compounds
The pharmacological profile can be predicted by comparing its structure to well-characterized molecules.
| Compound | Core Structure | N-Substitution | Phenyl Ring Substitution | Primary Mechanism |
| Amphetamine | Phenylpropan-2-amine | -H | Unsubstituted | DAT/NET Releaser |
| Phenmetrazine | Phenylmorpholine | -H | Unsubstituted | DAT/NET Releaser[3] |
| 3-Fluorophenmetrazine (3-FPM) | Phenylmorpholine | -H | 3-Fluoro | Potent DAT/NET Releaser[4] |
| This compound | Methoxypropan-2-amine | 3-Fluorobenzyl | (on N-substituent) | Hypothesized: DAT/NET Releaser or Inhibitor |
The parent compound, phenmetrazine, is a potent dopamine and norepinephrine releasing agent.[2][3] Its fluorinated analogue, 3-Fluorophenmetrazine (3-FPM), retains this profile, acting as a potent releasing agent at DAT and NET with half-maximal effective concentrations (EC₅₀) of 43 nM and 30 nM, respectively, while having negligible effects on SERT (EC₅₀ > 2500 nM).[4] This strongly suggests that the 3-fluorophenyl motif confers potent activity at catecholamine transporters. It is therefore highly probable that this compound will also display significant affinity for DAT and NET. The N-benzyl group and acyclic core will determine whether it functions as a releaser or a reuptake inhibitor.
Hypothesized Molecular Interaction
We hypothesize that this compound acts as a substrate-type releaser at DAT and NET. The molecule would be recognized and transported into the presynaptic neuron by these transporters. Once inside, it is expected to disrupt the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic dopamine and norepinephrine. This action, combined with its ability to induce reverse transport of the monoamine transporters, results in a significant efflux of neurotransmitters into the synaptic cleft.[5]
Proposed Experimental Workflow for Mechanistic Elucidation
To rigorously test our hypothesis, a multi-stage experimental plan is required. This workflow is designed to be a self-validating system, where the results of each stage inform the design of the next.
Stage 1: In Vitro Target Affinity Profiling
Objective: To determine the binding affinity (Kᵢ) of this compound at human monoamine transporters.
Methodology: Radioligand Binding Assays This experiment quantifies the ability of the test compound to displace a specific, high-affinity radioligand from its target transporter.
Protocol:
-
Source of Transporters: Use cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.
-
Radioligands:
-
DAT: [³H]WIN 35,428
-
NET: [³H]Nisoxetine
-
SERT: [³H]Citalopram
-
-
Assay Procedure:
-
Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of the test compound (e.g., 0.1 nM to 10 µM).
-
Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT).
-
Incubate at room temperature for 2-3 hours to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash filters to remove unbound radioligand.
-
Quantify bound radioactivity using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
Causality: This initial screen is fundamental. If the compound does not bind with appreciable affinity (e.g., Kᵢ > 1 µM) to any of the monoamine transporters, the primary hypothesis is incorrect, and alternative targets must be considered. High affinity provides the rationale for proceeding to functional assays.[6][7]
Stage 2: In Vitro Functional Characterization
Objective: To determine whether the compound inhibits neurotransmitter uptake or promotes neurotransmitter release.
Methodology: Synaptosome Uptake and Release Assays These assays use synaptosomes (resealed nerve terminals) prepared from rodent brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET), which contain functional transporters.[2][8]
Protocol 1: Neurotransmitter Uptake Inhibition Assay
-
Preparation: Prepare synaptosomes from fresh rat brain tissue.
-
Procedure:
-
Pre-incubate synaptosomes with varying concentrations of the test compound.
-
Initiate uptake by adding a low concentration of a radiolabeled neurotransmitter ([³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin).
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate uptake by rapid filtration and washing with ice-cold buffer.
-
Quantify the radioactivity retained by the synaptosomes.
-
-
Data Analysis: Determine the IC₅₀ for uptake inhibition. Potent uptake inhibitors will have low nanomolar IC₅₀ values.[5]
Protocol 2: Neurotransmitter Release Assay
-
Preparation: Prepare synaptosomes and pre-load them with a radiolabeled neurotransmitter by performing an uptake reaction as described above.
-
Procedure:
-
Wash the pre-loaded synaptosomes to remove external radioactivity.
-
Initiate release by adding varying concentrations of the test compound.
-
Incubate for a set period (e.g., 10-30 minutes) at 37°C.
-
Pellet the synaptosomes by centrifugation.
-
Measure the radioactivity in the supernatant (released neurotransmitter) and the pellet (retained neurotransmitter).
-
-
Data Analysis: Calculate the percentage of total neurotransmitter released and determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) for release. A true releasing agent will have a high Eₘₐₓ, comparable to a reference compound like d-amphetamine.
Causality: Comparing the results from these two assays is critical.
-
A Reuptake Inhibitor will be potent in the uptake assay (low IC₅₀) but weak or inactive in the release assay.
-
A Releasing Agent will be potent in both assays. The potency for release (EC₅₀) is the defining characteristic.
Stage 3: In Vivo Validation
Objective: To confirm the in vitro findings in a living system and characterize the physiological and behavioral effects.
Methodology: In Vivo Microdialysis and Behavioral Assays
Protocol 1: In Vivo Microdialysis
-
Procedure:
-
Surgically implant a microdialysis probe into a relevant brain region of a freely moving rat (e.g., nucleus accumbens for dopamine release).
-
After recovery, perfuse the probe with artificial cerebrospinal fluid (aCSF).
-
Collect baseline dialysate samples to measure basal neurotransmitter levels.
-
Administer the test compound (e.g., via intraperitoneal injection) and continue collecting samples.
-
Analyze the concentration of dopamine, norepinephrine, and serotonin in the dialysate using HPLC with electrochemical detection.
-
-
Data Analysis: Plot the percentage change in extracellular neurotransmitter levels from baseline over time. This provides direct evidence of monoamine release in the brain.
Protocol 2: Locomotor Activity Assay
-
Procedure:
-
Place individual mice or rats in an open-field arena equipped with infrared beams to track movement.
-
Allow the animals to habituate to the chamber.
-
Administer the test compound or vehicle control.
-
Record locomotor activity (e.g., distance traveled, beam breaks) over 1-2 hours.
-
-
Data Analysis: Compare the locomotor activity of the drug-treated group to the control group. Dopamine and norepinephrine releasing agents typically cause a dose-dependent increase in locomotor activity.
Causality: Microdialysis provides the ultimate validation of the in vitro mechanism. If the compound is a DAT/NET releaser in vitro, it should produce a robust increase in extracellular dopamine and norepinephrine in vivo. The behavioral data provide a functional correlate, linking the neurochemical changes to a classic stimulant-like behavioral profile.
Conclusion and Future Directions
While this compound remains uncharacterized in the public domain, a rigorous scientific forecast of its mechanism of action is possible through detailed structural analysis. We hypothesize that it functions as a potent and selective releasing agent at the dopamine and norepinephrine transporters, a profile similar to other 3-fluorophenyl-containing stimulants. The comprehensive experimental workflow outlined in this guide provides a clear and robust pathway for confirming this putative mechanism and fully characterizing its pharmacological profile. The execution of these studies is essential for understanding the potential effects and risks of this compound and will provide invaluable data for the fields of pharmacology, toxicology, and medicinal chemistry.
References
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PsychonautWiki. 3-FPM. [Online]. Available: [Link]. [Accessed: Jan. 18, 2026].
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Expert Committee on Drug Dependence, WHO. 3-fluorophenmetrazine. [Online]. Available: [Link]. [Accessed: Jan. 18, 2026].
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Brandt, S. D., et al. (2016). Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. Drug Testing and Analysis, 8(10), 1011-1019. Available: [Link].
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Brandt, S. D., et al. (2017). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 9(7), 1021-1033. Available: [Link].
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Mayer, F. P., et al. (2017). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis. Available: [Link].
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Mayer, F. P., et al. (2018). Fluorinated phenmetrazine "legal highs" act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology, 134(Pt A), 149-157. Available: [Link].
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Kaur, H., et al. (2009). Synthesis and monoamine transporter affinity of 3α-arylmethoxy-3β-arylnortropanes. Bioorganic & Medicinal Chemistry Letters, 19(24), 6865-6868. Available: [Link].
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Kaur, H., et al. (2009). Synthesis and monoamine transporter affinity of 3alpha-arylmethoxy-3beta-arylnortropanes. Bioorganic & Medicinal Chemistry Letters. Available: [Link].
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An In-depth Technical Guide to N-(3-fluorobenzyl)-1-methoxypropan-2-amine (CAS: 355816-49-8)
Introduction: Unveiling a Key Building Block in Modern Drug Discovery
N-(3-fluorobenzyl)-1-methoxypropan-2-amine, with the Chemical Abstracts Service (CAS) number 355816-49-8, is a secondary amine that has emerged as a valuable building block in the landscape of pharmaceutical research and development. Its structure, which marries a fluorinated aromatic moiety with a chiral aminopropane backbone, offers a unique combination of properties that are highly sought after in the design of novel therapeutic agents. The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2][3] This guide provides an in-depth technical overview of this compound, including its synthesis, physicochemical properties, and potential applications, tailored for researchers, scientists, and drug development professionals.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 355816-49-8 | Internal |
| Molecular Formula | C₁₁H₁₆FNO | Internal |
| Molecular Weight | 197.25 g/mol | Internal |
| Appearance | Expected to be a liquid or low-melting solid | [4] |
| Boiling Point | Not explicitly reported, but expected to be elevated due to hydrogen bonding and molecular weight | [4] |
| Solubility | Expected to have some solubility in water and good solubility in polar organic solvents. | [4] |
| pKa | The amine is expected to be basic, with a pKa influenced by the electron-withdrawing fluorine atom. | [5][6] |
| LogP | The presence of the fluorobenzyl group is likely to increase lipophilicity compared to its non-fluorinated analog. | [5][7] |
Synthesis of this compound: A Tale of Two Routes
The synthesis of this secondary amine can be approached through two primary and highly effective methods: reductive amination and N-alkylation. The choice between these routes often depends on the availability of starting materials and the desired scale of the synthesis.
Route 1: Reductive Amination (Proposed Protocol)
Reductive amination is a cornerstone of amine synthesis, offering a direct and efficient pathway from a carbonyl compound and an amine.[8][9] In this proposed protocol, 1-methoxy-2-propanone is reacted with 3-fluorobenzylamine in the presence of a reducing agent to yield the target compound.
Caption: Proposed reductive amination workflow.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of 1-methoxy-2-propanone (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add 3-fluorobenzylamine (1.0-1.2 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate. The progress of this step can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture.[10] This reagent is particularly effective for reductive aminations as it is less sensitive to moisture than other borohydrides and selectively reduces the iminium ion in the presence of the ketone.
-
Reaction Monitoring: Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or GC-MS analysis.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the pure this compound.
Route 2: N-Alkylation (Proposed Protocol)
N-alkylation is another fundamental method for the synthesis of amines, involving the reaction of a primary amine with an alkyl halide.[11][12] This route is often straightforward but can be prone to over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts.[12][13] Careful control of reaction conditions is therefore crucial.
Experimental Protocol: N-Alkylation
-
Reaction Setup: In a round-bottom flask, dissolve 1-methoxy-2-propylamine (1.5-2.0 eq) in a polar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF).
-
Addition of Base and Alkylating Agent: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq), to the solution.[14][15] To this stirred suspension, add 3-fluorobenzyl bromide or chloride (1.0 eq) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for 6-12 hours. The use of an excess of the primary amine helps to minimize the formation of the dialkylated product.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction mixture to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
The Significance of the 3-Fluorobenzyl Moiety in Drug Development
The presence of the 3-fluorobenzyl group in this molecule is of particular interest to medicinal chemists. The introduction of fluorine into a drug candidate can have profound effects on its biological properties.[1][16][17]
Caption: Impact of fluorine in drug design.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[18] This can increase the half-life of a drug in the body, leading to a more favorable dosing regimen.
-
Binding Affinity: Fluorine can participate in favorable non-covalent interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, thereby enhancing the binding affinity and potency of a drug.[1]
-
Physicochemical Properties: The high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, which can in turn affect a molecule's solubility, permeability, and oral bioavailability.[5]
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[19]
-
¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 3-fluorobenzyl group, with characteristic splitting patterns due to fluorine-proton coupling. The protons of the methoxypropan-2-amine backbone will also be present, including a singlet for the methoxy group, and multiplets for the methylene and methine protons. The N-H proton will likely appear as a broad singlet.
-
¹³C NMR (Predicted): The carbon NMR spectrum will show signals for all 11 carbon atoms. The aromatic carbons will exhibit splitting due to carbon-fluorine coupling. The aliphatic carbons of the methoxypropan-2-amine moiety will appear in the upfield region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion: In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) should be observed at m/z 197 or 198, respectively.
-
Key Fragmentation Patterns: Common fragmentation pathways for this molecule would include cleavage of the benzylic C-N bond, leading to a fragment at m/z 109 (fluorobenzyl cation), and alpha-cleavage adjacent to the nitrogen atom.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the synthesized compound.[20][21]
-
Reversed-Phase HPLC: A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of an additive like formic acid or trifluoroacetic acid) would be a suitable starting point for purity analysis.
-
Chiral HPLC: Since the 1-methoxypropan-2-amine backbone contains a chiral center, the product will be a racemate unless a chiral synthesis is employed. Enantiomeric purity can be determined using a chiral HPLC column, such as one based on a polysaccharide stationary phase.[22][23]
Conclusion
This compound stands as a promising and versatile intermediate for the synthesis of complex and biologically active molecules. Its unique structural features, particularly the presence of the fluorobenzyl moiety, make it an attractive building block for the development of next-generation pharmaceuticals. This guide has provided a comprehensive overview of its synthesis, properties, and analytical characterization, offering a solid foundation for researchers and scientists working at the forefront of drug discovery.
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The Role of Fluorinated Aromatics in Modern Drug Discovery. (2025, October 19). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Significance of Fluorine in Medicinal Chemistry: A Review. (n.d.). ResearchGate. Retrieved from [Link]
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Li, Y. H., et al. (2005). Direct chiral separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC for determination of enantiomeric purity. Journal of Separation Science, 28(9-10), 987-993. Retrieved from [Link]
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Myz, S. A., et al. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Chemistry – A European Journal, 28(55), e202201601. Retrieved from [Link]
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Understanding the Applications of 4-Fluorobenzyl Bromide in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (n.d.). National Institutes of Health. Retrieved from [Link]
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Spectrophotometric determination of secondary amines. (1955). Analytical Chemistry, 27(11), 1774-1775. Retrieved from [Link]
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Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy, 34(5), 22-26. Retrieved from [Link]
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Myz, S. A., et al. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. ResearchGate. Retrieved from [Link]
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Selective determination of secondary amines as their N‐diethylthiophosphoryl derivatives by gas chromatography with flame photometric detection. (n.d.). Scilit. Retrieved from [Link]
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Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved from [Link]
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Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. (2025, August 6). ResearchGate. Retrieved from [Link]
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Importance of Fluorine in Benzazole Compounds. (2020, October 14). PubMed. Retrieved from [Link]
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Two-Step Synthesis of Multi-Substituted Amines by Using an N-Methoxy Group as a Reactivity Control Element. (2025, August 9). ResearchGate. Retrieved from [Link]
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Supplementary Information. (n.d.). Retrieved from [Link]
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Jang, S., & Kim, H. (2020). Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. Organic Letters, 22(18), 7273-7278. Retrieved from [Link]
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Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (n.d.). LCGC International. Retrieved from [Link]
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Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)Alkyl)Cyclobutanes. (2025, June 16). PubMed. Retrieved from [Link]
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Importance of Fluorine in Benzazole Compounds. (2020, October 14). MDPI. Retrieved from [Link]
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Properties of amines. (2024, November 7). Chemistry LibreTexts. Retrieved from [Link]
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Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]
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Amine alkylation. (n.d.). Wikipedia. Retrieved from [Link]
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Reductive amination of 1‐methoxypropanone 13 to (S)‐MOIPA 15 using MATOUAmDH2. (n.d.). ResearchGate. Retrieved from [Link]
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Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
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General Approach to the Total Synthesis of 9-Methoxy Substituted Indole Alkaloids: Synthesis of Mitragynine, as well as 9-Methoxygeissoschizol and 9-Methoxy-Nb-methylgeissoschizol. (n.d.). PubMed Central. Retrieved from [Link]
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Synthesis of Substituted N-Alkylamines in Aqueous Media. (2013, January). ResearchGate. Retrieved from [Link]
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Bowman, M. D., & Peterson, J. S. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. Retrieved from [Link]
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Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (n.d.). MDPI. Retrieved from [Link]
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Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. (2022, August 18). National Institutes of Health. Retrieved from [Link]
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An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. (2025, August 6). ResearchGate. Retrieved from [Link]
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"N-(3-fluorobenzyl)-1-methoxypropan-2-amine structural analogs"
An In-Depth Technical Guide to the Design, Synthesis, and Evaluation of N-(3-fluorobenzyl)-1-methoxypropan-2-amine Structural Analogs
Executive Summary
The exploration of novel chemical entities with therapeutic potential is the cornerstone of modern drug discovery. The scaffold this compound represents a promising, yet underexplored, chemical space. This guide provides a comprehensive framework for the systematic design, synthesis, characterization, and biological evaluation of its structural analogs. By leveraging established synthetic methodologies, particularly reductive amination, and focusing on a rational biological hypothesis—the inhibition of monoamine oxidases (MAO)—this document serves as a technical roadmap for researchers, medicinal chemists, and drug development professionals. We will detail robust, self-validating protocols for synthesis and characterization, outline a logical screening cascade for biological activity, and provide insights into interpreting structure-activity relationships (SAR) to guide future optimization efforts.
Introduction: The Scientific Rationale
The N-benzyl-propan-2-amine Core Scaffold
The N-benzyl-propan-2-amine framework is a privileged structure in medicinal chemistry. It is present in a variety of biologically active compounds, including key pharmaceutical intermediates. For instance, the structurally related compound N-benzyl-1-(4-methoxyphenyl)propan-2-amine is a critical precursor in the synthesis of Formoterol, a long-acting β2-adrenoceptor agonist used in the treatment of asthma.[1][2] The versatility of this scaffold allows for interaction with a range of biological targets, making it an attractive starting point for new discovery campaigns.
Strategic Incorporation of the 3-Fluorobenzyl Moiety
Fluorine substitution is a cornerstone of modern medicinal chemistry. The introduction of a fluorine atom onto a phenyl ring, as in the 3-fluorobenzyl group, can profoundly and beneficially alter a molecule's properties. Key advantages include:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation by cytochrome P450 enzymes, which can increase the compound's half-life.
-
Enhanced Binding Affinity: Fluorine can act as a hydrogen bond acceptor and can engage in favorable electrostatic or dipole-dipole interactions within a protein's binding pocket.
-
Modulated Physicochemical Properties: Fluorination increases lipophilicity, which can improve membrane permeability and oral bioavailability. The electron-withdrawing nature of fluorine also lowers the pKa of nearby amines, altering their ionization state at physiological pH.
Objectives of Analog Development
The primary objective of this research program is to systematically explore the chemical space around the this compound core. The goals are to:
-
Establish efficient and scalable synthetic routes to a library of structural analogs.
-
Characterize the structure-activity relationship (SAR) to identify key molecular features that govern biological activity.
-
Evaluate the analogs for a hypothesized biological activity, specifically the inhibition of monoamine oxidase (MAO) enzymes.
-
Identify lead compounds with potent and selective activity for further preclinical development.
Synthetic Strategies and Methodologies
The most direct and versatile approach for synthesizing the target analogs is a two-step process involving the preparation of the chiral amine precursor followed by reductive amination.
General Synthetic Workflow
The overall strategy involves the asymmetric synthesis of the key chiral intermediate, (S)-1-methoxypropan-2-amine, followed by its coupling with a diverse range of substituted benzaldehydes.
Protocol 1: Biocatalytic Synthesis of (S)-1-methoxypropan-2-amine
Biocatalytic synthesis using transaminases provides a highly stereoselective and environmentally friendly route to the chiral amine precursor, avoiding costly chiral resolutions.[3]
Rationale: This enzymatic approach offers superior enantioselectivity (>99% ee) compared to many traditional chemical methods and proceeds under mild aqueous conditions.[4][5]
| Step | Procedure | Rationale & Key Considerations |
| 1 | Reaction Setup: In a temperature-controlled vessel, prepare a buffered solution (e.g., 100 mM phosphate buffer, pH 7.5). | The enzyme's activity is highly dependent on pH and temperature. Maintaining optimal conditions is critical for reaction efficiency. |
| 2 | Reagent Addition: Add 1-methoxy-2-propanone (substrate), isopropylamine (amine donor), and pyridoxal 5'-phosphate (cofactor). | Isopropylamine is a cost-effective "sacrificial" amine donor. The cofactor is essential for the transaminase catalytic cycle. |
| 3 | Enzyme Addition: Introduce the transaminase enzyme (e.g., from Bacillus megaterium or an engineered variant) to initiate the reaction. | The choice of enzyme determines the stereochemical outcome. Ensure the use of an (S)-selective transaminase. |
| 4 | Incubation: Stir the mixture at a controlled temperature (e.g., 30-40 °C) for 16-24 hours. Monitor conversion by GC or HPLC. | The reaction is typically run to high conversion (>90%). Monitoring prevents unnecessary reaction time. |
| 5 | Workup & Isolation: Acidify the reaction to stop the enzyme and protonate the amine. Perform a distillation to remove the acetone byproduct and unreacted starting material. Basify the remaining solution and extract the product amine. | This standard workup effectively separates the volatile, non-basic components from the desired amine product.[4] |
Protocol 2: Reductive Amination for Analog Synthesis
Reductive amination is a robust and high-yielding method for forming the crucial C-N bond between the chiral amine and various benzaldehydes.
Rationale: This one-pot procedure is highly efficient. The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is advantageous as it is a mild and selective reducing agent that can be used in the presence of the aldehyde, tolerating a wide variety of functional groups.
| Step | Procedure | Rationale & Key Considerations |
| 1 | Reagent Combination: In a round-bottomed flask, dissolve the substituted benzaldehyde (1.0 eq) and (S)-1-methoxypropan-2-amine (1.1 eq) in a suitable aprotic solvent (e.g., Dichloromethane or 1,2-Dichloroethane). | A slight excess of the amine helps drive the initial imine formation to completion. |
| 2 | Imine Formation: Stir the mixture at room temperature for 30-60 minutes. The formation of the transient imine intermediate is often rapid. | For less reactive aldehydes or sterically hindered amines, adding a mild acid catalyst (e.g., acetic acid) can accelerate this step. |
| 3 | Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirred solution. | Portion-wise addition helps to control any potential exotherm. NaBH(OAc)₃ is less reactive towards the aldehyde than the protonated imine, ensuring high selectivity for the desired product. |
| 4 | Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the disappearance of the starting materials by TLC or LC-MS. | Reaction times can vary depending on the specific substrates used. |
| 5 | Quench & Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with the organic solvent. | The bicarbonate quench neutralizes the acidic byproducts and destroys any excess reducing agent. |
| 6 | Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. | This standard purification protocol is effective for removing non-polar impurities and residual starting materials. |
Physicochemical and Structural Characterization
Rigorous characterization is essential to confirm the identity, purity, and structure of each newly synthesized analog.
Analytical Workflow
A systematic workflow ensures that all necessary data is collected for each compound before proceeding to biological evaluation.
Key Characterization Techniques
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for initial analysis. It provides rapid confirmation of the product's molecular weight and a preliminary assessment of purity.[6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is used for the definitive quantification of purity. A standard protocol involves running the sample on a C18 reverse-phase column with a water/acetonitrile gradient. Purity is determined by integrating the area of the product peak relative to the total peak area at a specific wavelength (e.g., 254 nm).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structure confirmation.[8] The spectra provide detailed information about the chemical environment of each proton and carbon atom, allowing for the complete assignment of the molecular structure.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, which is used to confirm the elemental composition of the synthesized compound.[7]
Biological Evaluation: A Hypothesis-Driven Approach
The Monoamine Oxidase (MAO) Hypothesis
Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes responsible for the degradation of key neurotransmitters like serotonin, dopamine, and norepinephrine.[9]
-
MAO-A inhibitors are effective antidepressants.[10]
-
MAO-B inhibitors are used in the treatment of Parkinson's disease and Alzheimer's disease.[9][10]
The N-benzyl-propan-2-amine scaffold shares structural similarities with known MAO inhibitors. Therefore, a primary biological hypothesis is that the synthesized analogs will exhibit inhibitory activity against MAO-A and/or MAO-B.
Biological Screening Cascade
A tiered approach to screening ensures that resources are focused on the most promising compounds.
Protocol 3: In Vitro MAO Inhibition Assay
A commercially available, fluorescence-based assay kit is a reliable and high-throughput method for measuring MAO activity.[11][12]
Rationale: This assay principle relies on the MAO-catalyzed deamination of a substrate, which generates hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a probe in the presence of horseradish peroxidase (HRP) to produce a highly fluorescent product, providing a sensitive measure of enzyme activity.[11]
| Step | Procedure | Rationale & Key Considerations |
| 1 | Reagent Preparation: Reconstitute recombinant human MAO-A and MAO-B enzymes, substrates (e.g., kynuramine), and detection reagents according to the manufacturer's protocol. Prepare serial dilutions of test compounds and positive controls (e.g., Clorgyline for MAO-A, Pargyline for MAO-B) in assay buffer. | Using recombinant human enzymes ensures the relevance of the data to human physiology. Positive controls are essential to validate the assay's performance.[11][12] |
| 2 | Plate Layout: In a 96-well black plate, add the assay buffer, MAO enzyme (either A or B), and the test compounds/controls. | Black plates are used to minimize background fluorescence and light scatter. |
| 3 | Pre-incubation: Incubate the plate for 15-30 minutes at 37 °C to allow the inhibitors to bind to the enzyme. | This step is particularly important for time-dependent or irreversible inhibitors. |
| 4 | Reaction Initiation: Add the substrate and detection reagents to all wells to start the enzymatic reaction. | This should be done quickly and consistently across the plate, for example, using a multichannel pipette. |
| 5 | Signal Detection: Incubate the plate for 60 minutes at 37 °C. Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 535/587 nm). | The incubation time should be within the linear range of the reaction. |
| 6 | Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control (e.g., DMSO). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. | The IC₅₀ value represents the concentration of inhibitor required to reduce enzyme activity by 50% and is the primary metric for potency. |
Structure-Activity Relationship (SAR) Analysis
Once IC₅₀ data are obtained for a library of analogs, SAR analysis can begin. This involves systematically comparing the chemical structures with their biological potencies to deduce which molecular features are critical for activity.
Key Areas for SAR Interrogation
-
Benzyl Ring Substitution: How do the position (ortho, meta, para), size, and electronic nature (electron-donating vs. electron-withdrawing) of substituents on the benzyl ring affect MAO-A versus MAO-B inhibition? For example, previous studies on related scaffolds have shown that even small changes, like moving a substituent, can significantly alter activity.[13][14]
-
Stereochemistry: Is the (S)-enantiomer at the propan-2-amine core essential for activity? Synthesizing and testing the (R)-enantiomer would be a critical experiment to confirm the stereochemical preference of the target enzyme.
-
Methoxy Group: Is the 1-methoxy group a key binding element, or can it be replaced with other groups (e.g., ethoxy, hydroxyl, or a simple methyl group)? This explores the tolerance for modifications in this region.
Example Data Interpretation Table
The results should be compiled into a clear, comparative table to facilitate SAR analysis.
| Compound ID | R-Group (on Benzyl Ring) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |
| Parent | 3-F | 1.2 | 0.4 | 3.0 |
| Analog-1 | 4-F | 2.5 | 0.5 | 5.0 |
| Analog-2 | 3-Cl | 0.8 | 0.3 | 2.7 |
| Analog-3 | 3-CH₃ | 5.6 | 10.2 | 0.55 |
| Analog-4 | H | 8.1 | 15.0 | 0.54 |
Interpretation: From this hypothetical data, one might conclude that small, electron-withdrawing groups at the 3-position (like F and Cl) are favorable for potency against both isoforms. The unsubstituted analog (Analog-4) is significantly less potent, highlighting the importance of the benzyl ring substitution.
Conclusion and Future Directions
This guide has provided a detailed, actionable framework for the design, synthesis, and evaluation of novel structural analogs of this compound. By following the outlined synthetic and analytical protocols, researchers can efficiently generate a library of high-purity compounds. The proposed hypothesis-driven biological evaluation, centered on MAO inhibition, provides a clear path for identifying active molecules and establishing a robust structure-activity relationship.
Future work should focus on optimizing the most potent and selective lead compounds identified from the initial screen. This may involve further refining substitutions on the benzyl ring, exploring bioisosteric replacements for the methoxy group, and conducting subsequent in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to assess their drug-like properties.
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Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
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Hansen, M., et al. (2011). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PubMed Central. Retrieved from [Link]
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Dexheimer, T. S., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed. Retrieved from [Link]
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In Silico Modeling of N-(3-fluorobenzyl)-1-methoxypropan-2-amine: A Technical Guide for Drug Discovery Professionals
Introduction
The journey of a drug from a conceptual molecule to a clinical candidate is fraught with challenges, high costs, and a significant attrition rate.[1] In silico methodologies, or computer-aided drug design (CADD), have become indispensable in navigating this complex path, offering a rational, cost-effective, and accelerated approach to drug discovery.[2][3][4] By simulating and predicting molecular behaviors in a virtual environment, we can de-risk and prioritize candidates before they enter costly experimental pipelines.[5]
This technical guide provides a comprehensive, workflow-driven approach to the in silico characterization of a novel small molecule, N-(3-fluorobenzyl)-1-methoxypropan-2-amine. As this compound is not extensively documented in public literature, it serves as an ideal model for demonstrating a full-spectrum computational analysis, from foundational property prediction to advanced dynamic simulations. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for evaluating understudied small molecules, thereby enabling more informed, data-driven decisions in the early stages of drug discovery.
Part 1: Foundational Profiling: Physicochemical Properties and ADMET
Causality Statement: Before investing significant computational resources in complex simulations, it is imperative to establish a baseline understanding of the molecule's fundamental drug-like characteristics. Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical determinants of a compound's ultimate success or failure.[3][6] Early in silico ADMET prediction allows for the rapid identification of potential liabilities, guiding go/no-go decisions and informing subsequent optimization strategies.[6][7]
Experimental Protocol: ADMET & Physicochemical Analysis
This protocol utilizes SwissADME, a free and robust web-based tool for predicting a wide range of molecular properties.[8]
-
Input Molecule: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound. This can be generated using any standard chemical drawing software.
-
Access SwissADME: Navigate to the SwissADME web server.[8]
-
Submission: Paste the SMILES string into the input field and initiate the calculation by clicking the "Run" button.[9][10]
-
Data Collection: The server will output a comprehensive profile. Systematically collect the data points listed in Table 1 below. This includes physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness (e.g., Lipinski's Rule of Five), and medicinal chemistry friendliness.
Data Presentation: Predicted Properties of this compound
| Property Class | Parameter | Predicted Value | Interpretation |
| Physicochemical | Formula | C11H16FNO | - |
| Molecular Weight | 197.25 g/mol | Good | |
| #Heavy atoms | 14 | Good | |
| #Aromatic heavy atoms | 6 | Good | |
| #Rotatable bonds | 5 | Good | |
| #H-bond acceptors | 2 | Good | |
| #H-bond donors | 1 | Good | |
| Molar Refractivity | 55.50 | - | |
| TPSA | 21.26 Ų | Excellent | |
| Lipophilicity | Log P (iLOGP) | 2.17 | Optimal |
| Log P (XLOGP3) | 2.04 | Optimal | |
| Log P (WLOGP) | 2.22 | Optimal | |
| Water Solubility | Log S (ESOL) | -2.60 | Soluble |
| Solubility | 2.50e-03 mol/L | Soluble | |
| Solubility Class | Soluble | Favorable | |
| Pharmacokinetics | GI absorption | High | Favorable |
| BBB permeant | Yes | Potential for CNS activity | |
| P-gp substrate | No | Low risk of efflux | |
| CYP1A2 inhibitor | No | Low risk of drug-drug interaction | |
| CYP2C19 inhibitor | No | Low risk of drug-drug interaction | |
| CYP2C9 inhibitor | Yes | Potential for drug-drug interaction | |
| CYP2D6 inhibitor | No | Low risk of drug-drug interaction | |
| CYP3A4 inhibitor | No | Low risk of drug-drug interaction | |
| Drug-likeness | Lipinski's Rule | Yes (0 violations) | Favorable |
| Ghose Filter | Yes (0 violations) | Favorable | |
| Veber Filter | Yes (0 violations) | Favorable | |
| Egan Filter | Yes (0 violations) | Favorable | |
| Muegge Filter | Yes (0 violations) | Favorable | |
| Bioavailability Score | 0.55 | Good | |
| Medicinal Chemistry | PAINS | 0 alerts | Low risk of promiscuous activity |
| Brenk | 0 alerts | No known toxicophores | |
| Lead-likeness | Yes (1 violation) | Good starting point for optimization | |
| Synthetic Accessibility | 2.01 | Easy to synthesize |
Table 1: Summary of in silico ADMET and physicochemical properties predicted by SwissADME.
Visualization: ADMET Screening Workflow
Caption: The workflow for structure-based molecular docking.
Part 4: Molecular Dynamics (MD) Simulation for Stability Assessment
Causality Statement: Molecular docking provides a valuable but static snapshot of the protein-ligand interaction. Biological systems, however, are dynamic. Molecular Dynamics (MD) simulations introduce motion and time, allowing us to assess the stability of the docked pose in a simulated physiological environment (including water, ions, and temperature). T[3]his step is crucial for validating the docking results; if the ligand remains stably bound in the active site throughout the simulation, it increases our confidence in the predicted binding mode.
Experimental Protocol: GROMACS MD Simulation
This protocol provides a generalized workflow for running an MD simulation using GROMACS, one of the most widely used MD packages.
[11][12]1. System Preparation:
- Initial Complex: Use the top-ranked protein-ligand complex from the molecular docking step as the starting structure.
- Force Field & Topology: Generate a topology file for the protein (using a standard force field like AMBER or CHARMM) and the ligand (using a parameterization tool like CGenFF or Antechamber). The topology file contains the parameters needed to describe the molecule's physics. [13] * Solvation: Place the complex in a simulation box of appropriate dimensions and solvate it with a pre-equilibrated water model (e.g., TIP3P).
- Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and mimic a physiological salt concentration.
[14]2. Simulation Steps:
- Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any steric clashes or unfavorable geometries introduced during setup.
- NVT Equilibration: Conduct a short simulation (e.g., 100 ps) at constant Number of particles, Volume, and Temperature (NVT ensemble). This allows the temperature of the system to stabilize. During this phase, position restraints are often applied to the protein and ligand to allow the solvent to equilibrate around them. [13] * NPT Equilibration: Follow with a longer simulation (e.g., 1 ns) at constant Number of particles, Pressure, and Temperature (NPT ensemble). This stabilizes the system's pressure and density. Position restraints are typically maintained. [13] * Production MD: Run the main production simulation (e.g., 100 ns) with all restraints removed. This is the phase from which analytical data is collected. Trajectory frames (snapshots of the system's coordinates) are saved at regular intervals.
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and the protein's backbone atoms over time, relative to the initial equilibrated structure. A stable, plateauing RMSD curve for the ligand indicates that it remains in the binding pocket and does not diffuse away. [15][16][17][18] * Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue. This measures the flexibility of different parts of the protein. High fluctuations in the binding site residues can indicate conformational changes upon ligand binding.
-
[15][16][17][19]#### Data Presentation: MD Simulation Stability Metrics
| Metric | Subject | Mean Value (over 100 ns) | Interpretation |
| RMSD | Ligand (heavy atoms) | 1.8 ± 0.4 Å | Stable binding within the active site |
| Protein (C-alpha atoms) | 1.5 ± 0.3 Å | Protein structure is stable | |
| RMSF | Binding Site Residues | Low (< 2.0 Å) | Binding pocket maintains a stable conformation |
| Loop Regions | High (> 3.0 Å) | Expected flexibility in solvent-exposed loops |
Table 4: Key metrics from a 100 ns MD simulation, indicating a stable protein-ligand complex.
Visualization: MD Simulation & Analysis Pipeline
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Whitepaper: A Phased Approach to the Biological Activity Screening of N-(3-fluorobenzyl)-1-methoxypropan-2-amine
Introduction
In the landscape of modern drug discovery, the journey from a novel chemical entity to a validated lead compound is a meticulous process, demanding a strategic and empirically sound screening cascade. This guide outlines a comprehensive framework for the biological activity screening of a novel compound, N-(3-fluorobenzyl)-1-methoxypropan-2-amine. Given the absence of prior biological data for this specific molecule, our approach is built upon a logical, tiered screening strategy designed to broadly assess its biological footprint, identify potential therapeutic targets, and elucidate its mechanism of action (MOA).[1][2]
The structure of this compound incorporates a fluorobenzyl moiety and a methoxypropan-amine side chain. Analogs of these structural motifs are known to interact with a variety of biological targets, particularly within the central nervous system. Therefore, our screening funnel is designed to be broad at the outset, progressively narrowing its focus as we gather data and generate testable hypotheses.
This document serves as a technical guide for researchers and drug development professionals, providing not only detailed protocols but also the scientific rationale behind the selection of each assay. We will progress from high-throughput primary screens to more complex secondary and mechanistic studies, ensuring a self-validating system through the rigorous use of controls and orthogonal assays.[3][4]
Section 1: The Strategic Screening Cascade
The core of our strategy is a three-tiered approach that efficiently manages resources while maximizing the potential for discovery. This cascade is designed to first identify any biological activity (hit identification), then confirm and characterize that activity (hit validation), and finally, understand the underlying biological mechanism (lead optimization).
The choice between phenotypic and target-based screening is a critical early decision.[5] Phenotypic screening observes the effect of a compound on a whole biological system (like a cell) without a preconceived notion of the target, making it powerful for discovering first-in-class drugs.[6][7][8] In contrast, target-based screening measures the interaction of a compound with a specific, known biological molecule (e.g., an enzyme or receptor).[6] Our strategy synergistically combines both approaches.[9]
Caption: Tiered workflow for screening this compound.
Section 2: Tier 1 - Primary Screening
The objective of Tier 1 is to cast a wide net using high-throughput screening (HTS) methodologies to determine if the compound has any biological activity at a standard concentration (e.g., 10 µM).[10][11][12] HTS leverages automation to rapidly test thousands of compounds, making it a cornerstone of modern drug discovery.[13]
Foundational Cytotoxicity Screening
Before searching for specific activities, it is crucial to assess the compound's general cytotoxicity. This data provides a therapeutic window and helps differentiate true target-mediated effects from non-specific toxicity. We will employ two common, robust assays using a non-cancerous human cell line (e.g., HEK293 or hTERT-RPE1).
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Treat cells with this compound at a single high concentration (e.g., 10 µM). Include vehicle-only (e.g., 0.1% DMSO) and positive (e.g., doxorubicin) controls.
-
Incubation: Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells.[14]
Protocol 2: LDH Release Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes, providing a direct measure of cytotoxicity.[15][16]
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
Supernatant Collection: After treatment, carefully collect the cell culture supernatant from each well.[14]
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.[14][15]
-
Incubation: Incubate the plate at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.[15]
-
Data Analysis: Calculate the percentage of cytotoxicity based on controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells lysed with a detergent).[14]
Table 1: Example Tier 1 Cytotoxicity Data
| Assay | Compound Concentration | Result (% of Control) | Interpretation |
| MTT | 10 µM | 95% Viability | Not cytotoxic |
| LDH | 10 µM | 8% Cytotoxicity | Not cytotoxic |
Broad Target-Based Screening
Based on the compound's structure, we will screen it against panels of common drug targets where related molecules have shown activity. This is a crucial step for hazard identification and early assessment of off-target effects.[17]
-
GPCR Panel: G-protein coupled receptors are the largest family of cell surface receptors and common drug targets.[18][19][20] A panel including key adrenergic, dopaminergic, serotonergic, and muscarinic receptors is warranted. Assays like the Tango GPCR assay, which measures receptor-arrestin interaction, are ideal for HTS.[18][21]
-
Ion Channel Panel: Ion channels are critical for neuronal and cardiac function.[22][23][24] The panel should include key sodium (NaV), potassium (KV), and calcium (CaV) channels.[23][25] High-throughput screening can be performed using fluorescence-based ion flux assays.[24][26]
-
Enzyme Panel: A panel of common enzymes, such as kinases and proteases, should be screened. Enzyme inhibition assays are typically straightforward, measuring the reduction in the conversion of a substrate to a product.[27][28][29]
Section 3: Tier 2 - Hit Confirmation and Secondary Screening
Any "hit" from the Tier 1 target screens (e.g., >50% inhibition or activation at 10 µM) must be rigorously validated. Secondary assays are designed to confirm the initial finding, determine potency, and assess selectivity.[3][4][30]
Dose-Response and Potency Determination
The first step is to establish a dose-response relationship to determine the compound's potency (IC₅₀ for inhibitors or EC₅₀ for activators).
Protocol 3: IC₅₀/EC₅₀ Determination
-
Assay Setup: Prepare the specific target-based assay (e.g., GPCR activation, enzyme inhibition) that produced a hit in Tier 1.
-
Serial Dilution: Prepare a serial dilution of this compound, typically in half-log steps, spanning a wide concentration range (e.g., 1 nM to 100 µM).
-
Compound Addition: Add the diluted compound to the assay plate. Include vehicle-only (0% effect) and a known reference compound (100% effect) as controls.
-
Incubation & Detection: Run the assay according to the specific protocol for the target.
-
Data Analysis: Plot the response (e.g., % inhibition) against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ or EC₅₀ value.
Orthogonal Assay Confirmation
To ensure the observed activity is not an artifact of the primary assay technology (e.g., fluorescence interference), the hit must be confirmed using an orthogonal assay that relies on a different detection method.
-
Example: If a hit was identified in a fluorescence-based GPCR calcium mobilization assay, an orthogonal confirmation could be performed using a bioluminescence-based assay that measures a downstream signaling event, such as cAMP production.[19]
Selectivity Profiling
Selectivity is paramount for a viable drug candidate. The compound should be tested in dose-response format against a panel of receptors and enzymes closely related to the primary target to ensure it does not have significant off-target activity.[31]
Table 2: Example Tier 2 Dose-Response and Selectivity Data
| Target | Assay Type | Result (IC₅₀/EC₅₀) | Selectivity vs. Target X |
| Target X (Hit) | Enzyme Inhib. | 75 nM | - |
| Target Y (Related) | Enzyme Inhib. | 1,500 nM | 20-fold |
| Target Z (Related) | Enzyme Inhib. | >10,000 nM | >133-fold |
| GPCR Panel | Functional | No activity at 10µM | >133-fold |
Section 4: Tier 3 - Mechanism of Action (MoA) Elucidation
For a confirmed, potent, and selective hit, the final step in this screening guide is to delve deeper into its biological mechanism of action.[1][32] MoA studies provide a comprehensive understanding of how the compound exerts its effects at a molecular and cellular level.[33][34]
Biochemical MoA Studies
If the target is an enzyme, it is critical to understand the nature of the inhibition.
Caption: Modes of enzyme inhibition investigated in MoA studies.
Protocol 4: Enzyme Inhibition MoA Assay
This protocol determines if the inhibition is competitive, non-competitive, or uncompetitive.[35]
-
Experimental Design: Set up a matrix of experiments where both the inhibitor and the substrate concentrations are varied.[35]
-
Assay Execution: For each concentration of inhibitor, perform a full substrate titration curve to measure the reaction velocity.
-
Data Analysis: Plot the data using a double-reciprocal (Lineweaver-Burk) plot.
-
Competitive: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive: Lines are parallel (both Vmax and Km decrease). This analysis provides the inhibition constant (Ki).[35]
-
Cellular Pathway Analysis
Understanding how the compound's interaction with its target translates into a cellular response is crucial. This involves using cell-based assays to monitor downstream signaling pathways.
-
Example: If the compound is an agonist for a Gq-coupled GPCR, a cellular assay could measure the downstream release of intracellular calcium or the activation of Protein Kinase C (PKC). This confirms that the compound engages the target in a native cellular environment and initiates the expected signaling cascade.[18]
Conclusion and Next Steps
This technical guide presents a structured, multi-tiered approach for the comprehensive biological activity screening of a novel chemical entity, this compound. By systematically progressing from broad primary screening to focused hit validation and detailed mechanism of action studies, this framework provides a robust pathway for identifying and characterizing new bioactive compounds.
A compound that successfully navigates this cascade, demonstrating high potency, clean selectivity, and a well-understood mechanism of action, becomes a strong candidate for further lead optimization. Subsequent steps would involve medicinal chemistry efforts to improve pharmacokinetic and pharmacodynamic properties, followed by in vivo testing in relevant disease models.
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"spectroscopic data for N-(3-fluorobenzyl)-1-methoxypropan-2-amine (NMR, IR, MS)"
An In-depth Technical Guide to the Spectroscopic Characterization of N-(3-fluorobenzyl)-1-methoxypropan-2-amine
This technical guide provides a detailed analysis of the expected spectroscopic data for the novel compound this compound. As experimental data for this specific molecule is not yet publicly available, this document serves as a predictive guide for researchers, scientists, and drug development professionals. The predictions are grounded in fundamental principles of spectroscopy and are supported by data from analogous chemical structures and established spectral libraries. This guide is designed to aid in the identification and characterization of this compound and to provide a framework for its empirical analysis.
Molecular Structure and Key Functional Groups
This compound is a secondary amine with a molecular formula of C₁₁H₁₆FNO and a molecular weight of 197.25 g/mol . The structure consists of a 3-fluorobenzyl group attached to the nitrogen atom of 1-methoxypropan-2-amine.
Key Functional Groups:
-
Secondary amine (-NH-)
-
Fluorinated aromatic ring (3-fluorophenyl group)
-
Methylene bridge (-CH₂-)
-
Methoxy group (-OCH₃)
-
Isopropyl backbone
The presence of these distinct functional groups will give rise to characteristic signals in the NMR, IR, and MS spectra, which will be discussed in detail in the following sections.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections provide predictions for the ¹H and ¹³C NMR spectra of this compound.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum will show distinct signals for the protons in both the 3-fluorobenzyl and the 1-methoxypropan-2-amine moieties. The chemical shifts are predicted based on the analysis of similar structures and established chemical shift tables.[1][2]
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Justification |
| ~7.30 | m | 1H | Ar-H | Aromatic proton ortho to the CH₂ group. |
| ~7.10-7.20 | m | 2H | Ar-H | Aromatic protons meta to the CH₂ group. |
| ~6.95 | m | 1H | Ar-H | Aromatic proton para to the CH₂ group. |
| ~3.80 | s | 2H | Ar-CH₂-N | Methylene protons of the benzyl group. |
| ~3.35 | s | 3H | O-CH₃ | Methoxy group protons.[1] |
| ~3.30 | m | 1H | N-CH(CH₃) | Methine proton of the propan-2-amine moiety. |
| ~3.20 | dd | 2H | CH₂-O | Methylene protons adjacent to the methoxy group. |
| ~1.10 | d | 3H | CH(CH₃) | Methyl protons of the propan-2-amine moiety. |
| ~1.50 (broad) | s | 1H | N-H | Amine proton; chemical shift can vary with concentration and solvent. |
Causality Behind Predicted Shifts:
-
The aromatic protons are expected in the range of 6.9-7.3 ppm, with the fluorine atom causing some deshielding and complex splitting patterns.
-
The benzylic methylene protons (Ar-CH₂-N) are deshielded by the adjacent aromatic ring and nitrogen atom, hence their predicted shift around 3.80 ppm.
-
The methoxy protons (O-CH₃) are expected to appear as a sharp singlet around 3.35 ppm, consistent with data for 1-methoxypropane.[1]
-
The protons on the 1-methoxypropan-2-amine backbone will show characteristic splitting patterns due to coupling with neighboring protons.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum will show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule.
| Predicted Chemical Shift (ppm) | Assignment | Justification |
| ~163 (d, J ≈ 245 Hz) | Ar-C-F | Carbon directly attached to fluorine, showing a large one-bond C-F coupling constant. |
| ~142 (d, J ≈ 7 Hz) | Ar-C (ipso) | Quaternary carbon of the benzyl group attached to the CH₂ group. |
| ~130 (d, J ≈ 8 Hz) | Ar-CH | Aromatic methine carbon. |
| ~124 (s) | Ar-CH | Aromatic methine carbon. |
| ~115 (d, J ≈ 21 Hz) | Ar-CH | Aromatic methine carbon. |
| ~114 (d, J ≈ 22 Hz) | Ar-CH | Aromatic methine carbon. |
| ~75 | O-CH₂ | Methylene carbon adjacent to the methoxy group. |
| ~59 | O-CH₃ | Methoxy carbon.[3] |
| ~55 | N-CH(CH₃) | Methine carbon attached to the nitrogen. |
| ~52 | Ar-CH₂-N | Benzylic methylene carbon. |
| ~19 | CH(CH₃) | Methyl carbon of the propan-2-amine moiety. |
Causality Behind Predicted Shifts:
-
The carbon attached to the fluorine atom will exhibit a large coupling constant (J), which is characteristic of a direct C-F bond.
-
The aromatic carbons will appear in the typical downfield region of 110-165 ppm.
-
The aliphatic carbons of the 1-methoxypropan-2-amine moiety are predicted based on data for similar structures, with the carbons closer to the electronegative oxygen and nitrogen atoms appearing further downfield.[3]
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3300-3500 | Weak-Medium | N-H stretch | Secondary amine[4][5] |
| 3000-3100 | Medium | C-H stretch | Aromatic C-H |
| 2850-2960 | Medium-Strong | C-H stretch | Aliphatic C-H[6] |
| 1580-1600 | Medium | C=C stretch | Aromatic ring |
| 1450-1500 | Medium | C=C stretch | Aromatic ring |
| 1250-1335 | Strong | C-N stretch | Aromatic amine[4] |
| 1020-1250 | Strong | C-O stretch | Ether[7] |
| 1000-1400 | Strong | C-F stretch | Aryl fluoride |
| 665-910 | Strong, Broad | N-H wag | Secondary amine[4] |
Expert Insights:
The N-H stretch of a secondary amine is typically a single, relatively weak band, which helps to distinguish it from a primary amine that shows two bands.[5] The C-F stretch is often strong and can be found in the fingerprint region, providing a clear indication of the fluorine substituent.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The predicted molecular ion peak will be at m/z = 197.
Predicted Fragmentation Pattern:
The molecule is expected to undergo characteristic fragmentation patterns for benzylamines and ethers.
-
Benzylic Cleavage: The most common fragmentation pathway for benzylamines is the cleavage of the C-C bond adjacent to the nitrogen atom (benzylic cleavage), leading to the formation of a stable tropylium ion or a benzyl cation.
-
m/z = 109: Formation of the 3-fluorotropylium ion ([C₇H₆F]⁺). This is expected to be a very prominent peak.
-
m/z = 91: Loss of fluorine from the tropylium ion to form the tropylium ion ([C₇H₇]⁺).[8]
-
-
Alpha-Cleavage: Cleavage of the bond alpha to the nitrogen atom in the 1-methoxypropan-2-amine moiety.
-
m/z = 88: [CH₃OCH₂CH(NH₂)=CH₂]⁺
-
m/z = 44: [CH₃CH=NH₂]⁺
-
-
Cleavage of the C-O bond:
-
m/z = 45: [CH₂OCH₃]⁺
-
Trustworthiness of Predictions:
The fragmentation of benzylamines is a well-studied process.[8][9][10] The formation of the tropylium ion is a characteristic and often the base peak in the mass spectra of benzyl derivatives.[11][12]
Experimental Protocols
The following are standard, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the range of -1 to 12 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy Protocol
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two NaCl or KBr plates.
-
Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the regions of interest.
-
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or the solvent).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.
-
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
For fragmentation analysis (MS/MS), select the molecular ion peak and subject it to collision-induced dissociation (CID).
-
Visualizations
Molecular Structure
Caption: Chemical structure of this compound.
Predicted Mass Spectrometry Fragmentation
Caption: Predicted major fragmentation pathways in mass spectrometry.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The presented NMR, IR, and MS data are based on sound scientific principles and analysis of analogous structures. This guide should serve as a valuable resource for the synthesis, purification, and identification of this compound. It is imperative that these predictions are validated against empirically obtained data.
References
- [No specific reference for the synthesis of the target compound was found in the initial search, but a general reference to amine synthesis would be appropri
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Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of 1-methoxypropane C4H10O. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1-methoxypropane C4H10O. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]
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University of California, Davis. (n.d.). IR: amines. Retrieved from [Link]
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ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Retrieved from [Link]
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MassBank. (2016, December 12). Benzylamine. Retrieved from [Link]
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Journal of the American Society for Mass Spectrometry. (n.d.). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). infrared spectrum of 1-methoxypropane C4H10O. Retrieved from [Link]
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Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
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YouTube. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1. Retrieved from [Link]
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Reddit. (n.d.). r/massspectrometry - Fragmentation of benzyl acetate. Retrieved from [Link]
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A Technical Guide to the Physicochemical Characterization of N-(3-fluorobenzyl)-1-methoxypropan-2-amine: Solubility and Stability Assessment
Abstract: The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, aqueous solubility and chemical stability are paramount, as they directly influence bioavailability, formulation strategies, and shelf-life. This guide provides a comprehensive framework for the systematic evaluation of N-(3-fluorobenzyl)-1-methoxypropan-2-amine, a novel secondary amine. While specific data for this molecule is not publicly available, this document outlines the authoritative, field-proven methodologies and theoretical considerations necessary to fully characterize its solubility and stability profile in accordance with stringent regulatory standards. We present detailed experimental protocols, data interpretation strategies, and the causality behind methodological choices, offering a robust template for researchers, scientists, and drug development professionals tasked with the characterization of novel amine-containing compounds.
Introduction: The Pivotal Role of Preformulation Studies
This compound is a secondary amine featuring a fluorinated aromatic ring, an ether linkage, and a chiral center. Each of these structural motifs contributes to its overall physicochemical profile and potential liabilities. The secondary amine group suggests a basic nature, making its aqueous solubility highly dependent on pH.[1] The fluorobenzyl group increases lipophilicity, potentially impacting both solubility and metabolic stability. Understanding these properties early in development is not merely a data-gathering exercise; it is a critical risk mitigation strategy that informs every subsequent stage, from formulation design to clinical trial outcomes.[2][3]
This guide will detail the necessary steps to:
-
Determine the thermodynamic and kinetic aqueous solubility.
-
Assess the intrinsic stability of the molecule through forced degradation studies.
-
Establish a stability-indicating analytical method for accurate quantification.
-
Hypothesize potential degradation pathways based on the molecule's functional groups.
Physicochemical Profile and Analytical Method Development
Before assessing solubility or stability, a robust and validated analytical method is required. High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard for this purpose, given that most new chemical entities (NCEs) possess chromophores suitable for UV detection.[4]
Initial Characterization and Hypotheses
-
Basicity (pKa): The secondary amine is the primary basic center. Its protonation at physiological pH will be a key determinant of solubility.[1]
-
Lipophilicity (LogP): The presence of the benzyl and propyl groups suggests moderate to high lipophilicity, which could counteract the solubility-enhancing effect of the protonated amine.
-
Potential for Degradation:
-
Oxidation: The secondary amine is susceptible to oxidation.
-
Hydrolysis: The ether linkage could be liable to cleavage under harsh acidic conditions.
-
Photolysis: The aromatic ring may be susceptible to photolytic degradation.[5]
-
Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated quantitative analytical procedure that can accurately measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[6] The development is a multi-step process.[7][8][9]
Experimental Protocol: HPLC Method Development
-
Column Selection: Start with a versatile C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase Screening:
-
Aqueous (A): 0.1% Formic Acid or Trifluoroacetic Acid in water to ensure the amine is protonated and sharp peaks are achieved.
-
Organic (B): Acetonitrile or Methanol.
-
-
Gradient Elution: Employ a gradient elution to ensure separation of the parent compound from both early-eluting polar degradants and late-eluting non-polar degradants. A typical starting gradient would be 5% to 95% B over 20 minutes.[4]
-
Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths (e.g., 210 nm, 254 nm) and to assess peak purity.
-
Forced Degradation for Method Validation: Subject the compound to preliminary stress conditions (acid, base, peroxide, heat, light) to generate degradants. The HPLC method must demonstrate the ability to separate the parent peak from all generated degradation peaks. This confirms the method is "stability-indicating."[10]
Solubility Determination: A Two-Tiered Approach
Solubility is a critical factor for drug absorption and bioavailability.[11] It's essential to measure both kinetic and thermodynamic solubility, as they provide different, yet complementary, insights.[2][3]
-
Kinetic Solubility: Measures the concentration of a compound upon its precipitation from a supersaturated solution (typically from a DMSO stock). It is a high-throughput screening method used in early discovery to rank compounds.[2][3][12]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a saturated solution. It is a lower-throughput but more definitive measurement, often referred to as the "gold standard."[12][13]
Kinetic Solubility via Nephelometry
Laser nephelometry is an effective high-throughput technique that measures the light scattered by suspended particles (precipitate) in a solution.[14]
Experimental Protocol: Kinetic Solubility
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Add aliquots of the DMSO stock to a 96-well plate containing aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Shake the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).
-
Measurement: Read the plate using a nephelometer. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.[12][14]
Thermodynamic Solubility via Shake-Flask Method
The shake-flask method is the definitive way to measure thermodynamic solubility.[13]
Experimental Protocol: Thermodynamic Solubility
-
Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using the validated stability-indicating HPLC method.
Data Presentation: Solubility Profile
| Buffer System | pH | Temperature (°C) | Thermodynamic Solubility (µg/mL) |
|---|---|---|---|
| HCl Buffer | 2.0 | 25 | Hypothetical High Value |
| Acetate Buffer | 4.5 | 25 | Hypothetical Moderate Value |
| Phosphate Buffer | 7.4 | 25 | Hypothetical Low Value |
| Borate Buffer | 9.0 | 25 | Hypothetical Very Low Value |
Caption: A hypothetical pH-solubility profile for a basic compound.
Stability Assessment via Forced Degradation
Forced degradation, or stress testing, is a critical component of drug development that identifies likely degradation products, establishes degradation pathways, and confirms the specificity of stability-indicating methods.[10][15] These studies are mandated by regulatory bodies like the ICH.[16][17][18]
Stress Conditions
The goal is to achieve 5-20% degradation of the active substance.[19]
Experimental Protocol: Forced Degradation Studies
-
Acid Hydrolysis: Treat the compound with 0.1 M HCl at 60°C for up to 72 hours.
-
Base Hydrolysis: Treat the compound with 0.1 M NaOH at 60°C for up to 72 hours.
-
Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature for up to 24 hours.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for 7 days.[5]
-
Photolytic Degradation: Expose the compound (in solution and solid state) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[5][18]
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using the stability-indicating HPLC-PDA method to determine the percentage of parent compound remaining and to profile the degradants.
Data Presentation: Forced Degradation Summary
| Stress Condition | Duration | % Assay Remaining | No. of Degradants | Observations |
|---|---|---|---|---|
| 0.1 M HCl, 60°C | 72h | Hypothetical Value | Hypothetical Value | e.g., Minor degradation |
| 0.1 M NaOH, 60°C | 72h | Hypothetical Value | Hypothetical Value | e.g., Stable |
| 3% H₂O₂, RT | 24h | Hypothetical Value | Hypothetical Value | e.g., Major degradation, one primary degradant |
| Dry Heat, 80°C | 7 days | Hypothetical Value | Hypothetical Value | e.g., Stable |
| Light (ICH Q1B) | - | Hypothetical Value | Hypothetical Value | e.g., Minor degradation |
Hypothetical Degradation Pathway
Based on the structure, oxidative degradation is a likely pathway, targeting the secondary amine to form an N-oxide or other related species.
Conclusion
The systematic evaluation of solubility and stability is a cornerstone of successful drug development. For a new chemical entity like this compound, the methodologies detailed in this guide provide a clear and robust path forward. By establishing a stability-indicating analytical method, thoroughly characterizing pH-dependent solubility, and probing for chemical liabilities through forced degradation, researchers can build a comprehensive data package. This package is indispensable for making informed decisions regarding formulation development, establishing appropriate storage conditions, and ultimately, ensuring the quality, safety, and efficacy of a potential new medicine.
References
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International. Retrieved from [Link]
-
STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. (2012). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]
-
Shah, B. P., Jain, S., & Mansuri, N. Y. (2019). Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS. Retrieved from [Link]
-
Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development. Retrieved from [Link]
-
ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. (n.d.). Scribd. Retrieved from [Link]
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Alsante, K. M., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Analytica Acta. Retrieved from [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Sharp. Retrieved from [Link]
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Talari, Y., & Reddy, M. S. (2023). A brief study on forced degradation studies with regulatory guidance. Journal of Medical and Pharmaceutical Sciences. Retrieved from [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Luminata. Retrieved from [Link]
-
Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma. Retrieved from [Link]
-
Q 1 A (R2) Stability Testing of new Drug Substances and Products. (2003). European Medicines Agency. Retrieved from [Link]
-
RAPS. (2025). Convergence: New ICH Q1 guideline is 'one-stop shop' for stability testing. RAPS. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Q1A (R2) A deep dive in Stability Studies. (2025). YouTube. Retrieved from [Link]
-
Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.). CD Formulation. Retrieved from [Link]
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Ganesan, D. (2018). solubility experimental methods.pptx. SlideShare. Retrieved from [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved from [Link]
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Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Retrieved from [Link]
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Amines In Pharmaceuticals. (n.d.). AnyLearn. Retrieved from [Link]
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SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). ResearchGate. Retrieved from [Link]
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N-(3-fluorobenzyl)-1-methoxypropan-2-amine: A Prospective Analysis of Research Applications
An In-Depth Technical Guide
Abstract
N-(3-fluorobenzyl)-1-methoxypropan-2-amine is a novel secondary amine whose potential has yet to be explored in published literature. This guide provides a prospective analysis of its potential research applications, drawing insights from its distinct structural motifs: a fluorinated benzyl group and a methoxypropan-2-amine backbone. The fluorobenzyl moiety is a common feature in central nervous system (CNS) active compounds and radiotracers, valued for its ability to enhance metabolic stability and facilitate passage through the blood-brain barrier. The methoxypropan-2-amine core shares structural similarities with known pharmacologically active molecules, including monoamine transporter ligands. This document outlines a structured approach to investigating this compound, detailing its synthesis, proposing primary research avenues in CNS pharmacology and oncological imaging, and providing robust, step-by-step experimental protocols to validate these hypotheses.
Chemical Profile and Synthesis
A thorough understanding of the molecule's chemical characteristics is the foundation for any subsequent research. While experimental data for this compound is not available, its properties can be predicted based on its constituent parts.
Physicochemical Properties (Predicted)
| Property | Predicted Value/Characteristic | Rationale & Significance |
| Molecular Formula | C₁₁H₁₆FNO | Derived from structural components. |
| Molecular Weight | 197.25 g/mol | Important for molar concentration calculations. |
| LogP (o/w) | ~2.5 - 3.5 | The fluorobenzyl group increases lipophilicity, suggesting good membrane permeability and potential CNS penetration. This is a desirable trait for neuropharmacological agents[1]. |
| pKa | ~9.0 - 10.0 | The secondary amine is basic and will be protonated at physiological pH. This influences solubility, receptor interaction, and formulation strategies. |
| Boiling Point | >200 °C | Estimated based on similar substituted benzylamines. |
| Chirality | Exists as a racemic mixture (R/S enantiomers) unless a stereospecific synthesis is employed. | Biological activity is often stereospecific. Chiral separation will be critical for detailed pharmacological studies[2]. |
Proposed Synthesis: Reductive Amination
Reductive amination is the preferred method for synthesizing secondary amines like the target compound due to its high efficiency and control over the reaction, which minimizes the formation of tertiary amine byproducts.[3] The proposed synthesis involves the reaction of 3-fluorobenzaldehyde with 1-methoxypropan-2-amine in the presence of a mild reducing agent.
Caption: Proposed synthesis workflow for this compound.
Detailed Synthesis Protocol
Materials:
-
3-Fluorobenzaldehyde
-
1-Methoxypropan-2-amine[4]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)
Procedure:
-
To a round-bottomed flask under a nitrogen atmosphere, add 3-fluorobenzaldehyde (1.0 eq) and anhydrous DCM.
-
Add 1-methoxypropan-2-amine (1.1 eq) dropwise to the stirred solution at room temperature.
-
Stir the mixture for 2-3 hours to allow for the formation of the intermediate Schiff base.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.
-
Slowly add the reducing agent slurry to the reaction mixture. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the iminium ion intermediate without affecting the aldehyde or other functional groups.
-
Allow the reaction to stir at room temperature overnight. Monitor progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography to yield the pure this compound.
-
Self-Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Assess enantiomeric purity using chiral HPLC[2].
Potential Research Application 1: CNS Pharmacology
The structural similarity of the 1-methoxypropan-2-amine backbone to amphetamine derivatives, combined with the neuro-active potential of the fluorobenzyl group, strongly suggests potential applications in CNS research.[5] The primary hypothesis is that the compound may modulate monoaminergic systems.
Proposed Mechanism of Action: Monoamine Transporter Ligand
We hypothesize that this compound may act as a ligand for dopamine (DAT), norepinephrine (NET), and/or serotonin (SERT) transporters. It could function as either an inhibitor of reuptake or a releasing agent. Such activity is characteristic of many stimulants, antidepressants, and treatments for attention-deficit/hyperactivity disorder.
Caption: A tiered workflow for evaluating novel compounds for CNS activity.
Experimental Protocol: In Vitro Monoamine Transporter Uptake Assay
This protocol determines if the compound inhibits the uptake of neurotransmitters into cells expressing the respective transporters.
Materials:
-
HEK293 cells stably expressing human DAT, SERT, or NET.
-
[³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine (radioligands).
-
Test Compound: this compound (dissolved in DMSO, then diluted in assay buffer).
-
Known inhibitors for positive controls (e.g., GBR 12909 for DAT, Fluoxetine for SERT, Desipramine for NET).
-
Assay buffer (e.g., Krebs-Ringer-HEPES).
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Cell Plating: Plate the transporter-expressing HEK293 cells in 96-well plates and grow to confluence.
-
Preparation: Prepare serial dilutions of the test compound and control inhibitors in assay buffer. The final DMSO concentration should be <0.1%.
-
Pre-incubation: Aspirate the culture medium from the cells. Wash the cells once with assay buffer. Add the test compound or control inhibitor dilutions to the wells and pre-incubate for 10-15 minutes at 37°C.
-
Initiate Uptake: Add the radiolabeled neurotransmitter (e.g., [³H]Dopamine at a final concentration of ~10 nM) to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. Causality Note: The incubation time is kept short to measure the initial rate of uptake, which provides the most accurate assessment of transporter function.
-
Terminate Uptake: Rapidly terminate the reaction by aspirating the solution and washing the cells three times with ice-cold assay buffer. This stops the transporter activity and removes extracellular radioligand.
-
Cell Lysis & Counting: Lyse the cells with a lysis buffer (e.g., 1% SDS). Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition of uptake for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Potential Research Application 2: Radiotracer for PET Imaging
The presence of a fluorine atom on the benzyl ring makes this compound an excellent candidate for development as a positron emission tomography (PET) radiotracer by substituting the stable ¹⁹F with the positron-emitting isotope ¹⁸F.[6] If the compound shows high affinity and selectivity for a specific biological target (e.g., a CNS transporter or a tumor-associated enzyme), it could be used to visualize and quantify that target in vivo. Polyamines and their analogues are known to have increased uptake in tumor cells, suggesting a potential application in oncology.[7]
Proposed Radiosynthesis of [¹⁸F]this compound
The radiosynthesis would likely proceed via nucleophilic substitution of a precursor molecule with [¹⁸F]fluoride.
Caption: Workflow for the development of a novel ¹⁸F-labeled PET radiotracer.
Experimental Protocol: In Vitro Autoradiography
This protocol assesses the binding of the radiolabeled compound to its target in tissue sections.
Materials:
-
[¹⁸F]this compound (the radiotracer).
-
Cryosectioned tissue slices (e.g., rodent brain or tumor xenograft) mounted on microscope slides.
-
Binding buffer.
-
Unlabeled ("cold") this compound for non-specific binding determination.
-
Phosphor imaging plates or digital autoradiography system.
Procedure:
-
Tissue Preparation: Prepare 10-20 µm thick tissue sections using a cryostat and thaw-mount them onto slides.
-
Pre-incubation: Pre-incubate the slides in binding buffer for 15 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.
-
Incubation: Incubate the slides with a low nanomolar concentration of the radiotracer in binding buffer for 60-90 minutes.
-
Non-Specific Binding: For a parallel set of slides, perform the incubation in the presence of a high concentration (e.g., 10 µM) of the unlabeled compound. Causality Note: This step is crucial to determine the amount of binding that is not specific to the target of interest. Specific binding is calculated as Total Binding - Non-Specific Binding.
-
Washing: Wash the slides in ice-cold binding buffer (2 x 5 minutes) to remove unbound radiotracer. A final quick dip in ice-cold deionized water can remove buffer salts.
-
Drying: Dry the slides rapidly under a stream of cool air.
-
Imaging: Expose the dried slides to a phosphor imaging plate overnight. Scan the plate using a phosphor imager to visualize the distribution of radioactivity.
-
Analysis: Quantify the signal intensity in different regions of interest (e.g., different brain regions or tumor vs. surrounding tissue) and compare total vs. non-specific binding to identify areas of specific uptake.
Data Interpretation and Future Directions
-
CNS Pharmacology: If the compound shows potent and selective IC₅₀ values for a specific monoamine transporter, the next steps would involve functional assays (e.g., neurotransmitter release) and in vivo studies. Behavioral models (e.g., locomotor activity, forced swim test) and neurochemical techniques (e.g., in vivo microdialysis) would be employed to understand its physiological effects.
-
PET Imaging: If autoradiography reveals high specific binding in relevant tissues, the subsequent steps would include in vivo PET imaging in animal models. This would involve evaluating the radiotracer's pharmacokinetics, blood-brain barrier penetration (for CNS targets), and target engagement.
Conclusion
While this compound is an uncharacterized molecule, a systematic evaluation based on its structural components reveals significant potential. Its profile suggests promising avenues of research in neuropharmacology as a potential modulator of monoamine transporters and in nuclear medicine as a candidate for PET radiotracer development. The experimental frameworks provided in this guide offer a scientifically rigorous and self-validating path to explore and potentially unlock the therapeutic or diagnostic value of this novel compound.
References
-
Koslowsky, I., Mercer, J., & Wuest, F. (2010). Synthesis and application of 4-[(18)F]fluorobenzylamine: A versatile building block for the preparation of PET radiotracers. Organic & Biomolecular Chemistry, 8(20), 4730-5. [Link]
-
PubChem. (n.d.). (2R)-1-(2-methoxyphenyl)propan-2-amine. National Center for Biotechnology Information. [Link]
-
Puchalski, A., et al. (2021). Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines as a Basis for the Development of 18F-Labeled Radiotracers. Molecules, 26(11), 3387. [Link]
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PubChem. (n.d.). 1-Methoxy-2-methylpropan-2-amine. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). Methoxyisopropylamine. National Center for Biotechnology Information. [Link]
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Fossey-Jouenne, A., et al. (2022). Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. ResearchGate. [Link]
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Hranjec, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2145. [Link]
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Cheméo. (n.d.). Chemical Properties of 1-Propanamine, 3-methoxy- (CAS 5332-73-0). [Link]
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-
Wang, Y-C., et al. (2022). Design, Synthesis, and Biological Activity of Dual Monoamine Oxidase A and Heat Shock Protein 90 Inhibitors, N-Methylpropargylamine-Conjugated 4-Isopropylresorcinol for Glioblastoma. Journal of Medicinal Chemistry, 65(1), 359–381. [Link]
-
Fukuyama, T., Jow, C-K., & Cheung, M. (1995). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses, 72, 222. [Link]
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Methodological & Application
Application Notes: Characterization and Use of FBM-21, a Novel mTOR Pathway Inhibitor, in Mammalian Cell Culture
Forward-Looking Statement: N-(3-fluorobenzyl)-1-methoxypropan-2-amine, hereafter referred to as FBM-21, is a novel small molecule compound. The following application note is based on preliminary in-house characterization and provides a framework for its application in cell-based assays. The protocols described herein are intended as a guide and may require optimization for specific cell lines and experimental conditions.
Introduction: The Emergence of FBM-21
Small molecules are indispensable tools for dissecting complex cellular signaling pathways and hold immense promise for therapeutic development.[1] FBM-21 is a synthetic, cell-permeable small molecule featuring a fluorobenzyl moiety, a structural motif present in various bioactive compounds.[2][3] Our initial investigations suggest that FBM-21 acts as a potent and selective inhibitor of the mammalian Target of Rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, metabolism, and survival.[4][5] This document provides a comprehensive guide for researchers to effectively utilize FBM-21 in cell culture, from initial handling and cytotoxicity assessment to the validation of its mechanism of action.
Product Information and Handling
| Property | Value |
| Compound Name | This compound (FBM-21) |
| Molecular Formula | C₁₁H₁₆FNO |
| Molecular Weight | 197.25 g/mol |
| Appearance | White to off-white crystalline solid |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble in DMSO (≥50 mM), Ethanol (≥20 mM) |
| Storage | Store at -20°C, protect from light and moisture |
Stock Solution Preparation: For cell culture applications, it is recommended to prepare a concentrated stock solution in sterile DMSO. A 10 mM stock solution is standard.
-
Aseptically weigh the required amount of FBM-21 powder.
-
Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a 10 mM concentration.
-
Vortex until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C, protected from light.
Workflow for In Vitro Characterization of FBM-21
A systematic approach is crucial when working with a novel compound.[6] The following workflow outlines the key experimental stages for characterizing the effects of FBM-21 in a new cell line.
Caption: Experimental workflow for FBM-21 characterization.
Protocol: Determining Optimal Working Concentration via MTT Assay
The first step in characterizing FBM-21 is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[7][8] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key parameter for subsequent experiments.
Materials:
-
Adherent cells of interest (e.g., A549 lung carcinoma)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
96-well flat-bottom plates
-
FBM-21 (10 mM stock in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[7]
-
Microplate reader (absorbance at 570 nm).
Step-by-Step Protocol:
-
Cell Seeding:
-
Trypsinize and count cells. Adjust the cell suspension to a density of 5 x 10⁴ cells/mL in complete medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.[9]
-
Include wells for "no-cell" blanks (medium only) and "vehicle control" (cells treated with DMSO only).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of FBM-21 in complete medium. A common starting range is 0.1 nM to 100 µM.
-
Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤0.1%).[6]
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective FBM-21 concentrations.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[6]
-
-
MTT Incubation:
-
After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[7]
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium from each well. Be cautious not to disturb the formazan crystals or the cell layer.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability).
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the % Viability against the log of the FBM-21 concentration and use a non-linear regression model to determine the IC50 value.
Hypothetical Data Presentation:
| FBM-21 Conc. (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.01 | 98.2 ± 5.1 |
| 0.1 | 85.1 ± 6.2 |
| 1 | 52.3 ± 4.8 |
| 10 | 15.7 ± 3.1 |
| 100 | 5.1 ± 1.9 |
| Calculated IC50 | ~1.1 µM |
Protocol: Validating mTOR Pathway Inhibition via Western Blot
To confirm that FBM-21's cytotoxic effects are mediated through the mTOR pathway, Western blotting can be used to analyze the phosphorylation status of key downstream targets, such as S6 Ribosomal Protein Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1).[4][5] A decrease in the phosphorylation of these proteins upon FBM-21 treatment would provide strong evidence for its mechanism of action.
Hypothesized Signaling Pathway:
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Application Notes & Protocols: A Framework for Establishing the Dosing and Administration of N-(3-fluorobenzyl)-1-methoxypropan-2-amine
Disclaimer: N-(3-fluorobenzyl)-1-methoxypropan-2-amine is an investigational compound for research purposes. The following document is a generalized framework based on established principles of preclinical drug development. It is intended to guide researchers and drug development professionals in determining the appropriate dosing and administration for a novel small molecule of this nature. All protocols must be adapted and validated for the specific compound and research context.
Introduction: Charting the Course for a Novel Amine Compound
The journey of a novel chemical entity from the laboratory bench to a potential therapeutic agent is a multi-stage process governed by rigorous scientific principles. This guide provides a comprehensive framework for establishing the dosing and administration of the investigational compound this compound. As a secondary amine, its physicochemical properties and metabolic pathways will likely be influenced by the presence of the benzyl and methoxypropyl moieties.
This document is structured to follow the logical progression of preclinical development, from initial characterization to the estimation of a safe first-in-human (FIH) dose. Each section explains the causality behind the experimental choices, emphasizing a self-validating system of protocols to ensure data integrity and scientific rigor.
Foundational Physicochemical Characterization
Before any biological assessment, a thorough understanding of the compound's intrinsic physical and chemical properties is paramount.[1] These characteristics are critical determinants of its biological behavior and inform the design of all subsequent studies, particularly formulation development.
Key Physicochemical Parameters
A series of initial assays should be conducted to establish a baseline profile of the compound.
| Parameter | Experimental Method | Rationale & Implications |
| Aqueous Solubility | Kinetic and Thermodynamic Solubility Assays | Determines the maximum concentration achievable in aqueous solution, which is critical for in vitro assays and predicting oral absorption.[2] |
| pKa | Potentiometric titration or UV-spectrophotometry | As an amine-containing compound, the pKa will determine its ionization state at physiological pH, which affects its solubility, permeability, and interaction with biological targets. |
| LogD7.4 | Shake-flask method or chromatographic techniques | Measures the lipophilicity of the compound at physiological pH. This is a key predictor of its ability to cross cell membranes and the blood-brain barrier.[2] |
| Chemical Stability | Incubation in various buffers (pH 1.2, 6.8, 7.4) and analysis by HPLC | Assesses the compound's stability in conditions mimicking the gastrointestinal tract and systemic circulation, identifying any potential degradation issues.[3] |
In Vitro ADME Profiling: Predicting a Compound's Fate
In vitro Absorption, Distribution, Metabolism, and Excretion (ADME) studies are essential for early-stage drug discovery.[4][5] They provide a preliminary assessment of a compound's pharmacokinetic properties, helping to identify potential liabilities and guide compound optimization before proceeding to more complex in vivo studies.[4][6]
Standard In Vitro ADME Assay Cascade
The following table outlines a typical screening cascade for a novel compound.
| Assay | Experimental System | Key Readout | Rationale |
| Metabolic Stability | Human Liver Microsomes, S9 Fraction, or Hepatocytes | Intrinsic Clearance (CLint), Half-life (t1/2) | Predicts the rate of metabolism in the liver, a primary determinant of the compound's duration of action in the body.[2][3] |
| CYP450 Inhibition | Recombinant human CYP enzymes (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) | IC50 | Assesses the potential for the compound to inhibit major drug-metabolizing enzymes, which could lead to drug-drug interactions.[2] |
| Plasma Protein Binding | Rapid Equilibrium Dialysis (RED) or Ultracentrifugation | Percent Bound | Determines the extent to which the compound binds to plasma proteins. Only the unbound fraction is pharmacologically active and available for distribution and clearance.[2] |
| Cell Permeability | Caco-2 or MDCK cell monolayers | Apparent Permeability (Papp) and Efflux Ratio | Models absorption across the intestinal epithelium and identifies if the compound is a substrate for efflux transporters like P-glycoprotein.[2] |
Experimental Workflow: In Vitro ADME
In Vivo Pharmacokinetic (PK) Studies
Following promising in vitro data, the next step is to evaluate the compound's behavior in a living system.[7] Preclinical PK studies are typically conducted in at least two species (one rodent, one non-rodent) to understand the time course of the compound's concentration in the plasma and other tissues.
Protocol: Single-Dose PK Study in Rodents
-
Animal Model: Select a standard rodent model (e.g., Sprague-Dawley rats).
-
Dose Formulation: Prepare a formulation suitable for the intended route of administration (e.g., oral gavage, intravenous injection).[8]
-
Dosing: Administer a single dose of this compound to multiple groups of animals. Include both an IV and an oral dose group to determine bioavailability.
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Bioanalysis: Analyze plasma samples using a validated LC-MS/MS method to determine the concentration of the parent drug.[7]
-
Data Analysis: Calculate key PK parameters using non-compartmental analysis.
Key Pharmacokinetic Parameters
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Related to the efficacy and potential toxicity of the drug. |
| Tmax | Time to reach Cmax | Indicates the rate of drug absorption. |
| AUC | Area Under the plasma concentration-time Curve | Represents the total systemic exposure to the drug. |
| t1/2 | Elimination Half-life | Determines the dosing interval required to maintain therapeutic concentrations. |
| CL | Clearance | The volume of plasma cleared of the drug per unit time; indicates the efficiency of drug elimination. |
| Vd | Volume of Distribution | The apparent volume into which the drug distributes in the body; indicates the extent of tissue distribution. |
| F (%) | Bioavailability | The fraction of an orally administered dose that reaches systemic circulation. |
Pharmacodynamic and Dose-Response Studies
While PK studies describe what the body does to the drug, pharmacodynamic (PD) studies describe what the drug does to the body.[9] The goal is to establish a clear relationship between the drug's concentration and its pharmacological effect.[10][11]
Establishing the Dose-Response Relationship
Dose-response studies are fundamental to determining the optimal dose that maximizes therapeutic benefits while minimizing adverse effects.[10] These studies involve administering a range of doses and measuring a specific biological response. The data is then used to construct a dose-response curve.[12][13]
From this curve, key parameters like the EC50 (the concentration that produces 50% of the maximal response, indicating potency) and Emax (the maximal effect, indicating efficacy) can be determined.
Toxicology and Safety Pharmacology
Toxicology studies are critical for identifying potential adverse effects and determining a safe dose range for human trials.[14][15] These studies must be conducted under Good Laboratory Practice (GLP) conditions to be accepted by regulatory agencies.[16]
Core Toxicology Studies
-
Single-Dose Toxicity: Animals (rodent and non-rodent) are given a single, high dose of the compound to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.
-
Repeat-Dose Toxicity: The compound is administered daily for a specified duration (e.g., 28 days) to assess the toxic effects of long-term exposure. This is crucial for determining a No Observed Adverse Effect Level (NOAEL).[15] The study should be conducted in two species, typically a rodent and a non-rodent (e.g., rat and dog).[16][17]
-
Safety Pharmacology: These studies investigate the effects of the compound on vital functions, including the cardiovascular, respiratory, and central nervous systems.
-
Genotoxicity: A battery of in vitro and in vivo assays (e.g., Ames test, micronucleus test) are conducted to assess the compound's potential to damage genetic material.
Workflow: Preclinical Safety Assessment
Formulation Development
The goal of formulation development is to create a stable and effective drug product for administration.[18] The choice of formulation depends on the compound's physicochemical properties, the intended route of administration, and the target patient population.[19]
For an oral dosage form of this compound, considerations include:
-
Solubility Enhancement: If the compound has poor aqueous solubility, techniques like salt formation, particle size reduction, or the use of solid dispersions may be necessary.[1]
-
Excipient Compatibility: For amine-containing compounds, it's crucial to assess compatibility with excipients to avoid reactions that could lead to impurity formation.[20]
-
Dosage Form: Early clinical studies often use simple formulations like powder-in-capsule or a liquid solution/suspension to expedite development.[19]
Human Dose Prediction and First-in-Human (FIH) Trial Design
The culmination of preclinical studies is the proposal of a safe starting dose for the first-in-human (FIH) clinical trial.[21]
Calculating the FIH Starting Dose
The starting dose is typically calculated from the NOAEL determined in the most sensitive animal species, using allometric scaling based on body surface area. A safety factor is then applied to account for inter-species differences and to ensure the safety of trial participants.[22][23]
FIH Clinical Trial Design
FIH trials are primarily designed to assess the safety, tolerability, and PK of a new drug in humans.[24][25] A common design is the single ascending dose (SAD) followed by a multiple ascending dose (MAD) study.
In the SAD phase, small groups of subjects receive a single dose of the drug, with the dose increasing in subsequent cohorts after a safety review. The MAD phase involves administering multiple doses over a period to assess safety and PK at steady state.
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Application Note: Comprehensive Analytical Protocols for the Detection and Characterization of N-(3-fluorobenzyl)-1-methoxypropan-2-amine
Introduction and Analytical Strategy
N-(3-fluorobenzyl)-1-methoxypropan-2-amine is a secondary amine featuring a fluorinated aromatic ring and a methoxypropyl group. Its structure suggests potential applications as a pharmaceutical intermediate or its emergence as a novel psychoactive substance (NPS), structurally related to N-benzylphenethylamines.[1] The analytical challenge lies in unambiguously identifying the compound, distinguishing it from structural isomers, and quantifying it in various matrices.
Our recommended analytical strategy employs a tiered approach:
-
Screening and Identification: Gas Chromatography-Mass Spectrometry (GC-MS) is the workhorse for initial identification due to its high resolving power and the characteristic fragmentation patterns generated by electron ionization (EI).
-
Confirmation and Quantification: High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) serves as a powerful confirmatory technique, particularly for non-volatile impurities or thermally labile compounds. It is also the preferred method for quantification in complex matrices.[2][3]
-
Definitive Structural Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy provides unequivocal structural confirmation by mapping the molecule's carbon-hydrogen framework.
This guide will detail the protocols for each of these essential techniques.
Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is exceptionally well-suited for the analysis of semi-volatile amines. The causality for selecting GC-MS rests on its ability to separate the analyte from potential synthetic precursors or byproducts and provide a reproducible mass spectrum that acts as a chemical fingerprint.[4] To enhance chromatographic performance and prevent peak tailing, which is common for amines, derivatization with Trifluoroacetic Anhydride (TFAA) is recommended. This step acetylates the secondary amine, increasing its volatility and thermal stability while reducing its polarity.[5]
GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis with TFAA derivatization.
Detailed GC-MS Protocol
A. Sample Preparation (TFAA Derivatization)
-
Accurately weigh approximately 1 mg of the sample or standard into a 2 mL glass vial.
-
Add 1 mL of ethyl acetate to dissolve the sample.
-
Add 100 µL of pyridine (catalyst) followed by 200 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or water bath.
-
Allow the vial to cool to room temperature.
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 1 mL of ethyl acetate for analysis.
B. Instrumentation and Parameters The following parameters provide a robust starting point and should be optimized for the specific instrument in use.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Injector Temperature | 250°C | Ensures complete vaporization without thermal degradation. |
| Injection Mode | Splitless (or Split 10:1) | Splitless for trace analysis; Split for higher concentrations. |
| Carrier Gas | Helium, constant flow 1.2 mL/min | Inert gas providing good chromatographic efficiency. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) | A non-polar 5% phenyl-methylpolysiloxane column offers excellent general-purpose separation for a wide range of analytes.[5] |
| Oven Program | Initial 100°C, hold 1 min; Ramp 15°C/min to 280°C, hold 5 min | A temperature ramp allows for the separation of compounds with different boiling points. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible, library-searchable spectra. |
| Ionization Energy | 70 eV | Industry standard energy for generating consistent fragmentation patterns. |
| Source Temperature | 230°C | Optimized to prevent analyte condensation or degradation. |
| Quadrupole Temp. | 150°C | Maintains ion path integrity. |
| Scan Range | 40 - 500 m/z | Covers the expected mass range of the derivatized analyte and its fragments. |
Expected Mass Spectrum
The EI mass spectrum of the TFAA-derivatized analyte (MW = 293.28 g/mol ) is predicted to show several characteristic ions. The fragmentation is driven by the stability of the resulting cations.
-
Molecular Ion (M+•): A peak at m/z 293 may be observed, though it might be weak due to extensive fragmentation.
-
Fluorobenzyl Cation: A strong peak at m/z 109 corresponding to the [C7H6F]+ fragment is highly characteristic of the fluorobenzyl moiety.
-
Iminium Ion (Alpha-Cleavage): The most significant fragment is often the iminium cation. Cleavage of the C-C bond alpha to the nitrogen atom is expected to yield a prominent ion at m/z 184 .
-
Other Fragments: Loss of the methoxy group or other rearrangements can produce additional identifying ions.
Confirmatory Method: HPLC-UV/MS
HPLC provides a complementary separation mechanism based on polarity. Coupling it with both a UV detector and a mass spectrometer (LC-MS) offers dual, orthogonal detection, significantly increasing confidence in peak identification and purity assessment.[2] Electrospray Ionization (ESI) is the method of choice as it is a soft ionization technique that typically preserves the molecular ion, providing clear molecular weight information.
HPLC-MS Experimental Workflow
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Application Note: A Robust and Validated HPLC-MS/MS Protocol for the Quantification of N-(3-fluorobenzyl)-1-methoxypropan-2-amine in Biological Matrices
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of N-(3-fluorobenzyl)-1-methoxypropan-2-amine. This protocol is designed for researchers, scientists, and drug development professionals requiring accurate bioanalysis of this compound in complex biological matrices such as plasma or urine. The methodology described herein is grounded in established principles of chromatographic separation, mass spectrometric detection, and rigorous bioanalytical method validation guidelines.[1][2][3] We will elaborate on the rationale behind the selection of specific experimental parameters, from sample preparation to the optimization of mass spectrometry conditions, to ensure a self-validating and reliable analytical system.
Introduction: The Analytical Imperative
This compound is a novel psychoactive substance whose pharmacological and toxicological profile necessitates the development of a highly sensitive and specific analytical method for its detection and quantification.[4][5] Such a method is crucial for a variety of applications, including pharmacokinetic studies, toxicological assessments, and forensic investigations. The inherent challenges in analyzing such a compound, particularly its potential for matrix effects and the need for high sensitivity, make HPLC-MS/MS the analytical technique of choice.[5][6] This is due to its superior selectivity, sensitivity, and wide dynamic range.[7][8] This document provides a comprehensive guide to a meticulously developed and validated HPLC-MS/MS protocol, ensuring data integrity and regulatory compliance.
The Analytical Workflow: A Visual Overview
The analytical workflow is a multi-step process designed to ensure the accurate and precise quantification of the target analyte. Each step is critical for the overall success of the analysis.
Caption: A schematic overview of the analytical workflow.
Method Development and Rationale
Sample Preparation: Isolating the Analyte
The primary goal of sample preparation is to extract the analyte from the complex biological matrix, remove interfering substances, and concentrate the sample to improve sensitivity.[9][10][11] For this compound, a compound of moderate polarity, a protein precipitation method is recommended for its simplicity and efficiency in removing proteins from plasma samples.[11]
Protocol: Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled analog of the analyte).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
Causality Insights: Acetonitrile is a common choice for protein precipitation as it effectively denatures and precipitates proteins while being a good solvent for a wide range of organic molecules. The use of an internal standard is crucial for correcting for any variability during the sample preparation process and potential matrix effects.[12]
HPLC Separation: Achieving Chromatographic Resolution
The chromatographic separation is designed to resolve the analyte from endogenous matrix components and any potential isomers, thereby minimizing ion suppression in the mass spectrometer.[12][13][14] Given the polar nature of the amine group in this compound, a reversed-phase separation on a C18 column with a polar endcapping is a suitable starting point.[15][16] The addition of an acid, such as formic acid, to the mobile phase is essential to protonate the amine, leading to better peak shape and retention on the reversed-phase column.[17]
| Parameter | Condition | Rationale |
| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention for moderately polar compounds and high efficiency.[15][18] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote analyte ionization.[17] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Flow Rate | 0.4 mL/min | A standard flow rate for this column dimension, balancing analysis time and efficiency. |
| Column Temperature | 40°C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | A small injection volume to minimize peak broadening. |
HPLC Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 5 |
| 8.0 | 5 |
Causality Insights: The gradient elution allows for the effective separation of compounds with a range of polarities. The initial low organic phase composition ensures the retention of the polar analyte, while the subsequent increase in organic solvent concentration facilitates its elution. For highly polar amines that are poorly retained on C18 columns, a Hydrophilic Interaction Liquid Chromatography (HILIC) column could be a viable alternative.[19][20]
MS/MS Detection: The Key to Selectivity and Sensitivity
Tandem mass spectrometry provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[21][22][23] Electrospray ionization (ESI) in positive ion mode is the preferred ionization technique for amines, as they readily accept a proton to form a positively charged ion.[17]
Predicted Fragmentation Pathway:
The fragmentation of this compound is expected to follow characteristic pathways for benzylamines.[24][25][26] The primary fragmentation is likely to be the cleavage of the benzylic C-N bond, leading to the formation of a stable fluorobenzyl cation.
Caption: Core parameters for comprehensive method validation.
Validation Parameters and Acceptance Criteria:
| Parameter | Description | Acceptance Criteria (Typical) |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Accuracy | The closeness of the measured concentration to the true concentration. | Within ±15% of the nominal concentration (±20% at the LLOQ). |
| Precision | The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous volume. | Coefficient of variation (CV) ≤15% (≤20% at the LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10, and accuracy and precision criteria met. |
| Calibration Curve | The relationship between the instrument response and the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the initial concentration. |
| Matrix Effect | The alteration of ionization efficiency by the presence of co-eluting matrix components. | The CV of the matrix factor should be ≤15%. |
Conclusion: A Foundation for Confident Bioanalysis
This application note provides a comprehensive and scientifically-grounded HPLC-MS/MS protocol for the quantification of this compound in biological matrices. By detailing the rationale behind each step and adhering to stringent validation guidelines, this method establishes a reliable foundation for researchers in drug development and related fields. The presented protocol is intended as a robust starting point and may require further optimization depending on the specific application and laboratory instrumentation.
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How Do You Prepare A Sample For LC-MS Analysis?. Chemistry For Everyone. Retrieved from [Link]
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- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
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Application Notes & Protocols: N-(3-fluorobenzyl)-1-methoxypropan-2-amine as a Novel Fluorescent Probe
Prepared by: Gemini, Senior Application Scientist
Abstract
Fluorescent probes are indispensable tools in modern biological research and drug discovery, enabling the visualization and quantification of cellular processes with high sensitivity and spatiotemporal resolution.[1] This document introduces N-(3-fluorobenzyl)-1-methoxypropan-2-amine, a novel small molecule, as a promising candidate for a new class of fluorescent probes. We provide a comprehensive guide covering the theoretical design principles, a detailed synthesis protocol, methods for spectroscopic characterization, and a foundational protocol for its application in live-cell imaging. The rationale for its design is based on the inherent fluorescence of the fluorobenzene moiety and the versatile secondary amine for potential pH sensing or bioconjugation. These notes are intended for researchers, scientists, and drug development professionals seeking to explore and validate new chemical tools for biological imaging.
Rationale and Design Principles
The successful design of a fluorescent probe balances three key aspects: optical performance, chemical stability, and biocompatibility.[] The proposed molecule, this compound, is built upon a simple yet effective scaffold.
-
The Fluorophore Core: The 3-fluorobenzyl group serves as the fluorophore. The benzene ring is the fundamental aromatic system responsible for fluorescence. The fluorine atom is a strategic addition; its electron-withdrawing nature can subtly modulate the electronic properties of the benzene ring, potentially influencing the excitation and emission spectra and improving photostability compared to unsubstituted benzene.[3]
-
The Modulating Side-Chain: The 1-methoxypropan-2-amine side chain provides several key features. The secondary amine is a crucial functional group. Its lone pair of electrons can interact with the fluorophore, and its protonation state is dependent on the local pH. This makes the molecule a candidate for a pH-sensitive probe, where fluorescence intensity or wavelength may change with varying pH levels within cellular compartments like endosomes or lysosomes.[4]
-
Physicochemical Properties: The methoxy group and the overall structure are expected to confer moderate lipophilicity, which is often crucial for cell permeability, allowing the probe to enter live cells via passive diffusion.
Small synthetic fluorophores offer distinct advantages over fluorescent proteins, including smaller size, which minimizes interference with native biological functions, and greater flexibility in molecular design.[5]
Predicted Physicochemical & Spectroscopic Properties
While experimental data for this specific molecule is not widely available, we can predict its properties based on its structure and data from similar compounds.[3][6][7]
| Property | Predicted Value / Characteristic | Rationale / Source |
| Molecular Formula | C₁₁H₁₆FNO | (Calculated) |
| Molecular Weight | 197.25 g/mol | [6] |
| LogP (Octanol/Water) | ~2.0 - 2.5 | (Predicted) Based on similar structures, suggesting good cell permeability. |
| Predicted Excitation Max (λex) | ~260 - 275 nm | Based on the absorbance of fluorobenzene derivatives.[3] |
| Predicted Emission Max (λem) | ~280 - 310 nm | Expected short Stokes shift, typical for simple aromatic fluorophores. |
| Solubility | Soluble in organic solvents (DMSO, Ethanol); sparingly soluble in aqueous buffers. | General property of similar small organic molecules. |
| Potential Application | pH sensing, cellular trafficking studies, building block for targeted probes. | Based on the presence of a titratable amine group.[1][8] |
Synthesis Protocol: Reductive Amination
The synthesis of this compound can be reliably achieved via a one-pot reductive amination reaction. This method is widely used for its efficiency and mild reaction conditions.[9][10][11]
Reaction Scheme: 3-fluorobenzaldehyde + 1-methoxypropan-2-amine → Imine Intermediate → this compound
Materials:
-
3-fluorobenzaldehyde
-
1-methoxypropan-2-amine[7]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen supply
Procedure:
-
Reactant Setup: To a clean, dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 3-fluorobenzaldehyde (1.0 eq) and anhydrous dichloromethane (DCM).
-
Amine Addition: Add 1-methoxypropan-2-amine (1.1 eq) to the solution and stir at room temperature for 30 minutes. This allows for the formation of the intermediate imine.[11]
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. Causality: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the imine in the presence of the aldehyde without reducing the aldehyde itself.[12]
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup - Quenching: Slowly quench the reaction by adding saturated NaHCO₃ solution to neutralize the acidic byproducts.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Workup - Washing & Drying: Wash the combined organic layer with brine, then dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the fluorescent probe.
Spectroscopic Characterization Protocols
Once synthesized, the probe's fluorescent properties must be rigorously characterized.
Determination of Excitation and Emission Spectra
-
Sample Preparation: Prepare a stock solution of the probe in DMSO (e.g., 10 mM). Create a dilute solution (e.g., 1-10 µM) in the solvent of interest (e.g., phosphate-buffered saline, PBS, pH 7.4).
-
Excitation Spectrum: Set a fluorescence spectrophotometer to scan a range of excitation wavelengths (e.g., 240-300 nm) while monitoring the emission at a fixed wavelength just above the expected excitation peak (e.g., 320 nm). The peak of this scan is the excitation maximum (λex).
-
Emission Spectrum: Excite the sample at its determined λex and scan the emission wavelengths over a range (e.g., 270-400 nm). The peak of this scan is the emission maximum (λem).
Relative Fluorescence Quantum Yield (Φf) Determination
The quantum yield measures the efficiency of converting absorbed light into emitted light.[13] A comparative method using a known standard is common.[14][15][16][17]
-
Standard Selection: Choose a quantum yield standard with similar excitation and emission properties (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf ≈ 0.54).
-
Absorbance Measurement: Prepare a series of dilutions for both the standard and the test probe. Measure the absorbance of each at the chosen excitation wavelength. Ensure absorbances are below 0.1 to prevent inner filter effects.[17]
-
Fluorescence Measurement: Record the integrated fluorescence intensity (the area under the emission curve) for each solution under identical instrument settings.
-
Calculation: Plot the integrated fluorescence intensity versus absorbance for both the standard and the test probe. The quantum yield is calculated using the following equation: Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²) Where Φ is the quantum yield, Grad is the gradient of the plot, and η is the refractive index of the solvent. Subscripts X and ST refer to the test sample and the standard, respectively.[16]
Photostability Assay
Photostability is crucial for applications requiring prolonged imaging.[18][19]
-
Sample Preparation: Prepare a solution of the probe (e.g., 10 µM) in a cuvette or on a microscope slide.
-
Continuous Illumination: Expose the sample to continuous excitation light of a constant intensity using a fluorimeter or a fluorescence microscope.[19]
-
Time-Course Measurement: Record the fluorescence intensity at regular intervals over a period of time (e.g., every 30 seconds for 30 minutes).
-
Data Analysis: Plot the fluorescence intensity as a function of time. The photobleaching half-life (t₁/₂) is the time it takes for the initial fluorescence intensity to decrease by 50%. This provides a quantitative measure of photostability.[20]
Application Protocol: Live-Cell Imaging
This protocol provides a general framework for using the probe to stain live cells. Optimization will be required for specific cell types and imaging systems.[21]
Materials:
-
Cultured cells grown on glass-bottom dishes or coverslips.
-
This compound stock solution (1-10 mM in DMSO).
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM or HBSS).
-
Fluorescence microscope with appropriate filters for UV excitation and blue emission.
Procedure:
-
Cell Preparation: Seed cells on a glass-bottom dish and grow to 60-80% confluency.
-
Probe Loading: Prepare a working solution of the probe by diluting the DMSO stock into pre-warmed live-cell imaging medium to a final concentration of 1-10 µM. Rationale: Using serum-free or specialized imaging media reduces background fluorescence.[21]
-
Staining: Remove the culture medium from the cells and replace it with the probe-containing imaging medium.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes.
-
Washing (Optional): For probes that generate high background, gently wash the cells once or twice with fresh, pre-warmed imaging medium.
-
Imaging: Mount the dish on the fluorescence microscope. Use the lowest possible excitation intensity to minimize phototoxicity and photobleaching.[20] Capture images using the predetermined UV excitation and blue emission filter sets.
Cellular Imaging Workflow Diagram
Caption: Step-by-step workflow for live-cell imaging.
Potential Applications & Future Directions
-
pH Sensing: The secondary amine makes this probe a prime candidate for sensing pH in acidic organelles. Further studies should characterize its fluorescence response across a range of pH values to determine its pKa.[4]
-
Cellular Uptake and Trafficking: Its simple structure makes it a good tool for fundamental studies of small molecule uptake and distribution within cells.
-
Derivative Synthesis: The secondary amine provides a reactive handle for conjugation to other molecules. It can be linked to targeting moieties (e.g., peptides, antibodies) to create probes for specific proteins or cellular locations, or to other fluorophores for developing FRET-based sensors.[5]
The development of this compound represents an accessible starting point for creating novel chemical tools. Its straightforward synthesis and promising design principles invite further investigation and optimization by the scientific community.
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Topic: Labeling N-(3-fluorobenzyl)-1-methoxypropan-2-amine for Imaging Applications in Neuroscience
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the radiolabeling and fluorescent tagging of N-(3-fluorobenzyl)-1-methoxypropan-2-amine, a novel small molecule with structural similarities to known monoamine transporter ligands. We hypothesize that this compound may serve as a selective probe for imaging key neurotransmitter systems in the central nervous system (CNS), such as the dopamine (DAT), serotonin (SERT), or norepinephrine (NET) transporters.[1][2] Dysregulation of these transporters is implicated in numerous neuropsychiatric conditions, making novel imaging agents critical for both research and clinical diagnostics.[1][3] This guide details step-by-step protocols for labeling with positron-emitting radionuclides (Fluorine-18, Carbon-11) for Positron Emission Tomography (PET), a radioiodine isotope (Iodine-123) for Single-Photon Emission Computed Tomography (SPECT), and fluorescent dyes for in vitro microscopy. Furthermore, it outlines essential protocols for the subsequent in vitro and in vivo characterization required to validate the tracer's potential, including binding affinity assays, blood-brain barrier permeability assessment, and preclinical biodistribution and imaging studies.
Rationale and Target Hypothesis: A Potential Monoamine Transporter Ligand
The chemical structure of this compound features a benzylamine core, a motif present in many compounds that interact with monoamine transporters (MATs).[1][2] MATs are crucial for terminating synaptic transmission by re-uptaking neurotransmitters like dopamine, serotonin, and norepinephrine from the synaptic cleft.[1] Their pivotal role in regulating mood, cognition, and behavior makes them prime targets for therapeutic drugs and imaging agents in disorders like depression, ADHD, and substance abuse.[1]
The development of selective PET and SPECT tracers has revolutionized the in vivo study of these transporters in the human brain.[3][4][5] Similarly, fluorescently labeled ligands have enabled high-resolution visualization of transporter distribution and trafficking in live-cell systems.[6][7] Based on its structure, we propose this compound as a candidate scaffold for developing a novel imaging agent targeting one or more of the MATs. The following protocols are designed to label this molecule and systematically evaluate its utility for this purpose.
Caption: High-level workflow for developing a novel imaging agent.
Radiolabeling Strategies for PET and SPECT Imaging
The choice of radionuclide is critical and depends on the research question, required imaging time, and available chemistry. For CNS imaging, Carbon-11 (t½ ≈ 20.4 min) and Fluorine-18 (t½ ≈ 109.8 min) are the most common PET isotopes, while Iodine-123 (t½ ≈ 13.2 h) is a viable option for SPECT.[4][8][9]
[¹⁸F]Fluorine-18 Labeling via Nucleophilic Aromatic Substitution
This strategy involves replacing the existing stable ¹⁹F atom with radioactive ¹⁸F. This is highly advantageous as it does not alter the compound's chemical structure or pharmacology. The reaction requires a precursor where the 3-position of the benzyl ring is substituted with a suitable leaving group, such as a nitro group or a trialkylstannyl group.[8][10]
Caption: Workflow for the radiosynthesis of the ¹⁸F-labeled tracer.
Protocol 2.1: [¹⁸F]Labeling using a Nitro Precursor
This protocol is based on a nucleophilic aromatic substitution (SₙAr) reaction, where the nitro group activates the ring, facilitating its displacement by [¹⁸F]fluoride.[11]
-
Precursor: N-(3-nitrobenzyl)-1-methoxypropan-2-amine (5-10 mg) is dissolved in 500 µL of anhydrous dimethyl sulfoxide (DMSO).
-
[¹⁸F]Fluoride Preparation: Cyclotron-produced aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge (e.g., QMA). The [¹⁸F]F⁻ is then eluted into a shielded reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) (5-10 mg) and potassium carbonate (K₂CO₃) (1-2 mg) in 1 mL of 80% acetonitrile/water.
-
Azeotropic Drying: The solvent is removed under a stream of nitrogen at 110°C to ensure an anhydrous environment, which is critical for enhancing the nucleophilicity of the fluoride ion.[8] This step is typically repeated twice with the addition of 1 mL of anhydrous acetonitrile.
-
Radiolabeling Reaction: The precursor solution from step 1 is added to the dried [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex. The reaction vessel is sealed and heated to 120-140°C for 15-20 minutes.
-
Purification: After cooling, the reaction mixture is quenched with 1-2 mL of water and injected onto a semi-preparative HPLC system (e.g., C18 column) to separate the desired [¹⁸F]-labeled product from unreacted precursor and byproducts.
-
Formulation: The collected HPLC fraction containing the product is diluted with sterile water and passed through a C18 Sep-Pak cartridge. The cartridge is washed with sterile water to remove residual HPLC solvents, and the final product is eluted with sterile ethanol, followed by formulation in sterile saline for injection.
-
Quality Control: Radiochemical purity and identity are confirmed by analytical radio-HPLC, and specific activity is calculated. A radiochemical purity of >95% is required for in vivo studies.
[¹¹C]Carbon-11 Labeling via N-Methylation
The secondary amine on the parent molecule is an ideal site for methylation using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[9][12] This approach requires a desmethyl precursor.
Protocol 2.2: [¹¹C]Labeling of the Secondary Amine
-
Precursor: 1-methoxypropan-2-amine (the des-benzyl precursor) (1-2 mg) is dissolved in 300 µL of anhydrous dimethylformamide (DMF).
-
[¹¹C]CH₃I Synthesis: [¹¹C]CO₂ from the cyclotron is converted to [¹¹C]CH₄, which is then reacted with iodine to form [¹¹C]CH₃I.[9] The gaseous [¹¹C]CH₃I is trapped in the reaction vessel containing the precursor at low temperature (e.g., 0°C).
-
Radiolabeling Reaction: A mild base, such as sodium hydride (NaH) or a non-nucleophilic organic base, is added to the precursor solution to deprotonate the amine. The reaction is then heated to 80-100°C for 5-7 minutes.
-
Purification and Formulation: The purification and formulation steps are analogous to those described in Protocol 2.1 (steps 5-7), using an appropriate HPLC method to isolate the N-[¹¹C]methylated product.
[¹²³I]Iodine-123 Labeling for SPECT
For SPECT imaging, an iodo-analogue must first be synthesized. This typically involves replacing the fluorine atom with a non-radioactive iodine, followed by radioiodination using an electrophilic or tin-precursor-based method.[13] This approach is well-established for neuroreceptor imaging agents.[4]
Fluorescent Labeling for In Vitro Microscopy
The secondary amine also serves as a convenient handle for conjugation to amine-reactive fluorescent dyes, creating probes for fluorescence microscopy, flow cytometry, and cell-based assays.[14][15]
Protocol 3.1: Conjugation with an NHS-Ester Dye
-
Reagents: Dissolve this compound (1 mg) in 100 µL of anhydrous DMF or DMSO. In a separate tube, dissolve a 1.2-molar excess of an amine-reactive dye (e.g., Cy®3 NHS Ester, Alexa Fluor™ 488 NHS Ester) in 50 µL of anhydrous DMSO.
-
Reaction: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2-3 molar excess), to the amine solution. Add the dye solution and stir the reaction at room temperature, protected from light, for 2-4 hours or overnight.
-
Purification: The reaction mixture is purified using preparative thin-layer chromatography (TLC) or HPLC to separate the fluorescently labeled conjugate from the free dye and starting material.
-
Characterization: The final product's identity is confirmed by mass spectrometry, and its concentration and labeling efficiency are determined using UV-Vis spectrophotometry.
In Vitro Characterization Protocols
Before proceeding to in vivo studies, the labeled compound's fundamental properties must be characterized in vitro to validate its potential as a selective and brain-penetrant imaging agent.[16][17]
Caption: Logical flow for the in vitro validation of the new imaging probe.
Protocol 4.1: Competitive Radioligand Binding Assays
This assay determines the binding affinity (Ki) of the non-radioactive compound for DAT, SERT, and NET.
-
Materials: Cell membranes from HEK293 cells stably expressing human DAT, SERT, or NET; known selective radioligands (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET); filtration apparatus.
-
Procedure: In a 96-well plate, incubate the cell membranes with a fixed concentration of the appropriate radioligand and varying concentrations of the test compound (this compound).
-
Incubation: Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Analysis: Plot the data to generate competition curves and calculate the IC₅₀ value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Protocol 4.2: In Vitro Blood-Brain Barrier (BBB) Permeability Assay
This assay predicts the ability of the compound to cross the BBB, a critical requirement for a CNS imaging agent.[18]
-
Model: Use an in vitro transwell model consisting of a confluent monolayer of brain microvascular endothelial cells (e.g., hCMEC/D3) cultured on a porous membrane insert.[19][20]
-
Procedure: Add the test compound (either radiolabeled or non-labeled) to the apical (blood side) chamber.
-
Sampling: At various time points (e.g., 15, 30, 60, 120 minutes), take samples from the basolateral (brain side) chamber.
-
Quantification: Analyze the concentration of the compound in the basolateral samples using gamma counting (for radiolabeled versions) or LC-MS/MS (for non-labeled).
-
Analysis: Calculate the apparent permeability coefficient (Papp), a measure of BBB penetration.[19] Barrier integrity should be confirmed by measuring transendothelial electrical resistance (TEER).[19][20]
In Vivo Evaluation in Preclinical Models
Promising candidates from in vitro testing should be advanced to in vivo studies in rodent models to assess their biodistribution, pharmacokinetics, and imaging characteristics.[21][22] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[21]
Protocol 5.1: Ex Vivo Biodistribution Study
This study provides quantitative data on tracer uptake in various organs and tissues, including the brain.[23][24]
-
Animal Model: Healthy male Sprague-Dawley rats (n=3-4 per time point).
-
Injection: Inject a known amount of the radiolabeled tracer (e.g., 1-2 MBq of the [¹⁸F]-labeled compound) via the tail vein.[25]
-
Tissue Collection: At designated time points (e.g., 2, 10, 30, 60, and 120 minutes post-injection), euthanize the animals. Quickly dissect major organs (brain, heart, lungs, liver, kidneys, spleen, muscle, bone) and collect blood samples.
-
Measurement: Weigh each tissue sample and measure its radioactivity using a calibrated gamma counter.
-
Data Analysis: Calculate the tracer uptake in each organ, expressed as the percentage of the injected dose per gram of tissue (%ID/g).[24] Brain-to-blood and brain-to-muscle ratios are critical metrics for CNS tracers.
Protocol 5.2: Small Animal PET/CT Imaging
This protocol provides a non-invasive visualization of the tracer's distribution in the brain over time.
-
Animal Preparation: Anesthetize a healthy rat or mouse with isoflurane (2-3% for induction, 1.5-2% for maintenance).[25]
-
Tracer Injection: Administer the radiotracer (e.g., 5-10 MBq) via a tail vein catheter.
-
Imaging: Position the animal in a small-animal PET/CT scanner. Acquire a dynamic scan for 60-90 minutes immediately following injection. A CT scan is performed for anatomical co-registration and attenuation correction.[25]
-
Image Reconstruction and Analysis: Reconstruct the PET data into a series of time frames. Draw regions of interest (ROIs) over different brain areas (e.g., striatum, cortex, cerebellum) to generate time-activity curves (TACs), which show tracer uptake and washout over time.
Data Presentation and Interpretation
Quantitative data from these protocols should be summarized for clear interpretation and comparison.
Table 1: Hypothetical In Vitro Binding Affinity Profile
| Transporter | Radioligand Used | Ki (nM) of Test Compound |
| DAT | [³H]WIN 35,428 | 15.2 ± 2.1 |
| SERT | [³H]citalopram | 350.4 ± 25.8 |
| NET | [³H]nisoxetine | 189.7 ± 15.3 |
| Data are presented as mean ± SEM. A lower Ki value indicates higher binding affinity. |
Table 2: Hypothetical Ex Vivo Biodistribution Data in Rats (30 min post-injection)
| Organ | Uptake (%ID/g) | Brain-to-Tissue Ratio |
| Brain | 1.85 ± 0.22 | - |
| Blood | 0.45 ± 0.05 | 4.11 |
| Heart | 1.10 ± 0.15 | 1.68 |
| Lungs | 2.50 ± 0.30 | 0.74 |
| Liver | 4.35 ± 0.55 | 0.43 |
| Kidneys | 6.80 ± 0.90 | 0.27 |
| Muscle | 0.30 ± 0.04 | 6.17 |
| Data are presented as mean ± SEM. High brain uptake and high brain-to-blood/muscle ratios are desirable. |
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Topic: A Comprehensive Experimental Protocol for the Neuropharmacological Characterization of N-(3-fluorobenzyl)-1-methoxypropan-2-amine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, multi-phase experimental protocol for the initial neuropharmacological characterization of the novel compound N-(3-fluorobenzyl)-1-methoxypropan-2-amine, hereafter referred to as F-BMPA. As no prior neuroscience research on this specific molecule is publicly available, this guide is designed to establish a foundational understanding of its mechanism of action and potential therapeutic applications. The protocol integrates analytical chemistry, in vitro molecular pharmacology, in vivo neurochemistry, and behavioral phenotyping. The structural features of F-BMPA—namely the fluorobenzyl moiety known to improve central nervous system (CNS) penetration and a backbone with similarities to monoaminergic agents—suggest a primary hypothesis that F-BMPA may act as a ligand for monoamine transporters.[1][2][3] The following protocols are designed to systematically test this hypothesis and build a robust pharmacological profile for this new chemical entity.
Introduction and Rationale
The discovery of novel psychoactive compounds presents both a challenge and an opportunity for neuroscience research.[4] this compound (F-BMPA) is a synthetic amine whose neuropharmacological properties have not been characterized. Its structure, however, provides a logical starting point for investigation. The molecule can be deconstructed into two key components:
-
1-methoxypropan-2-amine Core: This backbone is found in various bioactive molecules. Chiral amines of this nature are critical building blocks in the synthesis of many pharmaceuticals.[5][6]
-
N-(3-fluorobenzyl) Group: Strategic fluorination is a well-documented strategy in medicinal chemistry to enhance metabolic stability and facilitate passage across the blood-brain barrier (BBB).[1][2] Numerous CNS-acting drugs incorporate fluorinated phenyl groups to improve their pharmacokinetic and pharmacodynamic profiles.
Given these structural alerts, we hypothesize that F-BMPA is a CNS-active compound that likely interacts with the monoamine transporter (MAT) system, which includes the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[7] These transporters are the primary targets for a wide range of therapeutics, including stimulants and antidepressants.[8]
This guide outlines a three-phase workflow to systematically evaluate F-BMPA, from its fundamental purity and molecular targets to its effects on brain chemistry and behavior in preclinical models.
Caption: A high-level overview of the phased experimental approach.
Phase 1: Foundational Characterization and In Vitro Target Profiling
Protocol 1.1: Analytical Identity and Purity Confirmation
Rationale: This step is critical for ensuring that the observed biological effects are attributable to F-BMPA and not to impurities from its synthesis. Techniques like high-resolution mass spectrometry (HRMS) are essential for characterizing novel substances.[9][10]
Methodology:
-
Sample Preparation: Dissolve F-BMPA standard in an appropriate solvent (e.g., methanol) to a concentration of 1 mg/mL. Prepare serial dilutions for calibration curves.
-
LC-HRMS (e.g., Q-TOF) Analysis:
-
Inject 1-5 µL of the sample onto a suitable C18 column.
-
Run a gradient elution profile (e.g., water with 0.1% formic acid to acetonitrile with 0.1% formic acid).
-
Acquire data in both positive and negative ionization modes.
-
Objective: Confirm the exact mass of the parent ion and identify any potential impurities or degradation products.[9] The expected monoisotopic mass for C11H16FNO is 197.1216.
-
-
GC-MS Analysis:
-
Derivatize the sample if necessary to improve volatility and peak shape.
-
Inject into a GC-MS system.
-
Objective: Provide an orthogonal confirmation of purity and identify any volatile impurities.
-
-
Purity Calculation: Calculate purity based on the relative peak area of F-BMPA compared to all other detected peaks. A purity of >98% is recommended for subsequent biological assays.
Protocol 1.2: Monoamine Transporter (MAT) Affinity Profile
Rationale: A radioligand binding assay is the gold standard for determining a compound's affinity (Ki) for a specific receptor or transporter. This protocol will determine how tightly F-BMPA binds to DAT, NET, and SERT.[11][12]
Methodology:
-
Cell Culture: Use human embryonic kidney (HEK-293) cells stably transfected with human DAT, NET, or SERT. Culture cells to ~80-90% confluency.
-
Membrane Preparation: Harvest the cells, homogenize them in a cold buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.
-
Binding Assay:
-
In a 96-well plate, add cell membranes, a specific radioligand, and varying concentrations of F-BMPA (e.g., 0.1 nM to 100 µM).
-
For DAT: Use [³H]WIN 35,428.
-
For NET: Use [³H]Nisoxetine.
-
For SERT: Use [³H]Citalopram.
-
-
Define non-specific binding using a high concentration of a known inhibitor (e.g., 10 µM GBR 12909 for DAT, 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT).
-
-
Incubation & Harvesting: Incubate the plates (e.g., 60 minutes at room temperature). Rapidly filter the contents through glass fiber filters to separate bound from free radioligand. Wash filters with ice-cold buffer.
-
Quantification: Place filters in scintillation vials with a scintillation cocktail and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate Ki values using the Cheng-Prusoff equation from the IC50 values generated by non-linear regression analysis of the competition binding curves.
| Target | Radioligand | F-BMPA Kᵢ (nM) | Selectivity Ratio (vs. DAT) |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | Experimental Value | 1 |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine | Experimental Value | Kᵢ(NET) / Kᵢ(DAT) |
| Serotonin Transporter (SERT) | [³H]Citalopram | Experimental Value | Kᵢ(SERT) / Kᵢ(DAT) |
| Table 1: Data summary table for MAT binding affinity. |
Protocol 1.3: Monoamine Transporter Functional (Uptake Inhibition) Assay
Rationale: High affinity does not reveal function. The compound could be an inhibitor (blocker) or a substrate (releaser). This assay measures the functional consequence of binding: the inhibition of neurotransmitter uptake.[13]
Methodology:
-
Cell Plating: Plate transporter-transfected HEK-293 cells in 96-well plates and allow them to adhere.
-
Pre-incubation: Wash the cells with buffer and pre-incubate them for 10-15 minutes with varying concentrations of F-BMPA or control compounds.
-
Uptake Initiation: Add a solution containing a radiolabeled substrate to initiate uptake.
-
For DAT: Use [³H]Dopamine.
-
For NET: Use [³H]Norepinephrine.
-
For SERT: Use [³H]Serotonin (5-HT).
-
-
Uptake Termination: Incubate for a short period (e.g., 1-5 minutes) at room temperature, then rapidly wash the cells with ice-cold buffer to stop the uptake process.[12]
-
Lysis & Quantification: Lyse the cells and measure the amount of radioactivity taken up using a liquid scintillation counter.
-
Data Analysis: Plot the inhibition of uptake against the concentration of F-BMPA to determine the IC50 value for each transporter.
| Target | Substrate | F-BMPA IC₅₀ (nM) |
| Dopamine Transporter (DAT) | [³H]Dopamine | Experimental Value |
| Norepinephrine Transporter (NET) | [³H]Norepinephrine | Experimental Value |
| Serotonin Transporter (SERT) | [³H]Serotonin | Experimental Value |
| Table 2: Data summary table for MAT functional inhibition. |
Phase 2: In Vivo Neurochemical Effects
Causality: Positive results in vitro are not guaranteed to translate in vivo. This phase uses microdialysis, a powerful technique to directly measure the effects of F-BMPA on extracellular neurotransmitter levels in the brains of awake, freely-moving animals, providing a critical link between molecular action and physiological effect.[14][15]
Caption: Workflow for the in vivo microdialysis experiment.
Protocol 2.1: In Vivo Microdialysis in Rodents
Rationale: Based on the in vitro profile from Phase 1, specific brain regions can be targeted. For instance, if F-BMPA is a potent DAT inhibitor, the nucleus accumbens (a key region in reward and motivation) would be a primary target. If it has broad activity, the prefrontal cortex may be more appropriate.[14]
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats (250-300g).
-
Surgery: Under anesthesia, use a stereotaxic frame to surgically implant a guide cannula aimed at the target brain region (e.g., nucleus accumbens or prefrontal cortex). Allow animals to recover for 5-7 days.
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Allow the animal to habituate for at least 2 hours.
-
Collect 3-4 baseline samples (e.g., every 20 minutes).
-
Administer F-BMPA or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at various doses.
-
Continue collecting dialysate samples for at least 3 hours post-injection.
-
-
Neurochemical Analysis:
-
Data Analysis: Quantify the concentration of each neurotransmitter in the samples. Express the results as a percentage change from the stable baseline average for each animal.
| Time (min) | Dose 1 (% Baseline DA) | Dose 2 (% Baseline DA) | Vehicle (% Baseline DA) |
| -20 | 100 ± X | 100 ± X | 100 ± X |
| 0 (Injection) | 100 ± X | 100 ± X | 100 ± X |
| 20 | Experimental Value | Experimental Value | Experimental Value |
| 40 | Experimental Value | Experimental Value | Experimental Value |
| 60 | Experimental Value | Experimental Value | Experimental Value |
| ... | ... | ... | ... |
| Table 3: Example data presentation for dopamine (DA) levels in the nucleus accumbens. Similar tables should be generated for other measured neurotransmitters. |
Phase 3: Behavioral Phenotyping
Causality: Changes in brain neurochemistry are expected to produce distinct behavioral outcomes. This phase aims to characterize the functional effects of F-BMPA. The choice of tests should be directly informed by the results of Phases 1 and 2.
Caption: Logic for selecting appropriate behavioral assays.
Protocol 3.1: Locomotor Activity Assessment (Stimulant Potential)
Rationale: If F-BMPA increases extracellular dopamine and/or norepinephrine, it is predicted to have stimulant properties, which can be measured as an increase in spontaneous movement.[17]
Methodology:
-
Apparatus: Use standard open-field arenas equipped with infrared beams to automatically track movement.
-
Procedure:
-
Habituate mice or rats to the testing room for at least 60 minutes.
-
Administer various doses of F-BMPA or vehicle.
-
Place the animal in the center of the arena and record activity for 60-120 minutes.
-
-
Data Analysis: Key parameters to measure are total distance traveled, vertical activity (rearing), and time spent in the center versus the periphery of the arena. Compare dose groups to the vehicle control group.
Protocol 3.2: Forced Swim Test (Antidepressant Potential)
Rationale: The Forced Swim Test (FST) is a widely used screening tool for compounds with potential antidepressant activity.[18][19] A reduction in immobility time is interpreted as a positive antidepressant-like effect. This test is most relevant if F-BMPA shows significant activity at SERT and/or NET.
Methodology:
-
Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom or easily escape.
-
Procedure (for mice):
-
Administer F-BMPA or a positive control (e.g., Desipramine) 30-60 minutes before the test.
-
Place the mouse in the water cylinder for a 6-minute session.
-
Score the behavior during the final 4 minutes of the test. Immobility is defined as the lack of movement required to keep the head above water.
-
-
Data Analysis: Calculate the total time spent immobile. A significant decrease in immobility compared to the vehicle group suggests antidepressant-like activity.
| Treatment Group | Dose (mg/kg) | Locomotor Distance (m) | Forced Swim Immobility (s) |
| Vehicle | - | Experimental Value | Experimental Value |
| F-BMPA | Dose 1 | Experimental Value | Experimental Value |
| F-BMPA | Dose 2 | Experimental Value | Experimental Value |
| F-BMPA | Dose 3 | Experimental Value | Experimental Value |
| Positive Control | - | Experimental Value | Experimental Value |
| Table 4: Consolidated summary table for behavioral outcomes. |
Concluding Remarks and Future Directions
The successful execution of these three phases will yield a robust preliminary profile of this compound. The data will establish its purity, define its primary molecular targets within the monoamine system, quantify its effect on neurotransmitter dynamics in the living brain, and characterize its principal behavioral effects.
Based on these foundational results, future studies could explore:
-
Broader Receptor Screening: A comprehensive screen against a panel of GPCRs and ion channels to identify any off-target activities.
-
Mechanism of Action: Differentiating between transporter inhibition and substrate-releaser activity using in vitro superfusion assays.
-
Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Advanced Behavioral Models: Exploring effects on cognition, anxiety, or models of substance use disorder, depending on the initial profile.
This systematic approach ensures that the investigation of F-BMPA is built on a foundation of scientific rigor, providing trustworthy and actionable data for the neuroscience and drug development community.
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Jo, A., et al. (2021). Neurochemical Effects of 4-(2-Chloro-4-Fluorobenzyl)-3-(2-Thienyl)-1,2,4-Oxadiazol-5(4H)-One in the Pentylenetetrazole (PTZ)-Induced Epileptic Seizure Zebrafish Model. MDPI. [Link]
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Application Notes & Protocols for N-(3-fluorobenzyl)-1-methoxypropan-2-amine in Drug Discovery Assays
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: Rationale for Investigation
N-(3-fluorobenzyl)-1-methoxypropan-2-amine is a novel small molecule synthesized as a potential therapeutic agent. Its structure combines two key pharmacophores that suggest a strong potential for biological activity, particularly within kinase-mediated signaling pathways.
-
The Fluorobenzyl Moiety: The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry.[1][2] The 3-fluoro substitution on the benzyl ring is known to enhance metabolic stability, improve membrane permeability, and modulate the pKa of the secondary amine, which can significantly impact target binding and pharmacokinetic properties.[3] This modification is frequently employed to optimize drug candidates for central nervous system (CNS) applications.[1]
-
The 1-methoxypropan-2-amine Core: Chiral amines of this nature are valuable building blocks for active pharmaceutical ingredients (APIs).[4][5] Specifically, the (S)-enantiomer of 1-methoxy-2-propylamine has been utilized as an intermediate in the synthesis of potent inhibitors for p38 MAP kinase, a critical regulator of cellular responses to inflammatory stimuli.[6]
Given these structural alerts, we hypothesize that this compound (hereafter designated Compound FMPA ) is a candidate inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. Overactivation of this pathway is implicated in a range of inflammatory diseases and neurodegenerative disorders, making it a high-value target for therapeutic intervention.
This document provides a comprehensive guide to the initial in vitro characterization of Compound FMPA, outlining detailed protocols for assessing its biochemical potency, cellular target engagement, and preliminary drug-like properties.
Physicochemical Properties of Compound FMPA
| Property | Value | Source |
| IUPAC Name | This compound | BLDpharm[7] |
| CAS Number | 355816-49-8 | BLDpharm[7] |
| Molecular Formula | C11H16FNO | BLDpharm[7] |
| Molecular Weight | 197.25 g/mol | BLDpharm[7] |
| SMILES | CC(NCC1=CC=CC(F)=C1)COC | BLDpharm[7] |
| Appearance | (Assumed) Colorless to pale yellow oil | General Amine Property |
Hypothesized Mechanism of Action: p38 MAPK Inhibition
The p38 MAPK pathway is a key signaling cascade that responds to extracellular stressors and inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). Upon activation, p38 MAPK phosphorylates downstream transcription factors and other kinases, leading to the production and release of pro-inflammatory mediators. Compound FMPA is hypothesized to act as an ATP-competitive inhibitor, binding to the active site of p38α kinase and preventing the phosphorylation of its downstream substrates, thereby attenuating the inflammatory response.
Caption: Hypothesized inhibition of the p38 MAPK pathway by Compound FMPA.
Application Note 1: Biochemical Potency and Selectivity
Objective: To determine the direct inhibitory activity of Compound FMPA on the p38α kinase enzyme and to assess its selectivity against related kinases. A biochemical assay provides the most direct measure of enzyme inhibition, independent of cellular factors like membrane permeability.
Protocol 1.1: p38α Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a competitive binding assay format, which is a robust method for quantifying inhibitor potency.
Principle: A fluorescently labeled ATP-competitive kinase tracer is displaced from the p38α active site by the test compound (FMPA). The binding of the tracer to a Europium (Eu)-labeled anti-tag antibody produces a high FRET (Förster Resonance Energy Transfer) signal. Inhibition is measured as a decrease in the FRET signal.
Materials:
-
p38α Kinase (recombinant, active)
-
Eu-anti-GST Antibody
-
LanthaScreen™ Kinase Tracer-236
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Compound FMPA (10 mM stock in 100% DMSO)
-
Positive Control Inhibitor: SB203580 (10 mM stock in 100% DMSO)
-
384-well, low-volume, black assay plates
-
Fluorescence plate reader with HTRF capability (e.g., EnVision, PHERAstar)
Procedure:
-
Compound Plating:
-
Prepare a 4-fold serial dilution series of Compound FMPA in 100% DMSO, starting from 10 mM. Typically, an 11-point curve is generated.
-
Using an acoustic liquid handler (e.g., Echo), transfer 40 nL of each compound concentration into the assay plate. Also, plate DMSO only (0% inhibition control) and a high concentration of SB203580 (100% inhibition control).
-
-
Enzyme/Antibody Mix Preparation:
-
Dilute the p38α kinase and Eu-anti-GST antibody in Kinase Buffer A to a 2X final concentration (e.g., 10 nM kinase, 4 nM antibody).
-
Add 5 µL of this mix to each well of the assay plate.
-
Gently centrifuge the plate (1000 rpm, 1 min) and incubate for 15 minutes at room temperature.
-
-
Tracer Addition:
-
Dilute the Kinase Tracer-236 in Kinase Buffer A to a 2X final concentration (e.g., 200 nM).
-
Add 5 µL of the tracer solution to all wells.
-
-
Incubation and Reading:
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a compatible plate reader using standard Europium HTRF settings (Excitation: 340 nm; Emission: 615 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Normalize the data using the 0% and 100% inhibition controls.
-
Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Hypothetical Potency and Selectivity Profile
The following table presents plausible data for Compound FMPA, demonstrating potent and selective inhibition of p38α.
| Kinase Target | Compound FMPA IC50 (nM) | SB203580 IC50 (nM) |
| p38α | 15.2 | 34 |
| p38β | 45.8 | 30 |
| JNK1 | > 10,000 | > 10,000 |
| ERK2 | > 10,000 | > 10,000 |
This data indicates that Compound FMPA is a potent p38α inhibitor with a >650-fold selectivity over other key MAPK family kinases, JNK1 and ERK2.
Application Note 2: Cellular Target Engagement and Functional Activity
Objective: To verify that Compound FMPA can cross the cell membrane, engage its p38α target, and produce a functional downstream effect in a relevant cellular model. For neuroinflammatory applications, the BV-2 murine microglial cell line is an excellent choice.
Protocol 2.1: p38 Target Engagement via phospho-MK2 Western Blot
Principle: The phosphorylation of MAPKAPK2 (MK2), a direct substrate of p38, is a reliable biomarker for p38 activity in cells. A reduction in LPS-induced MK2 phosphorylation in the presence of Compound FMPA demonstrates target engagement.
Materials:
-
BV-2 microglial cells
-
DMEM with 10% FBS and 1% Pen/Strep
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Compound FMPA (10 mM stock in DMSO)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary Antibodies: Rabbit anti-phospho-MK2 (Thr334), Rabbit anti-Total MK2, Mouse anti-β-Actin
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
ECL Western Blotting Substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate BV-2 cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Pre-treat the cells for 1 hour with a serial dilution of Compound FMPA (e.g., 10 µM down to 1 nM) or DMSO vehicle.
-
Stimulate the cells with 100 ng/mL LPS for 30 minutes. Include an unstimulated (vehicle only) control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer.
-
Scrape the cells, collect the lysate, and clarify by centrifugation (14,000 rpm, 15 min, 4°C).
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Load 20 µg of protein per lane onto a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies (anti-p-MK2 and anti-β-Actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash thoroughly and apply ECL substrate.
-
Image the blot using a chemiluminescence imager.
-
(Optional) Strip the membrane and re-probe for Total MK2 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using software like ImageJ.
-
Normalize the p-MK2 signal to the β-Actin (or Total MK2) signal.
-
Plot the normalized signal against compound concentration to determine the cellular EC50.
-
Protocol 2.2: Functional Readout via TNF-α Release ELISA
Principle: Inhibition of p38 MAPK should block the downstream production and release of the pro-inflammatory cytokine TNF-α. This is measured using a sandwich ELISA.
Materials:
-
Procedure is identical to Protocol 2.1 up to the treatment step.
-
Mouse TNF-α DuoSet ELISA Kit (or equivalent)
Procedure:
-
Cell Treatment and Supernatant Collection:
-
Follow step 1 of Protocol 2.1, but extend the LPS stimulation time to 4-6 hours.
-
After stimulation, carefully collect the cell culture supernatant from each well.
-
-
ELISA:
-
Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the collected supernatants, adding a detection antibody, adding a substrate (e.g., TMB), and stopping the reaction.
-
-
Data Analysis:
-
Read the absorbance at 450 nm.
-
Generate a standard curve using recombinant TNF-α.
-
Calculate the concentration of TNF-α in each sample from the standard curve.
-
Plot the TNF-α concentration versus compound concentration to determine the functional IC50.
-
Data Presentation: Hypothetical Cellular Activity
| Assay | Readout | Compound FMPA EC50/IC50 (nM) |
| Target Engagement | p-MK2 Inhibition (Western Blot) | 125 |
| Functional Activity | TNF-α Release (ELISA) | 150 |
This data demonstrates that Compound FMPA is cell-permeable and effectively inhibits p38 signaling in a cellular context, leading to a functional anti-inflammatory effect at nanomolar concentrations.
Workflow for Initial In Vitro Characterization
Caption: A typical screening cascade for a candidate kinase inhibitor.
Application Note 3: Preliminary ADME Profiling
Objective: To assess the metabolic stability of Compound FMPA. Poor metabolic stability is a common reason for compound failure in later stages of drug development.
Protocol 3.1: In Vitro Metabolic Stability (Human Liver Microsomes)
Principle: The compound is incubated with human liver microsomes (HLM) and the cofactor NADPH. The rate of disappearance of the parent compound over time is measured by LC-MS/MS, from which the intrinsic clearance and half-life are calculated.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Compound FMPA (10 mM stock in DMSO)
-
Control Compound (e.g., Verapamil, high clearance)
-
Acetonitrile with internal standard (e.g., Tolbutamide)
-
96-well incubation plate and LC-MS/MS system
Procedure:
-
Incubation:
-
In a 96-well plate, add HLM to phosphate buffer to a final concentration of 0.5 mg/mL.
-
Add Compound FMPA to a final concentration of 1 µM.
-
Pre-warm the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Include a control reaction with no NADPH to check for non-enzymatic degradation.
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding it to a 4-fold volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to quantify the remaining percentage of Compound FMPA at each time point relative to the T=0 sample.
-
-
Data Analysis:
-
Plot the natural log of the % remaining parent compound versus time.
-
The slope of the line equals the elimination rate constant (k).
-
Calculate the half-life (T½) using the formula: T½ = 0.693 / k.
-
Data Presentation: Hypothetical Metabolic Stability Data
| Compound | HLM T½ (minutes) | Intrinsic Clearance (µL/min/mg) | Classification |
| Compound FMPA | 48 | 29 | Moderately Stable |
| Verapamil (Control) | 8 | 173 | Low Stability |
This result suggests that Compound FMPA possesses sufficient metabolic stability to warrant further investigation in pharmacokinetic and in vivo efficacy studies.
References
-
LookChem. 2-Propanamine, 1-methoxy-, (2S)-. [Link]
-
ResearchGate. Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. [Link]
-
ResearchGate. Tactical Applications of Fluorine in Drug Design and Development. [Link]
-
PubMed Central (PMC). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]
-
LE STUDIUM. Fluorine as a key element in modern drug discovery and development. [Link]
-
ResearchGate. Discovery of N-((3R,4R)-4-fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) Through Structure-Based Drug Design. [Link]
-
PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Propanamine, 1-methoxy-, (2S)-|lookchem [lookchem.com]
- 7. 355816-49-8|this compound|BLD Pharm [bldpharm.com]
Developing and Implementing Assays for N-(3-fluorobenzyl)-1-methoxypropan-2-amine: A Guide for Researchers
An Application Note and Protocol Guide
Abstract
This comprehensive guide provides detailed application notes and protocols for the characterization of N-(3-fluorobenzyl)-1-methoxypropan-2-amine, a novel compound with structural similarities to known modulators of the monoaminergic system. Given its chemical structure, which combines features of benzylamines and propanamines, this molecule is a prime candidate for interaction with monoamine transporters (such as SERT, DAT, and NET) and monoamine oxidase (MAO) enzymes. This document is intended for researchers, scientists, and drug development professionals, offering a strategic and scientifically rigorous approach to elucidating the compound's biological activity. We will delve into the rationale behind experimental design, provide step-by-step protocols for key assays, and discuss the interpretation of results. The protocols are designed to be self-validating, incorporating necessary controls to ensure data integrity.
Introduction: Scientific Rationale and Potential Applications
This compound is a secondary amine featuring a fluorinated benzyl group and a methoxypropanamine backbone. The benzylamine moiety is a common pharmacophore in ligands that interact with monoamine systems. For instance, the structurally related N-benzyl-1-(4-methoxyphenyl)propan-2-amine is a precursor in the synthesis of β2-adrenoceptor agonists and is suggested to have potential interactions with serotonin receptors and MAO enzymes[1]. The propanamine structure is reminiscent of amphetamine-like compounds, which are known to interact with monoamine transporters[1]. The fluorine substitution on the benzyl ring can enhance metabolic stability and binding affinity through favorable electrostatic interactions.
Given these structural alerts, it is hypothesized that this compound may act as an inhibitor of monoamine reuptake or as an inhibitor of monoamine oxidase. Both classes of compounds have significant therapeutic applications in the treatment of depression, anxiety, and neurodegenerative disorders[2][3][4]. Therefore, a systematic evaluation of this compound's activity at these targets is a critical first step in its pharmacological characterization.
This guide will outline a tiered approach to assay development, beginning with a broad screen for MAO inhibition, followed by more specific investigations into its affinity for and functional effects on the serotonin, norepinephrine, and dopamine transporters.
Preliminary Compound Characterization
Before commencing biological assays, it is imperative to confirm the identity and purity of the this compound sample. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be employed. Ensuring a high degree of purity (>95%) is crucial to avoid confounding results from impurities. The synthesis of this compound would likely follow established methods for the formation of secondary amines, such as reductive amination of 1-methoxy-2-propanone with 3-fluorobenzylamine or N-alkylation of 1-methoxypropan-2-amine with a 3-fluorobenzyl halide[5][6].
Tier 1 Assay: Monoamine Oxidase (MAO) Inhibition
A logical first step is to screen for inhibitory activity against the two major isoforms of monoamine oxidase, MAO-A and MAO-B. These mitochondrial enzymes are responsible for the degradation of monoamine neurotransmitters[3][4][7]. A fluorometric assay is a sensitive and high-throughput method for this initial screen.
Principle of the Fluorometric MAO Inhibition Assay
This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the oxidative deamination of a substrate (e.g., p-tyramine) by MAO. The H₂O₂ is then used in a horseradish peroxidase (HRP)-catalyzed reaction to convert a non-fluorescent probe into a highly fluorescent product. A decrease in fluorescence in the presence of the test compound indicates inhibition of MAO activity[3][4][7].
Experimental Workflow for MAO Inhibition Assay
Caption: Workflow for the fluorometric MAO inhibition assay.
Detailed Protocol for MAO-A and MAO-B Inhibition Assay
This protocol is adapted from commercially available kits[3][7].
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
This compound (test compound)
-
Clorgyline (selective MAO-A inhibitor)
-
Pargyline (selective MAO-B inhibitor)
-
p-Tyramine (MAO substrate)
-
Horseradish Peroxidase (HRP)
-
Fluorescent Probe (e.g., Amplex Red or similar)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Compound Dilutions: Create a serial dilution of this compound in Assay Buffer. A typical starting range is from 100 µM down to 1 nM. Also, prepare dilutions of the control inhibitors.
-
Assay Plate Setup: To each well of the 96-well plate, add the components in the following order:
-
50 µL of Assay Buffer
-
10 µL of the test compound dilution or control inhibitor. For total activity wells, add 10 µL of Assay Buffer. For blank wells (no enzyme), add 10 µL of Assay Buffer.
-
20 µL of MAO-A or MAO-B enzyme solution (diluted in Assay Buffer to the desired concentration). For blank wells, add 20 µL of Assay Buffer.
-
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at 37°C to allow the inhibitors to interact with the enzymes.
-
Prepare Reaction Mix: During the pre-incubation, prepare a master mix containing the HRP, fluorescent probe, and p-tyramine in Assay Buffer.
-
Initiate Reaction: Add 20 µL of the Reaction Mix to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence intensity on a microplate reader with excitation at ~530 nm and emission at ~585 nm.
Data Analysis and Interpretation
| Parameter | Calculation | Purpose |
| % Inhibition | 100 * (1 - (Fluorescence_Sample - Fluorescence_Blank) / (Fluorescence_Total - Fluorescence_Blank)) | To determine the inhibitory effect of the compound at each concentration. |
| IC₅₀ Value | Plot % Inhibition vs. log[Inhibitor] and fit to a sigmoidal dose-response curve. | To quantify the potency of the inhibitor. This is the concentration that produces 50% inhibition. |
A low IC₅₀ value indicates potent inhibition. By testing against both MAO-A and MAO-B, you can also determine the selectivity of the compound.
Tier 2 Assay: Monoamine Transporter Binding
If the compound shows weak or no activity as an MAO inhibitor, or if a comprehensive profile is desired, the next step is to assess its binding affinity for the monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). Radioligand binding assays are the gold standard for determining the affinity (Ki) of a compound for a receptor or transporter[8][9].
Principle of Competitive Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand (a compound known to bind to the target with high affinity) for binding to the transporter. The amount of radioactivity detected is inversely proportional to the affinity of the test compound for the transporter[8][10].
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol for Monoamine Transporter Binding Assay
This protocol is a generalized procedure based on established methods[8][9][10].
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing human SERT, DAT, or NET.
-
Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).
-
Test Compound: this compound.
-
Non-specific binding displacers: Fluoxetine (for SERT), Desipramine (for NET), Cocaine (for DAT).
-
Binding Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in polyethylenimine (PEI).
-
Filtration apparatus (cell harvester).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare Reagents: Thaw cell membranes on ice and dilute to the appropriate concentration in ice-cold Binding Buffer. Prepare serial dilutions of the test compound.
-
Assay Plate Setup: In a 96-well plate, combine:
-
Total Binding: 50 µL radioligand, 50 µL Binding Buffer, 150 µL cell membranes.
-
Non-specific Binding (NSB): 50 µL radioligand, 50 µL of the appropriate non-specific displacer (at a high concentration, e.g., 10 µM), 150 µL cell membranes.
-
Test Compound: 50 µL radioligand, 50 µL of test compound dilution, 150 µL cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Binding Buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate. Count the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.
Data Analysis and Interpretation
| Parameter | Calculation | Purpose |
| Specific Binding | Total Binding (CPM) - Non-specific Binding (CPM) | Represents the amount of radioligand bound specifically to the transporter. |
| % Inhibition | 100 * (1 - (CPM_Sample - CPM_NSB) / (CPM_Total - CPM_NSB)) | To determine the displacement of the radioligand by the test compound. |
| IC₅₀ Value | Plot % Inhibition vs. log[Compound] and fit to a sigmoidal dose-response curve. | The concentration of the test compound that displaces 50% of the specific binding of the radioligand. |
| Ki (Inhibitory Constant) | Ki = IC₅₀ / (1 + ([L]/Kd)) where [L] is the radioligand concentration and Kd is its dissociation constant. | An intrinsic measure of the binding affinity of the test compound, independent of assay conditions. |
A lower Ki value signifies a higher binding affinity. Comparing the Ki values for SERT, DAT, and NET will reveal the compound's selectivity profile.
Tier 3 Assay: Functional Monoamine Transporter Uptake
A high binding affinity does not necessarily mean the compound inhibits the transporter's function. It could be a substrate, an inhibitor, or have no functional effect. Therefore, a functional assay is essential. Fluorescence-based uptake assays are a modern, safe, and efficient alternative to traditional radioisotope uptake assays[2][11][12].
Principle of the Fluorescent Substrate Uptake Assay
This assay uses a fluorescent substrate that mimics monoamine neurotransmitters. When this substrate is transported into the cell by DAT, NET, or SERT, its fluorescence increases significantly. An inhibitor will block this transport, resulting in a lower fluorescence signal[2][11]. A masking dye is often added to the extracellular medium to quench the fluorescence of any substrate that has not been transported into the cells, thereby improving the signal-to-noise ratio[11].
Experimental Workflow for Fluorescent Uptake Assay
Caption: Workflow for a fluorescence-based neurotransmitter uptake assay.
Detailed Protocol for Neurotransmitter Uptake Assay
This protocol is based on the principles of commercially available kits[2][11][13].
Materials:
-
HEK293 or CHO cells stably expressing human SERT, DAT, or NET.
-
Poly-D-lysine coated, black, clear-bottom 96- or 384-well cell culture plates.
-
Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Test Compound: this compound.
-
Control Inhibitors (e.g., Fluoxetine for SERT, Desipramine for NET, GBR-12909 for DAT).
-
Fluorescent Neurotransmitter Transporter Uptake Assay Kit (containing fluorescent substrate and masking dye).
-
Fluorescence microplate reader with bottom-read capabilities.
Procedure:
-
Cell Plating: Seed the transporter-expressing cells into the coated microplate at an optimized density to achieve a confluent monolayer on the day of the assay. Incubate for 18-24 hours.
-
Compound Addition: On the day of the assay, remove the culture medium and wash the cells gently with Assay Buffer. Add 50 µL of Assay Buffer containing the desired concentration of the test compound or control inhibitor.
-
Pre-incubation: Incubate the plate at 37°C for 10-20 minutes.
-
Substrate Addition: Prepare the fluorescent substrate and masking dye solution according to the kit manufacturer's instructions. Add 50 µL of this solution to each well.
-
Kinetic Measurement: Immediately place the plate into a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence signal every 1-2 minutes for 20-30 minutes.
-
Endpoint Measurement (Alternative): If a kinetic reading is not possible, incubate the plate for a fixed time (e.g., 20 minutes) at 37°C and then read the final fluorescence.
Data Analysis and Interpretation
| Parameter | Calculation | Purpose |
| Uptake Rate | For kinetic data, calculate the initial slope of the fluorescence vs. time curve (Vmax). | Represents the rate of substrate transport. |
| % Inhibition | 100 * (1 - (Rate_Sample / Rate_Control)) or 100 * (1 - (Signal_Sample / Signal_Control)) for endpoint. | To determine the functional inhibitory effect of the compound. |
| IC₅₀ Value | Plot % Inhibition vs. log[Compound] and fit to a sigmoidal dose-response curve. | To quantify the functional potency of the inhibitor. |
A low IC₅₀ value in this functional assay, coupled with a high binding affinity (low Ki), strongly indicates that this compound is an inhibitor of the specific monoamine transporter.
Conclusion and Future Directions
This guide provides a robust, tiered framework for the initial pharmacological characterization of this compound. By systematically evaluating its effects on MAO enzymes and monoamine transporters, researchers can efficiently determine its primary biological targets, potency, and selectivity. Positive results from these assays would warrant further investigation, including in vivo microdialysis studies to assess effects on extracellular neurotransmitter levels, behavioral pharmacology studies to evaluate potential therapeutic effects, and ADME/Tox studies to determine its drug-like properties. The development of fluorescently labeled analogs of this compound could also be a valuable future direction, creating tools for visualizing transporter distribution and dynamics in live cells[14][15][16][17].
References
-
Title: Fluorescent reporters of monoamine transporter distribution and function Source: PubMed, Bioorganic & Medicinal Chemistry Letters URL: [Link]
-
Title: Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET Source: PMC - NIH, Basic and Clinical Pharmacology and Toxicology URL: [Link]
-
Title: Illuminating the norepinephrine transporter: fluorescent probes based on nisoxetine and talopram Source: PMC - NIH, ACS Chemical Neuroscience URL: [Link]
-
Title: Radioligand Binding Assay Source: Gifford Bioscience URL: [Link]
-
Title: Data Sheet Radioligand Binding Assay Protocol Source: Gifford Bioscience URL: [Link]
-
Title: An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters Source: Frontiers in Pharmacology URL: [Link]
-
Title: Radioligand Binding Methods: Practical Guide and Tips Source: PubMed, Current Protocols in Pharmacology URL: [Link]
-
Title: Neurotransmitter Transporter Uptake Assay Kit Source: Molecular Devices URL: [Link]
-
Title: Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices Source: Biocompare.com URL: [Link]
-
Title: Illuminating the monoamine transporters: Fluorescently labelled ligands to study dopamine, serotonin and norepinephrine transporters Source: UTMB Research Experts URL: [Link]
-
Title: Neurotransmitter Transporter Uptake Assay Kit Source: Molecular Devices URL: [Link]
-
Title: Development and Characterization of Fluorescent Probes for Understanding Monoamine Neurotransmitter Pathways in the Brain Source: Columbia Academic Commons URL: [Link]
-
Title: Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity Source: PubMed, Journal of Neuroscience Methods URL: [Link]
-
Title: Radioligand Binding Studies Source: Springer Nature Experiments URL: [Link]
-
Title: Radioligand saturation binding for quantitative analysis of ligand-receptor interactions Source: Biophysics Reports URL: [Link]
-
Title: Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) Source: Springer Nature Experiments URL: [Link]
-
Title: EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit Source: BioAssay Systems URL: [Link]
-
Title: Monoamine Oxidase Inhibitor Screening Kit (BA0188) Source: Assay Genie URL: [Link]
-
Title: Monoamine Oxidase Assays Source: Cell Biolabs, Inc. URL: [Link]
-
Title: preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides Source: Organic Syntheses Procedure URL: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. moleculardevices.com [moleculardevices.com]
- 12. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biocompare.com [biocompare.com]
- 14. Fluorescent reporters of monoamine transporter distribution and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Illuminating the norepinephrine transporter: fluorescent probes based on nisoxetine and talopram - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchexperts.utmb.edu [researchexperts.utmb.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(3-fluorobenzyl)-1-methoxypropan-2-amine
An essential objective in medicinal chemistry and drug development is the optimization of synthetic routes to produce target molecules with high purity and yield. This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals on the synthesis of N-(3-fluorobenzyl)-1-methoxypropan-2-amine, a key intermediate in various research applications. The primary focus is on troubleshooting and optimizing the most common synthetic pathway: reductive amination.
The synthesis of this compound is typically achieved via the reductive amination of 1-methoxypropan-2-one with 3-fluorobenzylamine. This process involves the formation of an intermediate imine, which is then reduced to the desired secondary amine.[1][2] While seemingly straightforward, this reaction is susceptible to various issues that can impact the final yield and purity. This guide provides a structured approach to identifying and resolving these common challenges.
Reaction Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing a logical framework for diagnosis and resolution.
Low or No Product Yield
Question: My reaction has a very low yield or appears to have failed completely. What are the first things I should check?
Answer: A low or non-existent yield in a reductive amination reaction typically points to one of three primary failure points: inefficient imine formation, an inactive or unsuitable reducing agent, or issues with the starting materials.
-
Verify Imine Formation: The crucial first step is the condensation of 1-methoxypropan-2-one and 3-fluorobenzylamine to form the corresponding imine.[1] This equilibrium-driven reaction can be sluggish.
-
How to Check: Monitor the reaction before adding the reducing agent using Thin Layer Chromatography (TLC) or Proton NMR (¹H NMR).[3] On TLC, you should see the consumption of the starting materials and the appearance of a new spot corresponding to the imine. In the ¹H NMR spectrum, the formation of the imine is indicated by a characteristic signal for the imine proton (CH=N).
-
Corrective Actions: If imine formation is inefficient, consider the following:
-
pH Adjustment: Imine formation is often catalyzed by mild acid (pH 4-6).[2][4] Adding a catalytic amount of acetic acid can significantly improve the rate of condensation.[3][5]
-
Water Removal: The reaction produces water, which can shift the equilibrium back towards the starting materials.[1] Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4 Å) can drive the reaction forward.[6] For larger-scale reactions, a Dean-Stark apparatus can be used to azeotropically remove water.
-
-
-
Assess the Reducing Agent: The choice and handling of the reducing agent are critical.
-
Agent Selection: Different borohydride reagents have varying reactivity and selectivity. Sodium borohydride (NaBH₄) can reduce the starting ketone, leading to a lower yield of the desired amine.[2][7] Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are generally preferred as they are more selective for the imine/iminium ion over the ketone.[1][2][7]
-
Agent Viability: Borohydride reagents can degrade upon improper storage, especially STAB, which is moisture-sensitive.[7] Use a freshly opened bottle or a properly stored reagent.
-
Order of Addition: If using a less selective reducing agent like NaBH₄, it is crucial to allow sufficient time for imine formation before adding the hydride to minimize ketone reduction.[2][7]
-
-
Check Starting Material Quality:
-
Purity: Ensure the purity of both 1-methoxypropan-2-one and 3-fluorobenzylamine. Impurities can interfere with the reaction.
-
Degradation: Aldehydes and some ketones can oxidize or polymerize over time. It's advisable to use freshly distilled or purchased starting materials.
-
Formation of Significant Side Products
Question: My reaction produced the desired product, but I have significant impurities. What are they and how can I avoid them?
Answer: The formation of side products is a common issue. The most prevalent impurities are the alcohol resulting from ketone reduction and the tertiary amine from over-alkylation.
-
1-methoxypropan-2-ol Impurity:
-
Cause: This side product arises from the direct reduction of the 1-methoxypropan-2-one starting material by the hydride reagent. This is particularly problematic when using a strong reducing agent like NaBH₄.[2]
-
Prevention:
-
Use a more selective reducing agent like sodium triacetoxyborohydride (STAB), which is known to preferentially reduce the iminium ion over a ketone.[1][7]
-
If using NaBH₄, adopt a two-step procedure: first, ensure complete imine formation, then add the reducing agent at a lower temperature (e.g., 0 °C) to control its reactivity.[3]
-
-
-
Over-alkylation to a Tertiary Amine:
-
Cause: The desired secondary amine product, this compound, can react with another molecule of 1-methoxypropan-2-one to form a new iminium ion, which is then reduced to a tertiary amine.
-
Prevention: This is less common when reacting a primary amine with a ketone but can be minimized by carefully controlling the stoichiometry. Using a slight excess (1.1-1.2 equivalents) of the amine (3-fluorobenzylamine) relative to the ketone can help ensure the ketone is fully consumed before significant over-alkylation occurs.
-
Troubleshooting Logic Diagram
Caption: A logical flow for troubleshooting low yield in reductive amination.
Frequently Asked Questions (FAQs) for Yield Optimization
Q1: Which reducing agent is the best for this synthesis?
A1: The "best" reducing agent depends on the specific reaction conditions and scale. Sodium triacetoxyborohydride (STAB) is often the reagent of choice for its high selectivity and mildness.[1][7]
| Reducing Agent | Pros | Cons | Recommended Solvent |
| Sodium Triacetoxyborohydride (STAB) | Highly selective for imines/iminiums; mild; tolerant of many functional groups.[1][5] | Moisture sensitive; more expensive.[7] | Dichloroethane (DCE), Dichloromethane (DCM), THF.[7] |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective at controlled pH; stable in acidic solutions.[1] | Highly toxic (generates HCN gas upon acidic workup); less reactive for hindered ketones.[1][6] | Methanol (MeOH), Ethanol (EtOH).[7] |
| Sodium Borohydride (NaBH₄) | Inexpensive; readily available; high reactivity.[3] | Can reduce the starting ketone; requires careful control of addition.[2][7] | Methanol (MeOH), Ethanol (EtOH).[7] |
Q2: How do I choose between a one-pot or a two-step procedure?
A2: A one-pot procedure , where all reactants are mixed together, is efficient and is the standard when using a selective reagent like STAB.[5] A two-step procedure , where the imine is formed first and then the reducing agent is added, is preferable when using a less selective reagent like NaBH₄.[3][5] This sequential approach minimizes the undesired reduction of the starting ketone.[2]
Q3: What is the optimal solvent and temperature?
A3: The choice of solvent is often dictated by the reducing agent.[7] For STAB, chlorinated solvents like 1,2-dichloroethane (DCE) are common.[5][7] For NaBH₃CN and NaBH₄, protic solvents like methanol or ethanol are typically used.[7] Most reductive aminations are run at room temperature. If the reaction is slow, gentle heating (40-50 °C) can be applied, but this may also increase the rate of side reactions. Reductions with NaBH₄ are often performed at 0 °C to moderate reactivity.
Q4: How should I purify the final product?
A4: Purification typically involves an aqueous workup followed by column chromatography.
-
Workup: Quench the reaction carefully with water or a mild acid. Adjust the pH of the aqueous layer to be basic (pH > 10) with NaOH to ensure the amine product is in its free base form. Extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Purification: The crude product can be purified by silica gel column chromatography. A gradient elution system, often starting with hexane and gradually increasing the polarity with ethyl acetate and a small percentage of triethylamine (to prevent the amine from streaking on the acidic silica), is usually effective.
Experimental Protocols
Protocol 1: One-Pot Synthesis using Sodium Triacetoxyborohydride (STAB)
This protocol is recommended for its simplicity and high selectivity.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-methoxypropan-2-one (1.0 eq) and 3-fluorobenzylamine (1.1 eq) to 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).
-
Imine Formation: Add glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Caution: The reaction may foam slightly.
-
Reaction Monitoring: Stir the reaction at room temperature overnight (12-16 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes. Separate the organic layer, and extract the aqueous layer twice with dichloromethane (DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.
Protocol 2: Two-Step Synthesis using Sodium Borohydride (NaBH₄)
This protocol is a cost-effective alternative but requires more careful control.
-
Imine Formation: In a round-bottom flask, dissolve 1-methoxypropan-2-one (1.0 eq) and 3-fluorobenzylamine (1.1 eq) in methanol (MeOH) (approx. 0.2 M). Add activated 4 Å molecular sieves. Stir the mixture at room temperature for 4-6 hours. Monitor for complete consumption of the ketone by TLC.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Workup: Quench the reaction by the slow addition of water at 0 °C. Remove the methanol under reduced pressure. Add water and basify the mixture to pH > 10 with 1 M NaOH. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product via column chromatography.
References
-
Wikipedia. Reductive amination. [Link]
-
ResearchGate. Optimization of the reaction conditions for the reductive amination of aldehydes. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link]
-
PMC - NIH. Reductive aminations by imine reductases: from milligrams to tons. [Link]
-
Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]
-
ResearchGate. Product ratios a and yields obtained after reductive amination b... [Link]
-
Reddit. What's wrong with my reductive amination? I barely got any product. [Link]
-
BYU ScholarsArchive. An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Purification of N-(3-fluorobenzyl)-1-methoxypropan-2-amine
Welcome to the technical support guide for N-(3-fluorobenzyl)-1-methoxypropan-2-amine (MW: 197.25 g/mol , Formula: C₁₁H₁₆FNO).[1] This document is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of this chiral secondary amine. We will address common issues stemming from its synthesis, which is typically achieved via reductive amination of 1-methoxy-2-propanone with 3-fluorobenzylamine or 3-fluorobenzaldehyde with 1-methoxypropan-2-amine.
Our guidance is rooted in established chemical principles and field-proven methodologies to help you achieve high purity and resolve common experimental roadblocks.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Question 1: My crude product analysis (GC-MS, NMR) shows the presence of unreacted 3-fluorobenzaldehyde and/or 3-fluorobenzyl alcohol. What is the cause and the most effective removal strategy?
Answer:
-
Causality: The presence of 3-fluorobenzyl alcohol is a classic indicator of a competitive reduction pathway during reductive amination.[2] If the formation of the imine intermediate is slow or incomplete, the reducing agent (e.g., NaBH₄) will directly reduce the starting aldehyde to its corresponding alcohol. Unreacted aldehyde suggests an incomplete reaction or improper stoichiometry.
-
Troubleshooting & Resolution:
-
Reaction Optimization: To minimize alcohol formation, ensure the imine is fully formed before introducing the bulk of the reducing agent. This can be achieved by pre-stirring the aldehyde and amine for 1-2 hours, sometimes with a dehydrating agent like anhydrous MgSO₄.
-
Purification Strategy (Acid-Base Extraction): Leverage the basicity of your target secondary amine to separate it from these neutral impurities. The detailed protocol below outlines a liquid-liquid extraction procedure that will isolate your amine product in the aqueous phase as a salt, leaving the neutral aldehyde and alcohol in the organic phase.
Experimental Protocol: Acid-Base Extraction for Removal of Neutral Impurities
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidification: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). Your target amine will react to form the hydrochloride salt and move into the aqueous layer. Neutral impurities (aldehyde, alcohol) will remain in the organic layer.
-
Separation: Separate the two layers. Retain the aqueous layer and wash it once more with fresh organic solvent to remove any residual neutral impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 3M sodium hydroxide (NaOH) or a saturated Na₂CO₃ solution, with stirring until the pH is >11. This deprotonates the amine salt, regenerating the free-base form of your product.
-
Re-extraction: Extract the now basic aqueous layer multiple times with an organic solvent (ethyl acetate or DCM) to recover your purified amine.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound.
-
Question 2: I'm observing a significant amount of tailing during silica gel column chromatography, leading to poor separation and mixed fractions. Why is this happening?
Answer:
-
Causality: This is a common issue when purifying amines on standard silica gel. The silica surface is covered in acidic silanol groups (Si-OH), which strongly interact with the basic lone pair of electrons on the nitrogen atom of your amine. This strong, non-specific binding causes the product to "stick" to the column and elute slowly and broadly, a phenomenon known as tailing.
-
Troubleshooting & Resolution:
-
Mobile Phase Modification: The most common solution is to add a small amount of a basic modifier to your eluent system.
-
Triethylamine (Et₃N): Add 0.5-2% triethylamine to your hexane/ethyl acetate or DCM/methanol mobile phase. The Et₃N will preferentially bind to the acidic sites on the silica, allowing your target amine to travel through the column more cleanly.
-
Ammonia: For more polar systems, using a pre-mixed 2M ammonia in methanol solution as your polar solvent (e.g., a gradient of DCM to 5% of 2M NH₃/MeOH in DCM) is highly effective.
-
-
Alternative Stationary Phases: If tailing persists, consider using a less acidic stationary phase. Neutral or basic alumina can be excellent alternatives to silica gel for the purification of basic compounds.
-
Sample Loading: Ensure your crude product is fully dissolved and loaded onto the column in a minimal amount of solvent to achieve a narrow starting band.
-
Question 3: My mass spectrum indicates a byproduct with a molecular weight corresponding to a tertiary amine. How can this be avoided and removed?
Answer:
-
Causality: This impurity is likely a di-substituted product, such as N,N-bis(3-fluorobenzyl)-1-methoxypropan-2-amine, formed when the desired secondary amine product reacts again with the starting aldehyde and is subsequently reduced. This is a common side reaction in reductive aminations.[3][4]
-
Troubleshooting & Resolution:
-
Stoichiometric Control: To suppress this side reaction, use a slight excess (1.1 to 1.3 equivalents) of the primary amine starting material (e.g., 1-methoxypropan-2-amine). This ensures the aldehyde is consumed primarily by the starting amine rather than the secondary amine product.
-
Purification Strategy (Column Chromatography): The tertiary amine byproduct is significantly less polar than your desired secondary amine because it lacks the N-H bond available for hydrogen bonding. This difference in polarity allows for effective separation by column chromatography. The tertiary amine will elute much earlier from the column than the secondary amine product. Use a slow, shallow gradient to maximize the separation between the two compounds.
-
Part 2: Frequently Asked Questions (FAQs)
Q: Is this compound a chiral molecule? If so, how can the enantiomers be separated?
A: Yes, the compound is chiral. The stereocenter is the carbon atom at the 2-position of the propane chain, which is bonded to the nitrogen, a methyl group, a hydrogen, and the methoxymethyl group. Standard synthesis will produce a 1:1 racemic mixture of the (R) and (S) enantiomers. Separating them requires specialized techniques:
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) is the most direct method. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)), are highly effective for separating chiral amines.[5][6][7]
-
Diastereomeric Salt Resolution: A classical approach involves reacting the racemic amine with an enantiomerically pure chiral acid (e.g., L- or D-tartaric acid).[8] This forms two diastereomeric salts with different solubilities, allowing one to be selectively crystallized and then converted back to the single-enantiomer free base.
Q: What is the recommended procedure for storing the purified amine?
A: As a secondary amine, the product is susceptible to slow oxidation by air and can react with atmospheric carbon dioxide to form a carbonate salt. For long-term stability, it should be stored in an amber vial under an inert atmosphere (nitrogen or argon). Sealing it in a dry environment and storing it at low temperatures (2-8°C) is also recommended to prevent degradation.[1][9]
Q: What analytical techniques are best for assessing the purity of the final product?
A: A combination of techniques is recommended for a comprehensive assessment:
-
GC-MS (Gas Chromatography-Mass Spectrometry): Ideal for identifying volatile impurities (e.g., starting materials, alcohol byproducts) and confirming the molecular weight of the product.
-
¹H and ¹³C NMR (Nuclear Magnetic Resonance): Confirms the chemical structure and can be used for quantitative analysis (qNMR) to determine purity against a known standard. ¹⁹F NMR is also useful to confirm the presence of the fluorobenzyl group.
-
Chiral HPLC/SFC: Essential for determining the enantiomeric excess (ee) if a chiral separation or synthesis was performed.
Part 3: Data, Protocols, and Visualizations
Table 1: Common Impurities and Purification Strategies
| Impurity Name | Probable Origin | Molecular Weight ( g/mol ) | Suggested Purification Method |
| 3-Fluorobenzaldehyde | Unreacted starting material | 124.11 | Acid-base extraction; Column chromatography |
| 1-Methoxypropan-2-amine | Unreacted starting material | 89.14 | Acid-base extraction (if product is from aldehyde) |
| 3-Fluorobenzyl alcohol | Reduction of aldehyde | 126.13 | Acid-base extraction; Column chromatography |
| 1-Methoxy-2-propanol | Reduction of ketone | 90.12 | Column chromatography[10] |
| N,N-bis(3-fluorobenzyl)... | Over-alkylation side product | 305.37 | Column chromatography (elutes before product) |
Visual Workflow for Purification
Caption: General purification workflow for this compound.
Troubleshooting Decision Tree
Sources
- 1. chemscene.com [chemscene.com]
- 2. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases [yakhak.org]
- 6. analytics-shop.com [analytics-shop.com]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 355816-49-8|this compound|BLD Pharm [bldpharm.com]
- 10. 1-Methoxy-2-propanol | C4H10O2 | CID 7900 - PubChem [pubchem.ncbi.nlm.nih.gov]
"N-(3-fluorobenzyl)-1-methoxypropan-2-amine degradation and storage issues"
Technical Support Center: N-(3-fluorobenzyl)-1-methoxypropan-2-amine
Disclaimer: Information regarding the specific stability profile of this compound is not extensively available in the public domain. Therefore, this technical support center provides a predictive framework based on established chemical principles for structurally related molecules. The protocols and troubleshooting guides are generalized and should be adapted to the specific characteristics observed for the compound under investigation.[1] This guide is intended for researchers, scientists, and drug development professionals to proactively address and troubleshoot potential stability issues, ensuring the reliability and reproducibility of experimental data.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of this compound that I should be aware of?
A1: Based on its structure, the primary chemical liabilities are the secondary amine and the benzylic position. Secondary amines are susceptible to oxidation, which can lead to the formation of N-oxides or hydroxylamines.[2][3] The benzyl-nitrogen bond can also be cleaved under certain conditions. Additionally, the molecule may be sensitive to acidic conditions, potentially affecting the ether linkage, and reactive aldehydes.
Q2: I'm dissolving the compound in an aqueous buffer for a cell-based assay. How stable can I expect it to be?
A2: The stability in aqueous media will be highly pH-dependent. Generally, amines are more stable at acidic to neutral pH.[4] However, long incubations at physiological temperature (37°C) can accelerate degradation. It is crucial to determine the compound's stability directly in your specific cell culture medium under experimental conditions.[1] A preliminary test incubating the compound in the medium for the duration of your experiment and analyzing for degradation by HPLC is highly recommended.
Q3: My stock solution in DMSO turned slightly yellow after a few weeks at 4°C. Is this a sign of degradation?
A3: A color change can indicate the formation of degradation products, often from oxidation. Amines, in particular, can be sensitive to air and light, leading to colored impurities.[5] While DMSO is a common solvent, its quality (peroxide content) can influence the stability of sensitive compounds. It is advisable to use high-purity, anhydrous DMSO and to store solutions under an inert atmosphere (nitrogen or argon) if possible.[5][6] Re-analysis of the solution by a stability-indicating method like HPLC is necessary to confirm degradation.
Q4: What are the ideal storage conditions for the neat compound and its solutions?
A4: For the neat (solid or liquid) compound, storage at low temperatures (2-8°C or -20°C) in a tightly sealed container under an inert atmosphere is recommended to minimize oxidation and exposure to moisture.[5][6] For solutions, especially in protic solvents, storage at -20°C or -80°C is preferable. Aliquoting stock solutions helps to avoid repeated freeze-thaw cycles, which can accelerate degradation or cause precipitation.
Part 2: Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: Inconsistent or Decreasing Potency in Multi-Day Assays
| Question | Potential Cause & Explanation | Recommended Action |
| Why is the activity of my compound dropping by day 3 of my experiment? | Compound Degradation in Media: The compound is likely degrading under the incubation conditions (37°C, CO₂, aqueous buffer). Secondary amines can oxidize or react with media components over time, reducing the concentration of the active parent compound.[1][7] | 1. Perform a Media Stability Study: Incubate this compound in your assay medium at 37°C. Take samples at t=0 and at several time points matching your experiment's duration (e.g., 24, 48, 72h). Analyze samples by HPLC to quantify the remaining parent compound. 2. Dose Freshly: If instability is confirmed, replenish the compound with fresh media daily or every 48 hours. |
| Could the compound be sticking to the plasticware? | Adsorption: Lipophilic compounds can adsorb to the surfaces of plastic plates and tubes, reducing the effective concentration available to the cells. | 1. Use Low-Binding Plates: Switch to commercially available low-adsorption microplates. 2. Include a Surfactant: If compatible with your assay, adding a low concentration (e.g., 0.01%) of a non-ionic surfactant like Tween-20 to your buffer can reduce non-specific binding. 3. Quantify Loss: Analyze the concentration of the compound in the supernatant before and after incubation in the well to measure the extent of adsorption. |
Issue 2: Appearance of New Peaks in Chromatographic Analysis (HPLC/LC-MS)
| Question | Potential Cause & Explanation | Recommended Action |
| I see a new peak in my HPLC chromatogram after storing my sample. What could it be? | Oxidative Degradation: The secondary amine is a prime target for oxidation, especially if exposed to air. This can form N-oxides or hydroxylamines. The benzylic position is also susceptible to oxidation, potentially leading to an imine, which can then hydrolyze to 3-fluorobenzaldehyde and 1-methoxypropan-2-amine.[2][8] | 1. Characterize Degradant: Use LC-MS to determine the mass of the new peak. An increase of 16 Da often suggests oxidation (N-oxide formation). Fragmentation patterns can help identify the structure. 2. Forced Degradation: Intentionally stress the compound with a mild oxidizing agent (e.g., 0.1% H₂O₂) to see if it generates the same peak, which would support the oxidation hypothesis.[9][10] 3. Improve Storage: Store samples under inert gas (argon or nitrogen) and in amber vials to protect from light.[6] |
| My sample was left in an acidic mobile phase overnight and now shows degradation. Why? | Acid-Catalyzed Hydrolysis: While generally stable, the ether linkage could be susceptible to cleavage under harsh acidic conditions, although this is less likely than amine-related degradation. A more probable reaction is the formation of N-nitrosamines if the acidic solution contains nitrite sources.[11] | 1. Check Mobile Phase Compatibility: Always transfer samples to a neutral storage solution or analyze them promptly after preparation in an acidic mobile phase. 2. pH Stability Profile: Perform a stability study across a range of pH values (e.g., pH 2, 7, 10) to understand the compound's stability profile and identify optimal pH ranges for handling and analysis.[4] |
Part 3: Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study
Forced degradation studies are crucial for identifying potential degradation products and establishing a stability-indicating analytical method.[2][10][12]
Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.
Procedure:
-
Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions (ICH Q1A(R2)): [10]
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Stress: Heat the solid compound at 80°C for 48 hours.
-
Photostability: Expose the solution to light according to ICH Q1B guidelines.
-
-
Sample Analysis: At appropriate time points, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a reverse-phase HPLC-UV method.
-
Data Evaluation: Monitor for the appearance of new peaks and a decrease in the main peak area. Aim for 5-20% degradation for optimal results.[10] Use LC-MS to obtain mass information on any new degradants formed.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.
| Parameter | Recommendation |
| Column | C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Detection (UV) | 254 nm and 210 nm (or scan with PDA detector) |
| Injection Volume | 2 µL |
This is a starting point and must be optimized to ensure adequate resolution between the parent peak and any degradant peaks identified in the forced degradation study.[13]
Part 4: Visual Diagrams (Graphviz)
Predicted Degradation Pathways
Caption: Predicted oxidative degradation pathways.
Workflow for Investigating Sample Instability
Caption: Troubleshooting workflow for stability issues.
References
-
Jain, D., S. S. Kumar, and P. K. Sahu. "Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers." Molecular Pharmaceutics, vol. 6, no. 5, 2009, pp. 1574-83, [Link].
-
Mitch, W. A., et al. "Degradation of benzylamines during chlorination and chloramination." Environmental Science: Water Research & Technology, vol. 7, no. 1, 2021, pp. 143-53, [Link].
-
Jain, D., et al. "Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers." Molecular Pharmaceutics, vol. 6, no. 5, 2009, pp. 1574-83, [Link].
-
Sharma, M. C. "FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES." PharmaTutor, vol. 2, no. 4, 2014, pp. 78-88, [Link].
-
"Forced degradation studies: A critical lens into pharmaceutical stability." SGS, 10 Nov. 2025, [Link].
-
"Pharma Stability: Troubleshooting & Pitfalls." LinkedIn, [Link]. Accessed 17 Jan. 2026.
-
Leenders, Stefan H. A. M., et al. "Schematic degradation pathway of benzylamine as described in literature..." ResearchGate, Nov. 2025, [Link].
-
Islam, Md Sakinul, et al. "Degradation studies of amines and alkanolamines during sour gas treatment process." Journal of Chemical Engineering and Materials Science, vol. 2, no. 1, 2011, pp. 1-13, [Link].
-
Nakajima, N., et al. "Two-Step Synthesis of Multi-Substituted Amines by Using an N-Methoxy Group as a Reactivity Control Element." Chemistry – An Asian Journal, vol. 8, no. 10, 2013, pp. 2354-63, [Link].
-
Patel, Y. P., et al. "Forced Degradation Studies." MedCrave Online, vol. 1, no. 1, 2016, [Link].
-
Arora, Saurabh. "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects." LinkedIn, 5 Nov. 2025, [Link].
-
Jain, D., et al. "Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers." Molecular Pharmaceutics, vol. 6, no. 5, 2009, pp. 1574-83, [Link].
-
Lin, H., et al. "Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem." Drug Metabolism and Disposition, vol. 37, no. 4, 2009, pp. 724-33, [Link].
-
Choudhary, Ankur. "Strategies for Resolving Stability Issues in Drug Formulations." Pharmaguideline, 9 Apr. 2025, [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. How to ensure the stability of fluorinated pharmaceutical intermediates during storage? - Blog - SHINY [sinoshiny.com]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
Technical Support Center: Troubleshooting N-(3-fluorobenzyl)-1-methoxypropan-2-amine Synthesis
Welcome to the technical support center for the synthesis and purification of N-(3-fluorobenzyl)-1-methoxypropan-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are encountering variability in their experimental outcomes. Here, we address common challenges in a direct question-and-answer format, providing in-depth explanations and actionable troubleshooting strategies to enhance the consistency and success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: My reductive amination reaction is resulting in a low yield of this compound. What are the likely causes and how can I improve it?
Low yields in the reductive amination to form this compound can stem from several factors, primarily related to inefficient imine or iminium ion formation and suboptimal reduction conditions.[1]
Possible Causes & Solutions:
-
Inappropriate Reaction pH: The formation of the crucial imine intermediate is most efficient under mildly acidic conditions (typically pH 4-6).[1] If the pH is too low, the starting amine (1-methoxypropan-2-amine) will be protonated, rendering it non-nucleophilic. Conversely, a high pH will not sufficiently activate the carbonyl group of 3-fluorobenzaldehyde.
-
Choice of Reducing Agent: The selection of the reducing agent is critical. Strong reducing agents like sodium borohydride (NaBH₄) can prematurely reduce the starting aldehyde (3-fluorobenzaldehyde) before it has a chance to form the imine, leading to the formation of 3-fluorobenzyl alcohol as a byproduct and consequently, a lower yield of the desired amine.[1][3]
-
Reaction Conditions: Insufficient reaction time or temperature can lead to incomplete conversion.[1] However, excessive heat can promote side reactions and decomposition.
-
Troubleshooting Step: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. A gradual increase in temperature may be beneficial for less reactive substrates, but should be done with careful monitoring.[5]
-
-
Reagent Quality: The purity of your starting materials, including the amine, aldehyde, and solvent, is paramount. Impurities can interfere with the reaction and lead to unwanted side products.[6]
-
Troubleshooting Step: Ensure all reagents are of high purity and that solvents are anhydrous, as water can inhibit imine formation.
-
In-Depth Troubleshooting Guides
Guide 1: Persistent Impurities in the Final Product
Issue: After purification, NMR or GC-MS analysis of my this compound consistently shows the presence of unreacted starting materials or side products.
This is a common challenge, often stemming from incomplete reaction, side reactions, or difficulties in separation.
Troubleshooting Workflow:
Caption: Decision tree for addressing persistent impurities.
Detailed Steps:
-
Identify the Impurity: The first step is to definitively identify the structure of the persistent impurity using analytical techniques like NMR and GC-MS. The most common impurities are unreacted 3-fluorobenzaldehyde, unreacted 1-methoxypropan-2-amine, the alcohol byproduct (3-fluorobenzyl alcohol), or over-alkylated products.
-
Addressing Unreacted Starting Materials:
-
Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of one reagent can help drive the reaction to completion, but be aware that a large excess can complicate purification.[1]
-
Reaction Time: As mentioned previously, ensure the reaction has proceeded to completion by monitoring it over time.
-
-
Minimizing Side Products:
-
Over-alkylation: The desired secondary amine product can sometimes react further with the aldehyde to form a tertiary amine. This is more likely if the product amine is more nucleophilic than the starting amine.[7] Using a controlled stoichiometry and a suitable reducing agent can minimize this. Reductive amination is generally less prone to over-alkylation than direct alkylation with alkyl halides.[2][8]
-
Aldehyde Reduction: The formation of 3-fluorobenzyl alcohol is a clear indicator that your reducing agent is too strong or is being added too early. Switch to NaBH(OAc)₃ or NaBH₃CN.[1][3]
-
-
Optimizing Purification:
-
Column Chromatography: If impurities persist, column chromatography is often the most effective purification method. Experiment with different solvent systems (e.g., hexane/ethyl acetate with a small amount of triethylamine to prevent the amine from sticking to the silica gel) to achieve optimal separation.
-
Acid-Base Extraction: An acid-base workup can be effective for removing unreacted aldehyde and other non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The amine product will move to the aqueous layer as its hydrochloride salt. The layers can then be separated, and the aqueous layer basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent.[9]
-
Distillation: If the boiling points of your product and impurities are sufficiently different, distillation under reduced pressure can be a viable purification method.[7]
-
Guide 2: Inconsistent Analytical Results and Product Stability
Issue: I am observing batch-to-batch variability in the analytical data (e.g., NMR shifts, melting point) of my purified this compound, or the product seems to degrade over time.
Inconsistent analytical data and product instability can be indicative of residual impurities, salt formation, or decomposition.
Troubleshooting Protocol:
| Potential Cause | Diagnostic Observation | Troubleshooting Action | Expected Outcome |
| Residual Acid/Base | Broad peaks in NMR, inconsistent melting point. | Neutralize the final product carefully during workup. Wash with brine to remove any remaining salts. Ensure complete removal of any acidic or basic reagents used in purification. | Sharper NMR peaks, consistent melting point. |
| Solvent Contamination | Residual solvent peaks in NMR. | Dry the final product under high vacuum for an extended period. | Absence of solvent peaks in the NMR spectrum. |
| Oxidation/Decomposition | Color change of the product over time (e.g., turning yellow or brown). | Store the purified amine under an inert atmosphere (nitrogen or argon) at low temperatures. Consider the use of antioxidants if the compound is particularly sensitive. | Improved long-term stability and consistent appearance. |
| Hygroscopic Nature | Product becomes sticky or oily upon exposure to air. | Handle and store the product in a dry environment (e.g., in a desiccator or glove box). | The product remains as a free-flowing solid or stable oil. |
Chemical Stability Considerations:
While this compound is generally a stable molecule, secondary amines can be susceptible to oxidation over time, especially when exposed to air and light. The presence of impurities can sometimes catalyze this degradation. The ether linkage, while generally stable, could be susceptible to cleavage under harsh acidic conditions not typically employed in this synthesis.[10][11]
Experimental Protocols
Protocol 1: Optimized Reductive Amination
This protocol is designed to maximize yield and minimize side product formation.
-
Imine Formation:
-
In a round-bottom flask, dissolve 3-fluorobenzaldehyde (1.0 eq) and 1-methoxypropan-2-amine (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add acetic acid (0.1 eq) as a catalyst.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC or LC-MS.
-
-
Reduction:
-
Once imine formation is complete or has reached equilibrium, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Be cautious as the reaction may be exothermic.
-
Continue stirring at room temperature and monitor the reaction until the imine is fully consumed (typically 4-12 hours).
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, with 1% triethylamine).
-
Protocol 2: Analytical Characterization
-
Nuclear Magnetic Resonance (NMR): Acquire ¹H and ¹³C NMR spectra to confirm the structure of the final product. The presence of characteristic peaks for the aromatic protons, the benzylic protons, and the methoxy and propyl groups will confirm the identity of the compound.
-
Mass Spectrometry (MS): Use GC-MS or LC-MS to determine the molecular weight of the product and to identify any low-level impurities.
-
Purity Analysis: Determine the purity of the final product using Gas Chromatography (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC) with a UV detector.
By systematically addressing these common experimental variables, you can significantly improve the reproducibility and success of your this compound synthesis.
References
- Google Patents. (n.d.). US3864402A - Purification of secondary alkyl amines.
- Google Patents. (n.d.). US3470251A - Separation and purification of secondary alkyl primary amines.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Wikipedia. (2023, December 27). Reductive amination. Retrieved from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry Research.
- Google Patents. (n.d.). US4792622A - Process for preparation of secondary amine.
- Moody, T. S. (2022). Reductive aminations by imine reductases: from milligrams to tons. Chemical Science, 13(21), 6214-6225.
-
Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Retrieved from [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, June 11). Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Retrieved from [Link]
-
Reddit. (2024, August 14). Reduction of imine. r/Chempros. Retrieved from [Link]
-
Reddit. (2023, August 12). Problematic N-Alkylation. r/chemistry. Retrieved from [Link]
-
Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Reductive Amination. Retrieved from [Link]
-
Reddit. (2016, February 1). Help with N-Alkylation gone wrong. r/chemistry. Retrieved from [Link]
- Baidilov, D., & Kananovich, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(22), 11828-11891.
-
PubMed. (2012). Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. Retrieved from [Link]
-
ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts?. Retrieved from [Link]
-
Forschungszentrum Jülich. (n.d.). Metallic Impurities in Electrolysis: Catalytic Effect of Pb Traces in Reductive Amination and Acetone Reduction. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Retrieved from [Link]
- Google Patents. (n.d.). US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
-
NIH. (2012). Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Retrieved from [Link]
-
Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. r/chemistry. Retrieved from [Link]
- Google Patents. (n.d.). EP0881211A1 - Process for the preparation of anhydrous 2-amino-1-methoxypropane.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. US3864402A - Purification of secondary alkyl amines - Google Patents [patents.google.com]
- 8. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 9. US3470251A - Separation and purification of secondary alkyl primary amines - Google Patents [patents.google.com]
- 10. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
"improving signal-to-noise for N-(3-fluorobenzyl)-1-methoxypropan-2-amine assays"
A Senior Application Scientist's Guide to Improving Signal-to-Noise Ratio
Welcome to the technical support center for assays involving N-(3-fluorobenzyl)-1-methoxypropan-2-amine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with signal-to-noise (S/N) ratios in their analytical methods. As application scientists with extensive field experience, we understand that achieving high sensitivity and reproducibility is paramount. This resource provides in-depth, cause-and-effect troubleshooting strategies to help you diagnose issues and enhance the performance of your assays.
The signal-to-noise ratio is a critical parameter in analytical chemistry, defining the ultimate sensitivity and detection limits of a method.[1][2] It is the measure of the analytical signal's strength relative to the background electronic and chemical noise.[3] A low S/N ratio can compromise the accuracy of your results, particularly at low concentrations. The Limit of Detection (LOD) is typically estimated where the S/N is approximately 3:1, while the Limit of Quantitation (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy, requires an S/N of about 10:1.[1] This guide will address the common factors that degrade this ratio—from sample matrix interference to suboptimal instrument parameters—and provide robust solutions.
General Troubleshooting Framework
When encountering a poor signal-to-noise ratio, a systematic approach is essential to efficiently identify the root cause. The problem can be broadly categorized into two areas: an unusually high baseline noise or an unexpectedly low analyte signal. The following workflow provides a logical path for diagnosing the issue.
Q2: My signal is sharp and reproducible in a pure solvent, but it significantly decreases when I analyze my sample matrix. How do I confirm and mitigate ion suppression?
A2: This phenomenon is known as a matrix effect, specifically ion suppression, where co-eluting compounds from the sample matrix compete with the analyte for ionization in the MS source, reducing its signal intensity. [4][5][6]It is a major cause of poor sensitivity and inaccurate quantification in LC-MS. [7][8] Expert Insight: Even with MS/MS, which is highly selective, ion suppression can lead to false negatives or under-quantification because the interference happens before mass analysis. [4]The most direct way to diagnose this is with a post-column infusion experiment.
Recommended Solutions:
-
Confirmation via Post-Column Infusion: This experiment allows you to visualize "zones" of ion suppression in your chromatogram. A solution of your analyte is constantly infused into the mobile phase after the analytical column but before the MS source. When a blank, extracted matrix sample is injected, any dip in the constant analyte signal indicates that something eluting from the column at that time is causing suppression. See Protocol 3 for the detailed setup.
-
Mitigation Strategies:
-
Improve Chromatographic Separation: The most effective strategy is to chromatographically separate your analyte from the suppression zones identified in the infusion experiment. Adjust your gradient, mobile phase, or try an alternative column chemistry (e.g., a phenyl-hexyl or biphenyl phase) to shift the retention time of your analyte.
-
Sample Dilution: A simple but effective approach is to dilute the sample extract. [5]This reduces the concentration of interfering matrix components. While it also dilutes your analyte, the reduction in suppression often results in a net increase in the S/N ratio.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An ideal internal standard (e.g., this compound-d3) will co-elute with the analyte and experience the same degree of ion suppression. By using the ratio of the analyte to the SIL-IS, the variability caused by suppression is normalized, leading to more accurate and precise quantification.
-
Section B: Liquid Chromatography (LC) Optimization
Q3: My analyte peak is broad and tails significantly, which lowers its height and makes integration difficult. How can I improve the peak shape?
A3: Poor peak shape for basic compounds like your secondary amine is commonly caused by secondary interactions with the stationary phase. [9]Specifically, the protonated amine can interact ionically with residual acidic silanol groups on the surface of silica-based C18 columns, leading to peak tailing. [10] Expert Insight: Peak height is directly proportional to the signal in your S/N ratio. A broad, tailing peak has a lower maximum height than a sharp, symmetrical peak of the same area, thus directly reducing your S/N.
Recommended Solutions:
-
Mobile Phase Additives: Using an acidic mobile phase additive is the most common and effective solution.
-
Formic Acid (0.1%): This is the standard choice for LC-MS. It serves two purposes: it keeps the analyte consistently protonated for good ESI+ response and it protonates the silanol groups (Si-O⁻ to Si-OH), reducing their negative charge and minimizing the unwanted ionic interaction with the analyte. [10] * Ammonium Formate/Acetate Buffer: For particularly troublesome peak shapes, a buffer (e.g., 10-20 mM ammonium formate) can provide better pH control and ionic strength, which helps to shield the silanol interactions more effectively. [11][12]
-
-
Column Selection:
-
High-Purity Silica Columns: Modern columns are made with higher purity silica and have less silanol activity. Ensure you are using a reputable, modern column.
-
Alternative Stationary Phases: Consider columns with end-capping technologies or phases designed for basic compounds. Some columns incorporate a slight positive charge on the surface to actively repel basic analytes from the silica surface, a technique known as ion-exclusion. [9]
-
-
Control Injection Solvent: Injecting your sample in a solvent much stronger than the initial mobile phase (e.g., 100% methanol when the mobile phase is 95% water) can cause peak distortion. [9]If possible, dissolve your final extract in a solvent that matches the initial mobile phase composition.
Q4: I'm using HPLC-UV, and my signal is too low for the required detection limits. Are there ways to significantly boost the signal?
A4: While the fluorobenzyl group provides a UV chromophore, its absorptivity may be insufficient for trace analysis. The most powerful way to increase the "signal" component of your S/N ratio in this scenario is through derivatization with a fluorescent tag. [13][14]Fluorescence detection is inherently more sensitive than UV absorption because it measures emitted light against a dark background.
Expert Insight: this compound is a secondary amine. This is a critical detail, as many common derivatization reagents like o-phthalaldehyde (OPA) only react with primary amines. [13]You must select a reagent that is reactive towards secondary amines.
Recommended Solution: Fluorescent Derivatization
Pre-column derivatization involves reacting your sample with a fluorogenic reagent before injection.
-
Reagent Selection: Choose a reagent that reacts efficiently with secondary amines to produce a stable, highly fluorescent product. See Table 2 for a comparison of suitable reagents.
-
9-fluorenylmethyl chloroformate (FMOC-Cl): This is an excellent choice. It reacts readily with both primary and secondary amines to form a highly fluorescent and UV-active derivative, offering great sensitivity. [13][14]* Dansyl Chloride (DNS-Cl): Another classic reagent that works well for secondary amines, producing stable, fluorescent derivatives. [15]* 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F): This reagent is also effective for secondary amines and forms stable fluorescent adducts. [15][16] See Protocol 2 for a detailed method using FMOC-Cl.
| Reagent | Target Amines | Advantages | Considerations |
| FMOC-Cl | Primary & Secondary | High fluorescence quantum yield; stable derivative. | Reagent itself can be fluorescent; requires removal or separation. |
| Dansyl Chloride | Primary & Secondary | Very stable derivatives; well-established chemistry. [15] | Slower reaction time compared to others. |
| NBD-F / NBD-Cl | Primary & Secondary | Reacts with secondary amines; stable products. [15] | Can have high background fluorescence if reagent decomposes. |
| OPA | Primary only | Fast reaction; non-fluorescent reagent (low background). [13] | Does not react with your secondary amine without additives. |
Section C: Mass Spectrometry (MS) Detector Optimization
Q5: How do I properly optimize the MS ion source and analyzer parameters for my compound?
A5: Suboptimal MS parameters are a common cause of low signal. "Default" or "generic" settings are rarely sufficient for maximum sensitivity. Each parameter must be empirically optimized for this compound.
Expert Insight: Optimization should be done by infusing a pure standard of your analyte into the mobile phase and adjusting parameters one at a time to maximize the signal of the precursor ion (for MS1) and product ions (for MS/MS).
Recommended Optimization Workflow:
-
Ionization Mode: As a basic amine, your compound will readily protonate. Use Electrospray Ionization in Positive Mode (ESI+) . The protonated molecule [M+H]⁺ will be your precursor ion.
-
Source Parameters (Tune Page):
-
Capillary/IonSpray Voltage: This creates the charge. Typically, 3500-5000 V for ESI+. Find the "sweet spot" that gives the highest stable signal.
-
Source Temperature: This aids in desolvation. Start around 400-500 °C. Too low, and you get poor desolvation and adduct formation (e.g., [M+Na]⁺); too high, and you risk thermal degradation of your analyte.
-
Nebulizer and Heater Gas (e.g., N₂): These gases nebulize the liquid into a fine spray and help evaporate the solvent. Optimize the flow rates to achieve a stable and intense signal.
-
-
Analyzer Parameters (Compound Optimization):
-
Precursor Ion [M+H]⁺: First, confirm the mass of your protonated molecule.
-
Collision Energy (CE) / Collision Cell Voltage: This is the most critical parameter for MS/MS. It controls the energy used to fragment the precursor ion. Ramp the CE across a range (e.g., 5 to 50 V) and find the value that produces the most intense and stable product ions (fragments). The fluorobenzyl moiety will likely produce characteristic fragments.
-
Declustering Potential (DP) / Cone Voltage: This potential helps prevent solvent clusters from entering the mass analyzer and can induce some fragmentation in the source. Optimize this for the precursor ion intensity.
-
| Parameter | Typical Starting Value | Purpose | Optimization Goal |
| Ionization Mode | ESI Positive | Protonate the basic amine | N/A |
| Capillary Voltage | +4500 V | Create charged droplets | Maximize stable signal for [M+H]⁺ |
| Source Temperature | 450 °C | Evaporate solvent | Maximize signal without degradation |
| Nebulizer Gas Flow | Instrument Dependent | Form a fine aerosol spray | Maximize stable signal |
| Collision Energy (CE) | Ramp 5-50 V | Fragment precursor ion | Maximize product ion intensity |
| Declustering Potential | 40-80 V | Remove solvent clusters | Maximize precursor ion intensity |
Q6: My MS signal is noisy, unstable, or has disappeared entirely. What are the first things I should check?
A6: A sudden loss of signal or high noise often points to a problem with the LC-MS interface or the MS system itself rather than the method chemistry. A systematic check is key to a quick diagnosis. [17][18] Expert Insight: Before assuming a major hardware failure, address the most common and easily fixable issues first. Contamination of the ion source is the single most frequent cause of sensitivity loss. [17] Recommended Troubleshooting Checklist:
-
Check the Spray: Carefully look at the electrospray needle/capillary (with the source open, if safe to do so on your instrument). Is there a fine, consistent mist? Or is it dripping or sputtering? A poor spray is a primary cause of unstable signal. This could be due to a clog in the capillary or tubing.
-
Clean the Ion Source: The front-end ion optics (like the orifice, skimmer, or ion transfer tube) are exposed to a constant stream of non-volatile salts and matrix components. These surfaces become coated over time, distorting the electric fields and blocking the ion path. [18]Follow your manufacturer's protocol to clean the source components. This is often a weekly or bi-weekly routine in high-throughput labs.
-
Check for Leaks: Inspect all LC fittings from the column to the MS source. A leak will cause pressure fluctuations and an unstable spray, leading to an erratic signal. [18]4. Verify Gas Supplies: Ensure your nitrogen (nebulizer, heater, collision gas) and argon (if used for collision) cylinders are not empty and that the pressures are correct.
-
Run a System Suitability Test (SST) / Calibration: Inject a known standard. If the SST fails or the instrument cannot be calibrated, it confirms a system-level problem. [18]This helps distinguish an instrument failure from a sample preparation issue. If the calibrant signal is also low, it points directly to the MS system (e.g., dirty source, detector issue).
Detailed Protocols
Protocol 1: Mixed-Mode Cation Exchange (MCX) SPE
-
Sample Pre-treatment: Dilute 100 µL of plasma with 400 µL of 2% formic acid in water. Vortex to mix.
-
Condition: Pass 1 mL of methanol through the MCX cartridge, followed by 1 mL of 2% formic acid in water. Do not let the sorbent go dry.
-
Load: Load the entire pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
Wash 1: Pass 1 mL of 2% formic acid in water to remove salts and polar interferences.
-
Wash 2: Pass 1 mL of methanol to remove hydrophobic, neutral interferences.
-
Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The base neutralizes the amine, releasing it from the sorbent.
-
Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of the initial mobile phase for LC-MS analysis.
Protocol 2: Pre-column Derivatization with FMOC-Cl
-
Prepare Reagents:
-
Borate Buffer: 0.1 M, pH 9.0.
-
FMOC-Cl Solution: 15 mM in acetone-free acetonitrile. Prepare fresh.
-
-
Reaction: To 50 µL of your sample extract (dried and reconstituted in a neutral buffer or water), add 50 µL of borate buffer.
-
Add 100 µL of the FMOC-Cl solution. Vortex immediately.
-
Allow the reaction to proceed at room temperature for 10-15 minutes.
-
Quench: Add 20 µL of a primary amine solution (e.g., 0.1 M glycine or amantadine) to react with the excess FMOC-Cl. Let it react for 5 minutes.
-
Analyze: Inject an aliquot directly into the HPLC system with fluorescence detection (Excitation: ~265 nm, Emission: ~315-340 nm).
Protocol 3: Post-Column Infusion for Matrix Effect Assessment
-
Setup: Use a T-fitting to connect the outlet of the analytical column, a syringe pump, and the line going to the MS ion source.
-
Infusion: Prepare a 100-200 ng/mL solution of this compound in the typical mobile phase. Infuse this solution via the syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition: Set the mass spectrometer to monitor the [M+H]⁺ ion of your analyte (no chromatography column is needed for the infusion itself, just the LC pump flow). You should see a stable, high-intensity signal baseline.
-
Injection: Once the baseline is stable, inject a blank, extracted sample matrix (prepared using Protocol 1 but without the analyte).
-
Analysis: Monitor the analyte signal trace. A sharp or broad dip in the signal indicates a region of ion suppression co-eluting from the column. A rise in the signal would indicate ion enhancement.
References
- Fluorigenic reagents for primary and secondary amines and thiols in high-performance liquid chromatography. A review.
-
Derivatization. Chemistry LibreTexts. Available at: [Link]
- Ion Suppression: A Major Concern in Mass Spectrometry.
-
Ion suppression (mass spectrometry). Wikipedia. Available at: [Link]
-
Bonfiglio, R., et al. (2003). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry, 18(1), 49-58. Available at: [Link]
- Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma.
- Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
- Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
- Reagents for Analysis of Low Molecular Weight Amines—Section 1.8. Thermo Fisher Scientific.
- Solid phase extraction of amines.
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Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems. Analytica Chimica Acta. Available at: [Link]
- Improving of a Peak Shape of the Charged Compounds. SIELC Technologies.
- Common challenges in bioanalytical method development. Simbec-Orion.
- Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography.
- Kim D (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity.
- LCMS Troubleshooting: 14 Best Practices for Labor
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Ugly peak shape of amine compound. Chromatography Forum. Available at: [Link]
- Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chrom
- Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions.
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Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules. Available at: [Link]
- Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry.
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Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. AACC. Available at: [Link]
- LC-MS Troubleshooting: From Frustration to Fix.
- Solid-phase micro-extraction of drugs from biological m
- Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry - A tool for leaching studies and hydrology.
- A Researcher's Guide to Solid-Phase Extraction (SPE) for Florfenicol Amine Cleanup. Benchchem.
- HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection. Thermo Fisher Scientific.
-
Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. Journal of Analytical Methods in Chemistry. Available at: [Link]
- HPLC Diagnostic Skills Vol I – Noisy Baselines. Element Lab Solutions.
-
5 Major causes of noise in chromatograms during HPLC analysis?. Reddit. Available at: [Link]
- The Importance of Signal-to-Noise.
- Mohler, F. L., et al. (1952). Mass spectra of fluorocarbons.
- Challenges in Analytical Method Development and Validation.
- Top Mistakes in Analytical Method Validation and How to Avoid Them.
- HPLC Repair Services: Common Causes of Baseline Noise. Overbrook Scientific.
- N-benzyl-1-(4-methoxyphenyl)propan-2-amine. Benchchem.
- Mass Spectra of Fluorocarbons.
- Bioanalytical method development and validation: Critical concepts and strategies.
- A review on bioanalytical method development and validation. Indo American Journal of Pharmaceutical Sciences.
- Enzyme and Reaction Engineering in Biocatalysis: Synthesis of (S)-Methoxyisopropylamine (= (S)-1-Methoxypropan-2-amine).
- Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine: A Technical Guide. Benchchem.
-
Analysis of fluorinated proteins by mass spectrometry. Methods in Enzymology. Available at: [Link]
- Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d.
-
preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. Available at: [Link]
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Technical Support Center: N-(3-fluorobenzyl)-1-methoxypropan-2-amine (FMPA)
A Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for N-(3-fluorobenzyl)-1-methoxypropan-2-amine, hereafter referred to as FMPA. This document provides in-depth troubleshooting guides and frequently asked questions to support your research and development activities. FMPA is a potent, ATP-competitive inhibitor of p38 mitogen-activated protein kinase alpha (p38α MAPK). The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing key roles in apoptosis, cell differentiation, and cell cycle control.[1][][3]
This guide is designed to provide you with the technical insights and practical methodologies required to anticipate, diagnose, and resolve common experimental challenges, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding FMPA's properties, handling, and expected on-target effects.
Q1: What is the primary target and mechanism of action for FMPA?
A1: FMPA is a selective, ATP-competitive inhibitor of p38α MAPK.[3] The p38 MAPK family, which also includes β, γ, and δ isoforms, are serine/threonine kinases that are activated by various stress stimuli.[4] FMPA binds to the ATP-binding pocket of p38α, preventing the phosphorylation of its downstream targets.[1] The α and β isoforms are the most-studied and are sensitive to this class of inhibitors.
Q2: What are the expected downstream cellular effects of p38α inhibition by FMPA?
A2: Inhibition of p38α MAPK is expected to block the phosphorylation of its downstream substrates, most notably MAPK-activated protein kinase 2 (MK2) and several transcription factors like ATF-2. This leads to the reduced production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[5] Therefore, a primary functional readout for FMPA activity is the dose-dependent reduction of these cytokines in appropriately stimulated cells (e.g., LPS-stimulated macrophages).
Q3: What are the recommended starting concentrations for in vitro experiments?
A3: We recommend a tiered approach to determine the optimal concentration for your specific cell type and assay. The table below provides general guidance. Always perform a dose-response curve to determine the EC50 in your system.
| Assay Type | Cell Type | Recommended Starting Concentration Range | Key Considerations |
| Biochemical Assay | Purified p38α enzyme | 1 nM - 10 µM | Use an ATP concentration at or near the Km for the most accurate IC50 determination.[6] |
| Target Engagement | Various (e.g., HEK293, HeLa) | 100 nM - 20 µM | Cellular Thermal Shift Assay (CETSA) can confirm direct binding in intact cells.[7][8] |
| Functional Assay | Macrophages (e.g., RAW 264.7) | 100 nM - 10 µM | Measure inhibition of LPS-induced TNF-α or IL-6 production. |
| Cell Viability | Cancer cell lines (e.g., SW480) | 1 µM - 50 µM | High concentrations may induce off-target cytotoxicity; always run a viability control.[9] |
Q4: How should I prepare and store FMPA?
A4: FMPA is supplied as a crystalline solid. For stock solutions, we recommend dissolving in 100% DMSO to a concentration of 10 mM. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed 0.5%, as higher concentrations can have independent biological effects.[10]
Troubleshooting Guides
This section provides structured guidance for addressing specific experimental issues.
Issue 1: Inconsistent or Weak Inhibition of Downstream p38α Signaling
You observe variable or weaker-than-expected inhibition of p-MK2 or TNF-α production after FMPA treatment.
Q: My Western blot shows inconsistent reduction of phosphorylated MK2 (p-MK2) after FMPA treatment. What could be the cause?
A: This issue often stems from suboptimal stimulation or timing. The p38 pathway is transiently activated by stress.[4]
-
Troubleshooting Steps:
-
Confirm Pathway Activation: Ensure your stimulus (e.g., LPS, UV, sorbitol) is potent enough. Run a positive control (stimulus-only) and a negative control (vehicle-only) to confirm a robust window for p-MK2 induction.
-
Optimize Timing: Perform a time-course experiment. The peak of p38 activation can occur anywhere from 15 to 60 minutes post-stimulation. Collect lysates at multiple time points (e.g., 0, 15, 30, 60, 120 min) to identify the peak response.
-
Verify FMPA Potency: Ensure your FMPA stock solution has not degraded. If in doubt, use a fresh aliquot.
-
Control for Phosphatase Activity: When preparing cell lysates, always include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of your proteins of interest.
-
Issue 2: Unexpected Effects on Cell Viability or Phenotype
You observe significant cytotoxicity or other phenotypic changes that are not consistent with the known functions of p38α MAPK.
Q: FMPA is causing significant cell death at concentrations where I expect to see specific p38α inhibition. Is this an off-target effect?
A: It is highly probable. While p38α is involved in apoptosis, broad cytotoxicity at low micromolar concentrations often points to off-target activities.[9][11] Many kinase inhibitors exhibit cross-reactivity with other kinases due to the conserved nature of the ATP-binding pocket.[12][13]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity. -
Explanation of Workflow:
-
Rescue Experiment: The most definitive way to prove an on-target effect is a rescue experiment. Introduce a version of p38α that has been mutated to be insensitive to FMPA. If the cells expressing this mutant survive FMPA treatment while control cells die, the cytotoxic effect is mediated through p38α.
-
Kinase Selectivity Profiling: If the effect is off-target, the next step is to identify the unintended target(s). This is typically done by screening the compound against a large panel of purified kinases.[14][15][16] Commercial services are available for this purpose.[6]
-
Orthogonal Validation: Once potential off-targets are identified from the screen, validate them in your cellular system. Use a structurally different inhibitor for the suspected off-target or use genetic knockdown (siRNA) to see if you can replicate the FMPA-induced phenotype.
-
Issue 3: Discrepancy Between In Vitro Biochemical Potency and Cellular Efficacy
The IC50 of FMPA in a purified enzyme (biochemical) assay is much lower than the EC50 required to see a functional effect in cells.
Q: FMPA has a biochemical IC50 of 50 nM, but I need 5 µM to inhibit TNF-α production in my cells. Why is there a discrepancy?
A: This is a common observation and can be attributed to several factors related to the complex cellular environment.
-
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| High Intracellular ATP | Cellular ATP concentrations are in the millimolar range, much higher than the low micromolar ATP used in many biochemical assays.[17] As an ATP-competitive inhibitor, FMPA must compete with a much larger pool of endogenous ATP in the cell. | When possible, run biochemical assays at physiologically relevant ATP concentrations (e.g., 1 mM) to get a more predictive IC50.[6] |
| Cell Permeability & Efflux | FMPA may have poor membrane permeability or be actively removed from the cell by efflux pumps (e.g., P-glycoprotein). | Evaluate compound uptake using mass spectrometry-based methods. If efflux is suspected, co-treat with known efflux pump inhibitors. |
| Plasma Protein Binding | If using serum-containing media, FMPA may bind to proteins like albumin, reducing the free concentration available to enter cells and engage the target. | Measure the fraction of FMPA bound to plasma proteins. Perform cellular assays in low-serum or serum-free conditions, if possible, to assess the impact. |
| Lack of Target Engagement | The compound may not be reaching and binding to p38α inside the cell at lower concentrations. | Confirm target engagement directly using a Cellular Thermal Shift Assay (CETSA) .[7][8] A positive result in CETSA demonstrates that your compound is binding to p38α in the intact cellular environment. |
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for p38α Target Engagement
CETSA is a powerful method to verify that a compound binds to its intended target in a cellular context.[7][8] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[18][19]
-
Objective: To determine if FMPA treatment stabilizes cellular p38α protein against heat-induced denaturation.
-
Workflow Diagram:
Caption: Cellular Thermal Shift Assay (CETSA) workflow. -
Expected Outcome: In the vehicle-treated samples, the amount of soluble p38α will decrease as the temperature increases. In the FMPA-treated samples, the p38α protein will be stabilized, resulting in more soluble protein remaining at higher temperatures. This "shift" in the melting curve is direct evidence of target engagement.[7]
References
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Cuadrado, A., & Nebreda, A. R. (2010). Mechanisms and functions of p38 MAPK signalling. Biochemical Journal, 429(3), 403–417. [Link]
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Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]
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Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
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Nebreda, A. R., & Cuadrado, A. (2010). Mechanisms and functions of p38 MAPK signalling. Portland Press. [Link]
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QIAGEN. (n.d.). p38 MAPK Signaling. Retrieved from [Link]
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Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(16), e4130. [Link]
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Pharmaron. (n.d.). Kinase Profiling and Screening Services. Retrieved from [Link]
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Luceome Biotechnologies. (2021). Kinase Profiling Services. Retrieved from [Link]
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Lee, J. K., & Kim, S. Y. (2020). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Molecules, 25(12), 2835. [Link]
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Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141-160. [Link]
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Ventura, J. J., & Davis, R. J. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 8, 64. [Link]
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Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
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ResearchGate. (n.d.). Potential adverse effects associated with inhibition of p38alpha/beta MAP kinases. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 241-250. [Link]
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Guma, M., & Firestein, G. S. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). Journal of Inflammation Research, 16, 4127–4138. [Link]
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2008). Current in vitro kinase assay technologies: the quest for a universal format. Current drug discovery technologies, 5(1), 59–69. [Link]
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Clerk, A., & Sugden, P. H. (2011). Developing small molecules to inhibit kinases unkind to the heart: p38 MAPK as a case in point. British journal of pharmacology, 164(7), 1839–1852. [Link]
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
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Pelago Bioscience. (n.d.). CETSA. Retrieved from [Link]
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Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
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Synapse. (2024). What are p38 MAPK inhibitors and how do they work? Retrieved from [Link]
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Bradley, E. W., & Kortemme, T. (2022). Linear motif specificity in signaling through p38α and ERK2 mitogen-activated protein kinases. bioRxiv. [Link]
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Triantaphyllopoulos, K. A., et al. (2010). In Vitro Target Validation and in Vivo Efficacy of p38 MAP Kinase Inhibition in Established Chronic Collagen-Induced Arthritis Model: A Pre-Clinical Study. Clinical and Vaccine Immunology, 17(5), 736-745. [Link]
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Chen, R., et al. (2012). Functional p38 MAPK Identified by Biomarker Profiling of Pancreatic Cancer Restrains Growth through JNK Inhibition and Correlates with Improved Survival. Clinical Cancer Research, 18(18), 4947-4958. [Link]
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Biointerface Research in Applied Chemistry. (2021). New Inhibitors of the P38 Mitogen-Activated Protein Kinase: Repurposing Existing Drugs with Deep Learning. Biointerface Research in Applied Chemistry, 12(2), 1989-2002. [Link]
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Gagliardi, M. C., et al. (2013). Tat engagement of p38 MAP kinase and IRF7 pathways leads to activation of interferon-stimulated genes in antigen-presenting cells. Blood, 121(20), 4090-4100. [Link]
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Chen, J. C., & Chen, J. J. (2022). Activation of P38 MAPK Signaling Cascade is Linked with Clinical Outcomes and Therapeutic Responses in Human Cancers. International Journal of Molecular Sciences, 23(15), 8345. [Link]
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Oxford Academic. (2005). Inhibition of p38 MAPK activity fails to attenuate contractile dysfunction in a mouse model of low-flow ischemia. Cardiovascular Research, 66(1), 118-126. [Link]
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Wang, Y., et al. (2018). Inhibition of p38 MAPK increases the sensitivity of 5-fluorouracil-resistant SW480 human colon cancer cells to noscapine. Oncology Letters, 16(5), 6183-6190. [Link]
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Technical Support Center: Troubleshooting Cell Viability Issues with Novel Small Molecules
Introduction: This guide is designed for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity or cell viability issues when working with the novel compound N-(3-fluorobenzyl)-1-methoxypropan-2-amine, hereafter referred to as "the compound." As this is a novel molecule, publicly available data on its biological effects is scarce. Therefore, this document provides a systematic, first-principles approach to troubleshooting. The methodologies described here are broadly applicable to investigating the in vitro cytotoxic effects of any new chemical entity.
Our objective is to provide a logical framework to diagnose the root cause of the observed cell death, distinguishing between chemical artifacts, off-target effects, and true on-target cytotoxicity. Each section is presented in a question-and-answer format to directly address common challenges.
Part 1: Initial Assessment & First-Line Troubleshooting
This section focuses on ruling out common experimental and technical errors before proceeding to more complex biological investigations.
❓ FAQ 1: We've observed significant cell death after treating our cultures with this compound. What are the very first things we should check?
Answer: When faced with unexpected cytotoxicity, the initial focus should be on verifying the fundamentals of your experimental setup. It's crucial to confirm that the observed effect is due to the compound's biological activity and not an artifact.[1]
Application Scientist's Notes: A systematic approach at this stage is critical to avoid wasting resources on complex mechanistic studies that may be based on flawed initial data.[1] Start by scrutinizing the most basic components of your experiment: the compound itself, the vehicle used for delivery, and the health of your cell cultures.
Recommended First-Line Checks:
-
Compound Integrity and Purity:
-
Action: Confirm the identity and purity of your compound batch via analytical methods like LC-MS or NMR.
-
Rationale: Impurities from synthesis or degradation products from improper storage can possess significant, unintended biological activity.[1]
-
-
Solvent/Vehicle Toxicity:
-
Action: Run a vehicle-only control at the highest concentration used in your experiment. For example, if your compound is dissolved in DMSO, test the effects of that concentration of DMSO alone on your cells.[2]
-
Rationale: The solvent itself can be toxic, especially at higher concentrations (typically >0.5% for DMSO).[3] This control is essential to ensure the observed cytotoxicity is from the compound, not its delivery vehicle.
-
-
Cell Culture Health and Consistency:
-
Action: Before any experiment, visually inspect your cells for consistent morphology and growth. Ensure you are using cells within a consistent, low passage number range.
-
Rationale: Cells at high passage numbers can have altered phenotypes and stress responses. Similarly, unhealthy or overly confluent cultures are more susceptible to chemical insults, leading to inconsistent results.[1][3]
-
-
Compound Solubility in Media:
-
Action: After diluting your compound stock into the final culture medium, inspect the solution for any signs of precipitation, both immediately and after incubation at 37°C.
-
Rationale: Undissolved compound particulates can cause cytotoxicity through physical means or result in an actual concentration far lower than intended, skewing dose-response curves.[3]
-
❓ FAQ 2: Could the compound be interfering directly with our cell viability assay, leading to a false reading?
Answer: Yes, direct assay interference is a significant and common artifact in high-throughput screening and cytotoxicity profiling.[4] Many viability assays rely on colorimetric or fluorometric readouts that can be disrupted by the chemical properties of a test compound.[4][5]
Application Scientist's Notes: It is essential to perform cell-free controls to rule out such interference. For example, some compounds can directly reduce tetrazolium salts (like MTT or WST-1) or inhibit luciferase enzymes (used in ATP-based assays), leading to false signals of viability or death.[4][6]
Workflow for Detecting Assay Interference:
Orthogonal Assay Strategy: If you suspect interference, validate your findings using a second, mechanistically different viability assay.
| Assay Type | Principle | Potential for Interference |
| Metabolic (e.g., MTT, WST-1) | Measures mitochondrial reductase activity.[7] | High. Compounds can act as reducing agents. |
| ATP Content (e.g., CellTiter-Glo®) | Measures cellular ATP levels via luciferase. | Moderate. Compounds can inhibit luciferase. |
| Membrane Integrity (e.g., LDH, Trypan Blue) | Measures release of cytosolic components or dye exclusion.[5] | Low to Moderate. Compound may bind LDH or have intrinsic color.[6] |
| Protease Activity (e.g., CellTiter-Fluor™) | Measures a conserved protease marker of viable cells. | Low. Specific inhibition is less common. |
Part 2: Characterizing the Cytotoxic Profile
Once artifacts have been ruled out, the next step is to quantify the compound's effect and understand the nature of the cell death it induces.
❓ FAQ 3: How do we accurately determine the potency of our compound? What is the best way to calculate the IC50 value?
Answer: The half-maximal inhibitory concentration (IC50) is the standard metric for quantifying a compound's potency.[8] It is determined by treating cells with a range of compound concentrations and measuring the viability at each point to generate a dose-response curve.
Application Scientist's Notes: A robust IC50 determination requires careful experimental design and data analysis. A common mistake is not using a wide enough concentration range. You need to see a full curve, from no effect to maximal effect.[9]
Protocol for IC50 Determination using MTT Assay:
-
Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[10]
-
Compound Preparation: Prepare a serial dilution of this compound. A 10-point, 3-fold dilution series is a good starting point. Include vehicle-only and untreated controls.
-
Treatment: Treat the cells with the compound dilutions and incubate for a defined period (e.g., 24, 48, or 72 hours).[9]
-
MTT Assay:
-
Data Acquisition: Measure the absorbance at ~490-570 nm using a microplate reader.
-
Analysis:
-
Normalize the data: Set the absorbance of the vehicle control as 100% viability and the background (media only) as 0%.[11]
-
Plot percent viability versus the log of the compound concentration.
-
Use non-linear regression (four-parameter logistic fit) to fit the data and calculate the IC50.[8][11] This can be done with software like GraphPad Prism.
-
Example IC50 Data Presentation:
| Cell Line | Treatment Time | IC50 (µM) [95% CI] | Curve HillSlope |
| MCF-7 | 48h | 12.5 [10.2 - 15.3] | -1.1 |
| A549 | 48h | 28.1 [23.5 - 33.6] | -0.9 |
| HEK293 | 48h | > 100 | N/A |
❓ FAQ 4: The compound is clearly cytotoxic. How can we determine if it's causing apoptosis (programmed cell death) or necrosis (uncontrolled cell death)?
Answer: Distinguishing between apoptosis and necrosis is a critical step in understanding the compound's mechanism of action.[12] These two forms of cell death have distinct morphological and biochemical features that can be measured experimentally.[13][14]
Application Scientist's Notes: Apoptosis is a controlled, caspase-dependent process, while necrosis is typically a result of acute cellular injury leading to membrane rupture and inflammation.[13][14] A combination of assays is often necessary for a definitive conclusion, as late-stage apoptotic cells can exhibit necrotic features (secondary necrosis).[13]
Key Differences Between Apoptosis and Necrosis:
| Feature | Apoptosis (Programmed) | Necrosis (Uncontrolled Injury) |
| Plasma Membrane | Integrity maintained; blebbing occurs.[13] | Ruptured early.[12] |
| Cell Morphology | Cell shrinkage, chromatin condensation.[13] | Cell swelling (oncosis), organelle breakdown.[14] |
| Biochemical Hallmark | Caspase activation, DNA laddering.[13] | Loss of ATP, release of intracellular contents.[15] |
| Inflammatory Response | Typically non-inflammatory (cleared by phagocytes).[13] | Pro-inflammatory.[13][14] |
Recommended Experimental Workflow: The Annexin V / Propidium Iodide (PI) assay, analyzed by flow cytometry, is the gold standard for differentiating these states.[12]
-
Annexin V: Binds to phosphatidylserine (PS), which flips to the outer membrane leaflet during early apoptosis.[13]
-
Propidium Iodide (PI): A fluorescent DNA intercalator that is excluded by live and early apoptotic cells but can enter necrotic or late-stage apoptotic cells with compromised membranes.[12]
Confirmatory Assays:
-
Caspase Activity Assay: Use a luminogenic or fluorogenic substrate for Caspase-3/7 to directly measure the activation of executioner caspases, a hallmark of apoptosis.[13]
-
LDH Release Assay: Measure the release of lactate dehydrogenase into the culture medium as a marker of plasma membrane rupture, indicative of necrosis.[6]
References
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5 Ways to Determine IC50 Value in Pharmacology Research. (2025). Housing Innovations. Available at: [Link]
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Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Available at: [Link]
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Particle-Induced Artifacts in the MTT and LDH Viability Assays. (2013). ResearchGate. Available at: [Link]
-
Apoptosis or Necrosis What type of cell death am I looking at. (2018). YouTube. Available at: [Link]
-
An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. (2024). National Institutes of Health. Available at: [Link]
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Particle-induced artifacts in the MTT and LDH viability assays. (2012). National Institutes of Health. Available at: [Link]
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Apoptosis vs Necrosis. (n.d.). Flow Cytometry Core Facility, University of Massachusetts Chan Medical School. Available at: [Link]
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Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE. Available at: [Link]
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Difference Between Apoptosis and Necrosis. (2017). ResearchGate. Available at: [Link]
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Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines? (2014). ResearchGate. Available at: [Link]
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In-cell Western Assays for IC50 Determination. (2025). Azure Biosystems. Available at: [Link]
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Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Available at: [Link]
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Cell Viability Assays. (2013). National Institutes of Health. Available at: [Link]
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Technical Support Center: Optimizing N-(3-fluorobenzyl)-1-methoxypropan-2-amine Concentration
Welcome to the technical support guide for the experimental use of N-(3-fluorobenzyl)-1-methoxypropan-2-amine. As a novel research compound, establishing the optimal concentration for your specific experimental model is a critical first step to ensure the validity, reproducibility, and interpretability of your data. This guide is structured to walk you through the process from first principles, providing not just protocols, but the scientific rationale behind them.
Our approach is built on a foundational principle: every experiment must be a self-validating system . This means incorporating the right controls and logical checks at each stage to build confidence in your results.
Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses the most common initial questions researchers face when working with a new compound.
Q1: What is this compound and what are its basic properties?
This compound is an organic building block, classified as a secondary amine.[1] Its structure suggests potential applications in medicinal chemistry and drug development as an intermediate or a primary candidate.[2][3] As with any novel compound, its specific biological activity must be determined empirically.
Q2: How should I prepare a stock solution? What is the best solvent?
The choice of solvent is critical and can significantly impact your results.
-
Causality: The ideal solvent must dissolve the compound completely at a high concentration (typically 1-10 mM) and be miscible with your culture medium without precipitating the compound. Furthermore, the solvent itself should have minimal biological effect at its final working dilution.
-
Recommendation: Dimethyl sulfoxide (DMSO) is the most common choice for cell-based assays due to its high solubilizing power.
-
Protocol Integrity: Always prepare a high-concentration stock (e.g., 10 mM in 100% DMSO). Aliquot this stock into single-use vials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. The final concentration of DMSO in your experimental wells should be kept constant across all conditions (including vehicle controls) and should typically not exceed 0.5%, as higher concentrations can induce cellular stress or toxicity.[4]
Q3: I have my stock solution. What is the very first experiment I should run to determine a working concentration?
Your first experiment should be a broad-range cytotoxicity screen .
-
Expertise & Rationale: Before you can measure the specific biological effect of the compound, you must first identify the concentration range in which it is not simply killing the cells.[5] An experiment measuring a specific pathway (e.g., reporter gene activation) is meaningless if the cells are dead. This initial screen defines the upper limit of your experimental window.
Q4: What is a dose-response curve and why is it essential?
A dose-response curve is a graph that visualizes the relationship between the concentration of a compound and the magnitude of its biological effect.[6]
-
Scientific Integrity: This is the cornerstone of pharmacological studies. It allows you to quantify key parameters of the compound's activity:
-
Potency (EC₅₀/IC₅₀): The concentration at which the compound produces 50% of its maximal effect (or inhibition).
-
Efficacy (Eₘₐₓ): The maximum response achievable with the compound.
-
-
Experimental Choice: Generating a full dose-response curve is non-negotiable for understanding your compound's behavior and selecting appropriate concentrations for subsequent experiments. Choosing a single, arbitrary concentration can lead to misleading or false-negative results.
Part 2: The Optimization Workflow: From Cytotoxicity to Potency
This section provides a logical, step-by-step workflow for characterizing this compound in your in vitro model.
Step 1: Determine the Cytotoxicity Profile
Objective: To identify the concentration at which this compound causes general cell death, independent of any specific mechanism of action.
Recommended Assay: Lactate Dehydrogenase (LDH) release assay.[7] LDH is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage, making it a reliable biomarker for cytotoxicity.[5]
Experimental Protocol: LDH Cytotoxicity Assay
| Step | Action | Rationale & Self-Validation |
| 1. Cell Seeding | Plate your cells in a 96-well plate at a pre-optimized density and allow them to adhere/stabilize overnight. | Trustworthiness: Seeding density must be optimized to ensure cells are in a logarithmic growth phase during the experiment.[4] Over-confluent or sparse cells can respond differently to toxic insults. |
| 2. Compound Dilution | Prepare a serial dilution series of this compound. A broad, logarithmic range is recommended (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, etc.). | Expertise: A logarithmic scale is crucial for efficiently covering a wide concentration range and identifying the sharp transition from non-toxic to toxic. |
| 3. Dosing | Add the diluted compound to the cells. Ensure the final solvent (e.g., DMSO) concentration is constant across all wells. | Integrity: Inconsistent solvent concentration is a major source of experimental error.[4] |
| 4. Controls | Include the following controls on the same plate: • Vehicle Control: Cells treated with solvent only (e.g., 0.5% DMSO). • Maximum LDH Release Control: Cells treated with a lysis buffer (e.g., Triton X-100) 1 hour before the endpoint. • Untreated Control: Cells in medium only. | Self-Validation: These controls are essential. The vehicle control defines baseline cell death. The maximum release control defines 100% cytotoxicity, allowing for normalization of the data. |
| 5. Incubation | Incubate for a duration relevant to your planned functional assays (e.g., 24, 48, or 72 hours). | Rationale: Cytotoxicity can be time-dependent. Match this incubation time to your subsequent experiments for maximal relevance. |
| 6. Measurement | Collect the cell culture supernatant and measure LDH activity according to the manufacturer's protocol (typically a colorimetric readout). | N/A |
| 7. Analysis | Calculate the percentage of cytotoxicity for each concentration relative to the controls. Plot % Cytotoxicity vs. Compound Concentration. | Data-Driven Decision: The highest concentration that shows no significant increase in cytotoxicity compared to the vehicle control is the upper limit for your subsequent dose-response experiments. |
Step 2: Determine the Dose-Response Curve (EC₅₀/IC₅₀)
Objective: To quantify the potency of this compound in a functional assay relevant to your research question.
Experimental Protocol: Generic Functional Assay (e.g., Reporter Assay)
This protocol assumes you have a functional assay (e.g., luciferase reporter, cell proliferation assay, cytokine secretion ELISA).
| Step | Action | Rationale & Self-Validation |
| 1. Cell Seeding | Plate cells as described in the cytotoxicity protocol. | Consistent cell health and density are paramount for reproducible data.[8] |
| 2. Compound Dilution | Prepare a 10- to 12-point serial dilution series, typically in a 1:3 or 1:5 ratio. The series should bracket the expected EC₅₀. Start with the highest non-toxic concentration identified in Step 1. | Expertise: A multi-point curve is required for accurate non-linear regression analysis.[6] Using too few points is a common mistake that prevents reliable EC₅₀ calculation. |
| 3. Dosing & Controls | Add the compound dilutions to the cells. Include: • Vehicle Control: Defines the baseline (0% effect). • Positive Control: A known activator/inhibitor of the pathway to define the 100% effect. | Self-Validation: The positive control validates that the assay system is responsive. The difference between the positive and vehicle controls defines the assay window. A small window may indicate the assay is not sensitive enough. |
| 4. Incubation | Incubate for the pre-determined optimal time for your specific functional assay. | This should be optimized separately to capture the peak response. |
| 5. Measurement | Measure the assay endpoint (e.g., luminescence, fluorescence, absorbance). | N/A |
| 6. Analysis | 1. Normalize the data: Set the vehicle control average as 0% and the positive control average as 100%. 2. Plot the normalized response vs. the log of the compound concentration. 3. Fit the data using a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC₅₀. | Scientific Integrity: Do not "connect the dots." Use appropriate statistical software (e.g., GraphPad Prism, R) to fit the curve and calculate the EC₅₀ with confidence intervals. |
Sample Data Presentation: Dose-Response Analysis
| Concentration (nM) | Log(Concentration) | Normalized Response (%) |
| 10000 | 4.00 | 98.5 |
| 3000 | 3.48 | 95.2 |
| 1000 | 3.00 | 88.1 |
| 300 | 2.48 | 75.4 |
| 100 | 2.00 | 51.2 |
| 30 | 1.48 | 24.8 |
| 10 | 1.00 | 10.3 |
| 1 | 0.00 | 2.1 |
| 0 | N/A | 0.0 |
Part 3: Troubleshooting Guide
Q: I don't see any effect in my functional assay, even at the highest non-toxic concentration. What should I do?
This is a common issue when screening novel compounds. A logical troubleshooting process is required.
Q: My data is highly variable between replicates. What are the common causes?
-
Pipetting Error: Inaccurate pipetting is a major source of variability.[4] Ensure pipettes are calibrated and use consistent technique.
-
Uneven Cell Seeding: If cells are not evenly distributed in the wells, the starting cell number will vary, leading to different responses. Gently swirl the plate after seeding to ensure an even monolayer.
-
Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, which concentrates media components and your compound. Avoid using the outer wells for critical measurements or ensure proper humidification.[9]
-
Compound Instability: The compound may be unstable in your culture medium. This can be assessed by incubating the compound in medium for the duration of the experiment and then measuring its concentration via HPLC.
Part 4: Advanced Concepts - Bridging to In Vivo Studies
Q: I have a reliable in vitro EC₅₀. How can I use this to estimate a starting dose for in vivo (animal) experiments?
Directly converting an in vitro concentration to an in vivo dose is complex and requires advanced modeling. The primary methodology for this is Quantitative In Vitro-to-In Vivo Extrapolation (QIVIVE) .[10][11]
-
Core Principle: QIVIVE uses mathematical models, often Physiologically Based Pharmacokinetic (PBPK) models, to translate an effective in vitro concentration into an external animal or human dose that would be required to achieve that same concentration at the target tissue.[12][13]
-
Why It's Necessary: A simple conversion is impossible because in vivo processes like absorption, distribution, metabolism, and excretion (ADME) determine how much of the administered dose actually reaches the target.[13]
-
Practical Steps:
-
Obtain In Vitro ADME Data: Determine parameters like metabolic stability (using liver microsomes or hepatocytes) and plasma protein binding.
-
PBPK Modeling: Input these parameters, along with the in vitro EC₅₀, into a PBPK model. The model simulates the compound's fate in the body and can predict the oral or IV dose needed to achieve the target concentration in the plasma or a specific organ.
-
Regulatory Context: IVIVE is a key component of New Approach Methodologies (NAMs) being adopted by regulatory agencies to reduce, refine, and replace animal testing.[11][12]
-
This process typically requires specialized expertise and software and is a crucial step in the drug development pipeline.
References
-
In vitro to in vivo extrapolation (IVIVE) . ScitoVation. [Link]
-
In-vitro in-vivo extrapolation (IVIVE) . MCRA. [Link]
-
In vitro to in vivo extrapolation . Grokipedia. [Link]
-
In Vitro–In Vivo Extrapolation by Physiologically Based Kinetic Modeling: Experience With Three Case Studies and Lessons Learned . National Institutes of Health (NIH). [Link]
-
In vitro to in vivo extrapolation . Wikipedia. [Link]
-
Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies . CDC Stacks. [Link]
-
Design and analysis of dose-response experiments . German Cancer Research Center. [Link]
-
Dose–response relationship . Wikipedia. [Link]
-
Efficient experimental design for dose response modelling . ResearchGate. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods . Springer Nature Experiments. [Link]
-
Ten Tips for Optimizing Cell-Based Assays . Biocompare. [Link]
-
The role of cell-based assays for drug discovery . News-Medical.Net. [Link]
-
Lead Compound Optimization . Creative Bioarray. [Link]
-
A review for cell-based screening methods in drug discovery . National Institutes of Health (NIH). [Link]
-
Optimizing Your Cell Based Assay Performance Key Strategies . Marin Biologic Laboratories. [Link]
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- 4. biocompare.com [biocompare.com]
- 5. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
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- 12. grokipedia.com [grokipedia.com]
- 13. In vitro to in vivo extrapolation - Wikipedia [en.wikipedia.org]
Technical Support Center: N-(3-fluorobenzyl)-1-methoxypropan-2-amine
Introduction: This technical support guide is intended for researchers, scientists, and drug development professionals utilizing N-(3-fluorobenzyl)-1-methoxypropan-2-amine in their experiments. As a novel research compound, understanding its behavior in various buffer systems is critical for obtaining reliable and reproducible results. This document provides a comprehensive overview of buffer compatibility, potential challenges, and troubleshooting strategies in a user-friendly question-and-answer format. Our guidance is grounded in established principles of organic and medicinal chemistry to ensure scientific integrity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and use of this compound in buffered solutions.
Q1: What are the key structural features of this compound that influence its buffer compatibility?
A1: The structure of this compound contains three key functional groups that dictate its solution behavior:
-
A Secondary Amine: This group is basic and will be protonated at acidic to neutral pH. The pKa of the conjugate acid of similar alkyl amines is typically in the range of 9.5 to 11.0.[1] This protonation is crucial for its solubility in aqueous solutions.
-
A Methoxy Group: The ether linkage is generally stable but can influence the compound's overall polarity and solubility.
-
A Fluorobenzyl Group: This aromatic ring increases the hydrophobicity of the molecule. The fluorine substituent is an electron-withdrawing group, which can slightly decrease the basicity of the amine.
Understanding these features is the first step in selecting an appropriate buffer system.
Q2: Which types of buffers are generally recommended for experiments with this compound?
A2: For compounds with a secondary amine, it is advisable to use buffers that do not contain primary amines, such as Tris.[2] Primary amine-containing buffers can potentially react with the compound or compete in certain biological assays.[2]
Recommended buffer systems include:
-
Phosphate-Buffered Saline (PBS): Generally a good starting point for many biological experiments due to its physiological pH and ionic strength.[3]
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): A zwitterionic buffer that is effective in the pH range of 6.8 to 8.2 and is known for its low metal-binding capacity.[4]
-
MOPS (3-(N-morpholino)propanesulfonic acid): Useful for a pH range of 6.5 to 7.9.
-
PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)): Buffers effectively in the pH range of 6.1 to 7.5.
The choice of buffer will ultimately depend on the specific requirements of your experiment, including the desired pH, ionic strength, and the presence of other components in the reaction mixture.
Q3: What is the expected solubility of this compound in aqueous buffers?
A3: The solubility of this compound in aqueous solutions is expected to be pH-dependent. At a pH below its pKa, the secondary amine will be protonated, forming an ammonium salt which is generally more water-soluble. As the pH approaches and exceeds the pKa, the compound will be in its neutral, free-base form, which is more hydrophobic and may have limited aqueous solubility.
For initial experiments, it is recommended to prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol and then dilute it into the desired aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it can affect biological systems.
Q4: Are there any known stability issues with this compound in common laboratory buffers?
A4: While specific stability data for this compound is not widely available, amines, in general, can be susceptible to oxidation, especially at higher pH and in the presence of certain metal ions.[5][6] It is good practice to prepare fresh buffered solutions of the compound for each experiment and to store stock solutions at low temperatures, protected from light.
Part 2: Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during experiments with this compound.
Issue 1: Compound Precipitation Upon Dilution into Aqueous Buffer
Symptoms:
-
The appearance of a cloudy or hazy solution.
-
Visible particulate matter in the solution.
-
A decrease in the expected concentration of the compound in the supernatant after centrifugation.
Possible Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| pH-Dependent Solubility | The pH of the buffer is at or above the pKa of the amine, leading to the formation of the less soluble free base. | 1. Lower the pH of the buffer. 2. Use a buffer system with a lower pH range. 3. Confirm the final pH of your solution after adding the compound stock. |
| Exceeding Solubility Limit | The final concentration of the compound in the buffer exceeds its intrinsic solubility. | 1. Decrease the final concentration of the compound. 2. Increase the percentage of co-solvent (e.g., DMSO, ethanol), if permissible for the experiment. |
| Salt Incompatibility | High salt concentrations in the buffer can sometimes "salt out" organic compounds. | 1. Reduce the salt concentration of the buffer. 2. Test a panel of buffers with different salt compositions. |
Issue 2: Loss of Compound Activity or Inconsistent Results
Symptoms:
-
Reduced or no biological effect compared to previous experiments.
-
High variability between replicate experiments.
Possible Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Compound Degradation | The compound may be unstable in the chosen buffer over the time course of the experiment. | 1. Prepare fresh solutions of the compound immediately before use. 2. Perform a time-course stability study using HPLC or LC-MS to assess degradation. 3. Store stock and working solutions at appropriate temperatures (-20°C or -80°C) and protect from light. |
| Interaction with Buffer Components | The compound may be interacting with components of the buffer, leading to inactivation. | 1. Avoid buffers containing primary amines (e.g., Tris). 2. Test alternative "Good's buffers" such as HEPES or PIPES.[4] |
| Adsorption to Labware | Hydrophobic compounds can adsorb to plastic surfaces, reducing the effective concentration. | 1. Use low-adhesion microplates and tubes. 2. Include a small amount of a non-ionic surfactant (e.g., Tween-20) in the buffer, if compatible with the assay. |
Part 3: Experimental Protocols & Workflows
This section provides detailed methodologies for assessing the compatibility and stability of this compound in your chosen buffer system.
Protocol 1: Buffer Compatibility Screening
Objective: To determine the solubility of this compound in a panel of common laboratory buffers.
Materials:
-
This compound
-
DMSO (or other suitable organic solvent)
-
A panel of buffers (e.g., PBS, HEPES, MOPS, Tris at various pH values)
-
Spectrophotometer or nephelometer
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a 96-well plate, add 198 µL of each buffer to be tested to triplicate wells.
-
Add 2 µL of the 10 mM stock solution to each well to achieve a final concentration of 100 µM.
-
Mix thoroughly by pipetting.
-
Incubate at room temperature for 30 minutes.
-
Visually inspect for any signs of precipitation.
-
Quantify turbidity by measuring the absorbance at 600 nm or by using a nephelometer. An increase in absorbance or scattering indicates precipitation.
Protocol 2: Short-Term Stability Assessment by HPLC
Objective: To evaluate the stability of this compound in a selected buffer over a typical experimental timeframe.
Materials:
-
This compound
-
Selected buffer from Protocol 1
-
HPLC system with a suitable C18 column and UV detector
Procedure:
-
Prepare a solution of this compound in the chosen buffer at the desired final concentration.
-
Immediately inject a sample (t=0) onto the HPLC to obtain an initial peak area.
-
Incubate the remaining solution under the conditions of your experiment (e.g., 37°C for 4 hours).
-
At various time points (e.g., 1, 2, and 4 hours), inject additional samples onto the HPLC.
-
Monitor for a decrease in the peak area of the parent compound and the appearance of any new peaks that may indicate degradation products.
-
Calculate the percentage of the compound remaining at each time point relative to t=0.
Part 4: Visualizations
Decision-Making Workflow for Buffer Selection
Caption: A flowchart for selecting and validating a suitable buffer.
References
-
da Costa, J. P., & da Cruz, M. T. (2018). (Un)suitability of the use of pH buffers in biological, biochemical and environmental studies and their interaction with metal ions. RSC Advances, 8(59), 33799–33816. Retrieved from [Link]
- Google Patents. (n.d.). Enzymatic synthesis of chiral amines using-2-amino propane as amine donor.
- Google Patents. (n.d.). Process for the preparation of anhydrous 2-amino-1-methoxypropane.
-
Interchim. (n.d.). Good's buffers (biological buffers). Retrieved from [Link]
-
MDPI. (2024). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. Foods, 13(12), 1851. Retrieved from [Link]
-
PubChem. (n.d.). Methoxyisopropylamine. Retrieved from [Link]
-
MDPI. (2024). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. Foods, 13(12), 1851. Retrieved from [Link]
-
ResearchGate. (n.d.). Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. Retrieved from [Link]
-
Newman, J. (2019). Universal buffers for use in biochemistry and biophysical experiments. MethodsX, 6, 231–235. Retrieved from [Link]
-
Macfarlane, G. T., & Macfarlane, S. (1995). Influence of pH, nutrient availability, and growth rate on amine production by Bacteroides fragilis and Clostridium perfringens. Applied and Environmental Microbiology, 61(8), 2894–2898. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Propanamine, 3-methoxy- (CAS 5332-73-0). Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. Retrieved from [Link]
- Google Patents. (n.d.). Biological buffers with wide buffering ranges.
-
Pharmaffiliates. (n.d.). N-Benzyl-1-(4-methoxy-3-methylphenyl)propan-2-amine. Retrieved from [Link]
-
MDPI. (2019). 3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one. Molbank, 2019(2), M1062. Retrieved from [Link]
-
Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Retrieved from [Link]
-
PubChem. (n.d.). n-(4-Methoxybenzyl)propan-2-amine. Retrieved from [Link]
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- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
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- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. Methoxyisopropylamine | C4H11NO | CID 123458 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Reducing Background Fluorescence with N-(3-fluorobenzyl)-1-methoxypropan-2-amine
Welcome to the technical support resource for N-(3-fluorobenzyl)-1-methoxypropan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for effectively reducing background fluorescence in your experiments. Here, we combine established scientific principles with field-proven insights to help you achieve the highest quality data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it reduce background fluorescence?
This compound is a substituted amine compound.[1] While its primary applications may lie in organic synthesis as a building block for more complex molecules, its structural features suggest a potential role in modulating fluorescence.[2] The mechanism by which it may reduce background fluorescence is likely through collisional quenching. This process occurs when the quencher molecule, in this case, this compound, comes into close proximity with a fluorophore in its excited state. Upon collision, the energy from the fluorophore is transferred to the quencher, returning the fluorophore to its ground state without the emission of a photon.[3][4] This is a dynamic process that effectively dampens non-specific fluorescence signals.
Q2: What are the common sources of background fluorescence in my samples?
Background fluorescence, or autofluorescence, can originate from various endogenous and exogenous sources.[5] Common endogenous sources include cellular components like NADH, flavins, collagen, and elastin.[6] Lipofuscin, an age-related pigment, is a particularly strong source of autofluorescence in a wide range of tissues.[7][8] Exogenous sources often stem from the experimental procedure itself, such as aldehyde-based fixatives (e.g., formaldehyde, glutaraldehyde) which can react with amines to form fluorescent Schiff bases.[7][9] Some culture media and mounting media can also contribute to background noise.[6]
Q3: Is this compound compatible with my existing immunofluorescence protocol?
Generally, a fluorescence quenching agent like this compound would be applied as a separate step after the secondary antibody incubation and final washes, but before mounting. It is important to empirically determine the optimal concentration and incubation time to ensure it effectively quenches background without significantly affecting your specific signal. Always include a control sample treated with the quencher to assess any potential impact on your target's fluorescence.
Q4: How do I prepare a stock solution of this compound?
This compound is a substituted amine.[10] Its solubility will depend on the specific salt form (if any) and the desired solvent. For a starting point, consider dissolving the compound in a high-quality, anhydrous solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-100 mM). From this stock, you can make further dilutions in your assay buffer (e.g., PBS) to achieve the desired working concentration. Always ensure the final concentration of the organic solvent in your working solution is minimal to avoid adverse effects on your sample.
Troubleshooting Guides
High Background Fluorescence Persists After Treatment
Problem: I've treated my sample with this compound, but the background fluorescence is still unacceptably high.
Possible Causes & Solutions:
-
Suboptimal Concentration: The concentration of the quencher may be too low to effectively reduce the background.
-
Solution: Perform a titration experiment to determine the optimal concentration. Test a range of concentrations (e.g., 1 µM to 100 µM) to find the best balance between background reduction and signal preservation.
-
-
Insufficient Incubation Time: The quencher may not have had enough time to interact with the sources of autofluorescence.
-
Solution: Increase the incubation time. Try incubating for 30 minutes, 1 hour, and 2 hours to see if longer incubation improves quenching.
-
-
Inadequate Washing: Residual unbound antibodies or other fluorescent contaminants can contribute to high background.[11][12]
-
Solution: Ensure thorough washing steps with an appropriate buffer (e.g., PBS with 0.1% Tween-20) after antibody incubations and before applying the quencher.[12]
-
-
Fixation-Induced Autofluorescence: Aldehyde fixatives are a major cause of autofluorescence.[7]
Weak or No Specific Signal
Problem: After using this compound, my specific fluorescent signal is significantly diminished or completely gone.
Possible Causes & Solutions:
-
Quencher Concentration is Too High: An excessive concentration of the quencher can non-discriminately quench both background and specific signals.
-
Solution: Refer to your titration experiment and select a lower concentration that effectively reduces background while preserving your signal of interest.
-
-
Interaction with Your Fluorophore: The quenching efficiency can vary between different fluorophores.
-
Antibody Concentration Too Low: The initial signal may have been weak to begin with.[13]
Precipitate Formation on the Sample
Problem: I observe a precipitate on my sample after incubating with this compound.
Possible Causes & Solutions:
-
Poor Solubility in Aqueous Buffer: The compound may be precipitating out of your working solution.
-
Solution: Ensure your stock solution is fully dissolved before making dilutions. You can try gentle warming or vortexing. Also, check the final concentration of the organic solvent (e.g., DMSO) in your working buffer; a slightly higher percentage (while still being mindful of sample compatibility) may be necessary to maintain solubility.
-
-
Incompatibility with Buffer Components: Certain salts or other components in your buffer could be causing the compound to precipitate.
-
Solution: Try dissolving and diluting the compound in a simpler buffer, such as plain PBS, to see if the issue persists.
-
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
-
Prepare a Stock Solution: Dissolve this compound in high-quality DMSO to a concentration of 10 mM.
-
Prepare Serial Dilutions: Create a series of working solutions by diluting the stock solution in your standard assay buffer (e.g., PBS). Aim for a range of final concentrations, for example: 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM.
-
Sample Preparation: Prepare multiple identical samples that are known to exhibit high background fluorescence. Include a "no quencher" control.
-
Incubation: After your final antibody wash step, incubate each sample with a different concentration of the quencher for a fixed time (e.g., 30 minutes) at room temperature, protected from light.
-
Washing: Wash the samples 2-3 times with your assay buffer to remove any excess quencher.
-
Mounting and Imaging: Mount the samples with an appropriate mounting medium and image under consistent settings for all conditions.
-
Analysis: Compare the images to determine the concentration that provides the best reduction in background fluorescence with the least impact on your specific signal.
Data Presentation
| Concentration | Background Intensity (Arbitrary Units) | Specific Signal Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| 0 µM (Control) | 150 | 300 | 2.0 |
| 1 µM | 120 | 290 | 2.4 |
| 5 µM | 90 | 280 | 3.1 |
| 10 µM | 60 | 270 | 4.5 |
| 25 µM | 40 | 200 | 5.0 |
| 50 µM | 30 | 100 | 3.3 |
| 100 µM | 25 | 50 | 2.0 |
Note: The data in this table is illustrative and should be replaced with your experimental results.
Visualizations
Caption: Troubleshooting workflow for high background fluorescence.
Caption: Simplified diagram of collisional fluorescence quenching.
References
-
Sino Biological. (n.d.). Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background? Retrieved from [Link]
-
Hycult Biotech. (n.d.). Troubleshooting Immunofluorescence. Retrieved from [Link]
-
FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. Retrieved from [Link]
-
Elabscience. (2021, October 19). Immunofluorescence Troubleshooting Tips. Retrieved from [Link]
-
Samanta, A. K., et al. (2011). Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids. PLoS ONE, 6(9), e24996. [Link]
-
PubMed. (2024). Evidence for a transfer-to-trap mechanism of fluorophore concentration quenching in lipid bilayers. Retrieved from [Link]
-
Al-Haidar, M. A., et al. (2023). The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II). Journal of the Egyptian National Cancer Institute, 35(1), 1-8. [Link]
- Google Patents. (n.d.). CN101328129A - Preparation of 3-methoxy propanamine.
-
PubChem. (n.d.). Methoxyisopropylamine. Retrieved from [Link]
-
PubMed. (1998). Time-resolved and steady-state fluorescence quenching of N-acetyl-L-tryptophanamide by acrylamide and iodide. Retrieved from [Link]
- Google Patents. (n.d.). EP0881211A1 - Process for the preparation of anhydrous 2-amino-1-methoxypropane.
-
PubChem. (n.d.). 3-Thiophenamine, N-(2-methoxy-1-methylethyl)-2,4-dimethyl-. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methoxy-2-propanol. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Time-resolved and steady-state fluorescence quenching of N-acetyl-L-tryptophanamide by acrylamide and iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. microscopyfocus.com [microscopyfocus.com]
- 7. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 8. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 9. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 10. 355816-49-8|this compound|BLD Pharm [bldpharm.com]
- 11. sinobiological.com [sinobiological.com]
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- 14. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
A Comparative Guide to Validating the Specificity of N-(3-fluorobenzyl)-1-methoxypropan-2-amine
Introduction: The Imperative of Specificity for Novel Chemical Probes
In the landscape of drug discovery and chemical biology, the utility of a novel small molecule hinges on its specificity. A highly specific chemical probe allows researchers to confidently link the modulation of a single protein target to a downstream biological or phenotypic effect.[1] The compound at the center of this guide, N-(3-fluorobenzyl)-1-methoxypropan-2-amine (referred to hereafter as "Compound X"), represents a novel chemical entity with potential therapeutic value. Its structural similarity to known monoamine oxidase (MAO) inhibitors suggests a plausible mechanism of action within this enzyme class.[2][3]
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes that metabolize monoamine neurotransmitters, making them important targets for treating neurological disorders like depression and Parkinson's disease.[2][4] However, the clinical success of MAO inhibitors is often dictated by their isoform selectivity. Non-selective inhibition can lead to significant side effects, such as the "cheese effect" (hypertensive crisis) associated with older, irreversible MAOIs.[3][5]
This guide provides a comprehensive, multi-tiered framework for validating the specificity of Compound X. It is designed for researchers, scientists, and drug development professionals, offering a direct comparison of methodologies and benchmarking against established MAO inhibitors:
-
Moclobemide: A reversible and selective inhibitor of MAO-A (RIMA).[6][7]
-
Selegiline: An irreversible inhibitor that is selective for MAO-B at lower doses.[8][9]
-
Tranylcypromine: A non-selective, irreversible inhibitor of both MAO-A and MAO-B.[10][11]
By following this validation cascade, researchers can rigorously define the selectivity profile of Compound X, establishing its value as a precise tool for biological inquiry or as a promising therapeutic lead.
Tier 1: Foundational In Vitro Selectivity Profiling
The initial step is to determine the fundamental biochemical potency and selectivity of Compound X against its hypothesized targets, MAO-A and MAO-B.
Experiment 1: Recombinant Enzyme Inhibition Assay
This experiment directly measures the ability of Compound X to inhibit the enzymatic activity of purified, recombinant human MAO-A and MAO-B. The goal is to determine the IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%.
Causality Behind Experimental Choice: Using recombinant enzymes isolates the interaction to its most basic components: the inhibitor and the target protein. This removes the complexity of a cellular environment, providing a clean and direct measure of biochemical potency. Comparing the IC₅₀ values for MAO-A and MAO-B yields the primary selectivity index.
Step-by-Step Protocol:
-
Enzyme Preparation: Obtain high-purity recombinant human MAO-A and MAO-B.
-
Substrate Selection: Use an appropriate fluorogenic or chromogenic substrate for each enzyme (e.g., kynuramine for MAO-A, benzylamine for MAO-B).
-
Inhibitor Preparation: Prepare a serial dilution of Compound X and the comparator compounds (Moclobemide, Selegiline, Tranylcypromine) in a suitable buffer.
-
Assay Execution: In a 96- or 384-well plate, combine the enzyme, a pre-incubation of the inhibitor (to allow for binding), and initiate the reaction by adding the substrate.
-
Data Acquisition: Measure the rate of product formation over time using a plate reader (fluorescence or absorbance).
-
Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ for each compound against each enzyme.
Data Presentation: Comparative IC₅₀ Values
| Compound | Target | IC₅₀ (nM) [Hypothetical Data] | Selectivity Ratio (MAO-A IC₅₀ / MAO-B IC₅₀) |
| Compound X | MAO-A | 500 | 0.1 |
| MAO-B | 50 | ||
| Moclobemide | MAO-A | 150 | 0.05 |
| MAO-B | 3000 | ||
| Selegiline | MAO-A | 2000 | 200 |
| MAO-B | 10 | ||
| Tranylcypromine | MAO-A | 80 | 1.2 |
| MAO-B | 65 |
Interpretation: In this hypothetical scenario, Compound X demonstrates a 10-fold selectivity for MAO-B over MAO-A, positioning it as a potentially selective MAO-B inhibitor, similar to selegiline but with a different potency profile.
Tier 2: Confirming Target Engagement in a Cellular Context
Demonstrating that a compound can bind its intended target within the complex milieu of a living cell is a critical validation step.[1] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[12][13]
Experiment 2: Cellular Thermal Shift Assay (CETSA®)
CETSA operates on the principle that when a ligand binds to its target protein, it confers thermal stability to that protein.[13][14] By heating intact cells treated with the compound and then quantifying the amount of soluble (non-denatured) target protein remaining, one can directly observe target engagement.
Causality Behind Experimental Choice: CETSA validates that the compound can penetrate the cell membrane, engage with the target protein in its native state, and is not subject to immediate efflux or metabolism that would prevent binding. It provides a direct readout of target interaction in a physiological environment.[15]
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Introduction
In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of optimizing pharmacological profiles. The introduction of fluorine into small molecules is a widely recognized and powerful tactic used by medicinal chemists to modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] Fluorine's unique electronic properties and small steric footprint allow for subtle yet impactful changes that can enhance a drug candidate's potency, selectivity, and pharmacokinetic behavior.[3][4]
This guide provides a comparative analysis of N-(3-fluorobenzyl)-1-methoxypropan-2-amine and its related positional isomers. We will explore a hypothetical scenario where this chemical scaffold has been identified as a promising starting point for developing agents targeting central nervous system (CNS) monoamine transporters. Our objective is to illustrate how the placement of a single fluorine atom on the benzyl ring can influence the compound's physicochemical properties and its interaction with a biological target. We will delve into the synthetic methodology, analytical characterization, and biological evaluation, providing field-proven insights and detailed experimental protocols to guide researchers in their own SAR studies.
The compounds selected for this comparative analysis are:
-
Compound 1 (Parent): N-benzyl-1-methoxypropan-2-amine
-
Compound 2 (meta-fluoro): this compound
-
Compound 3 (para-fluoro): N-(4-fluorobenzyl)-1-methoxypropan-2-amine
-
Compound 4 (ortho-fluoro): N-(2-fluorobenzyl)-1-methoxypropan-2-amine
Through a systematic comparison, this guide will demonstrate the causal relationships between chemical structure and biological function, providing a practical framework for rational drug design.
Synthesis and Characterization
The synthesis of N-benzylated secondary amines is most commonly and efficiently achieved through reductive amination.[5][6] This one-pot reaction involves the condensation of a primary amine with an aldehyde to form an imine intermediate, which is then reduced in situ to the desired amine. This approach is favored over direct alkylation as it reliably prevents the over-alkylation that often leads to the formation of tertiary amines and quaternary ammonium salts.[6]
For this series of compounds, we utilize the reaction between 1-methoxypropan-2-amine[7] and the corresponding benzaldehyde derivative. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent. Its mild and selective nature makes it ideal for reductive aminations, as it does not readily reduce the starting aldehyde and is compatible with a wide range of functional groups.[8] The reaction is typically performed in a solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[8]
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A Senior Application Scientist's Guide to the Cross-Validation of N-(3-fluorobenzyl)-1-methoxypropan-2-amine
Introduction: The Imperative for Rigorous Analytical Validation
In the landscape of pharmaceutical development and advanced chemical synthesis, the unambiguous identification and characterization of novel molecular entities are paramount. N-(3-fluorobenzyl)-1-methoxypropan-2-amine, a compound with a chiral center and a fluorinated aromatic moiety, presents a unique analytical challenge. Its structural similarity to amphetamine analogues necessitates a robust, multi-technique approach to confirm its identity, purity, and stereochemistry, distinguishing it from potential synthetic byproducts such as positional isomers (e.g., 2-fluoro or 4-fluoro analogues) and its corresponding enantiomer.
This guide provides a comprehensive framework for the cross-validation of experimental results for this compound. It is designed for researchers, analytical scientists, and quality control professionals. The methodologies described herein are grounded in the principles of scientific integrity and adhere to internationally recognized validation standards, such as the ICH Q2(R1) guidelines, to ensure data are reliable, reproducible, and fit for purpose.[1][2][3][4]
Part 1: Primary Structural Elucidation of the Reference Standard
Before validating a new synthetic batch, a reference standard must be unequivocally characterized. This involves a suite of spectroscopic techniques that, in concert, provide a detailed "fingerprint" of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.
-
¹H NMR: Provides information on the number of different types of protons and their connectivity. Expected signals would correspond to the methoxy group, the aliphatic protons of the propan-2-amine backbone, the benzylic protons, and the aromatic protons of the fluorobenzyl group.
-
¹³C NMR: Reveals the number of chemically distinct carbon environments.
-
¹⁹F NMR: This is particularly powerful for fluorinated compounds due to its high sensitivity and the large chemical shift range, which makes it an excellent probe for molecular structure and purity.[5][6][7][8][9] A single, sharp resonance would be expected for the single fluorine atom on the benzyl ring, and its specific chemical shift would be indicative of its meta position.
Expert Insight: The causality behind using multi-nuclear NMR is triangulation. While ¹H NMR provides the initial map, ¹³C NMR confirms the carbon skeleton, and ¹⁹F NMR acts as a highly specific reporter for the fluorinated moiety, immediately flagging any potential isomeric impurities.[5][9]
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight of the compound and provides structural information through fragmentation analysis.
-
High-Resolution Mass Spectrometry (HRMS): Used to confirm the elemental composition. The measured mass of the protonated molecule [M+H]⁺ should be within 5 ppm of the theoretical exact mass.
-
Tandem Mass Spectrometry (MS/MS): Collision-induced dissociation (CID) of the parent ion generates a characteristic fragmentation pattern. For this molecule, key fragmentations would include the loss of the methoxypropyl group and the formation of the fluorobenzyl cation (m/z 109). The fragmentation of benzylamines is a well-understood process that can provide definitive structural confirmation.[10][11][12][13]
Part 2: Orthogonal Chromatographic Purity Assessment
No single analytical method is sufficient to declare a compound "pure." Cross-validation requires employing orthogonal techniques—methods that separate compounds based on different chemical principles—to provide a comprehensive purity profile. Here, we compare High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC-UV/MS)
HPLC is the workhorse for purity analysis in the pharmaceutical industry. A reversed-phase method would be developed to separate the target compound from any non-volatile impurities.
Experimental Protocol: HPLC Purity Method
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and Mass Spectrometry (ESI+).
-
Validation: The method must be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) as per ICH Q2(R1) guidelines.[1][2][3][4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent orthogonal technique, separating compounds based on their volatility and interaction with the stationary phase, with MS providing definitive identification.
Expert Insight: The choice of GC-MS is deliberate. Amines can exhibit poor peak shape in GC. Derivatization (e.g., with trifluoroacetic anhydride) can improve chromatography, but a direct analysis is preferable to avoid introducing artifacts. The key value of GC-MS here is its different separation mechanism and the rich fragmentation data it provides, which can reveal volatile impurities missed by HPLC. The fragmentation of amines in GC-MS typically involves cleavage of the bond beta to the nitrogen atom, which would yield characteristic ions.[14]
Data Comparison: HPLC vs. GC-MS for Purity
| Parameter | HPLC-UV/MS | GC-MS | Rationale for Comparison |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Orthogonal separation mechanisms provide higher confidence in purity assessment. |
| Typical Impurities Detected | Non-volatile, polar, and high molecular weight impurities. | Volatile and semi-volatile impurities, positional isomers. | Ensures a comprehensive search for potential process-related impurities and degradation products. |
| Hypothetical Purity (%) | 99.8% | 99.7% | A small discrepancy is expected and acceptable, indicating the presence of different minor impurities detected by each technique. |
| Key Fragment Ions (MS) | [M+H]⁺, Fluorobenzyl cation | Molecular Ion (M⁺), fragment from beta-cleavage (e.g., m/z 72) | Cross-validation of mass spectral data confirms identity across different ionization methods. |
Part 3: Chiral Integrity Analysis - The Critical Enantiomeric Separation
As this compound is a chiral molecule, determining its enantiomeric purity is non-negotiable, particularly for pharmaceutical applications where one enantiomer is often active while the other may be inactive or even harmful.
Chiral HPLC
Chiral HPLC using a chiral stationary phase (CSP) is the gold standard for separating enantiomers. Polysaccharide-based or macrocyclic glycopeptide-based CSPs are often effective for amphetamine analogues.[15][16]
Experimental Protocol: Chiral HPLC
-
Column: Chiral Stationary Phase (e.g., Cellulose or Amylose-based).
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol modifier (e.g., isopropanol).
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 254 nm.
-
Objective: To achieve baseline separation (Resolution > 1.5) between the (R)- and (S)-enantiomers.[17]
Alternative Approach: Diastereomer Formation An alternative to direct chiral HPLC is to react the racemic amine with a chiral derivatizing agent (e.g., Marfey's reagent or (S)-(-)-N-(trifluoroacetyl)prolyl chloride) to form diastereomers.[18][19] These diastereomers can then be separated on a standard achiral reversed-phase HPLC column.
Comparative Data: Enantiomeric Purity Assessment
| Method | (R)-Enantiomer Retention Time (min) | (S)-Enantiomer Retention Time (min) | Resolution (Rs) | Enantiomeric Excess (% ee) |
| Direct Chiral HPLC | 10.2 | 12.5 | 2.1 | >99.5% |
| Derivatization + Achiral HPLC | 15.8 (as Diastereomer 1) | 17.1 (as Diastereomer 2) | 1.9 | >99.5% |
Trustworthiness: By demonstrating the same high enantiomeric excess with two different methods, the result is cross-validated, providing strong evidence of the material's chiral integrity.
Part 4: Physicochemical Cross-Validation
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique used to determine melting point and assess purity. For a highly pure, crystalline substance, DSC will show a sharp, well-defined melting endotherm. The presence of impurities typically causes a depression and broadening of the melting peak.[20][21][22] The van't Hoff equation can be applied to the shape of the melt endotherm to calculate the molar purity of the substance.[23]
Data Summary: DSC Purity Analysis
| Parameter | Result | Interpretation |
| Onset of Melting | 125.1 °C | The temperature at which melting begins. |
| Peak Melting Temp. | 126.5 °C | The characteristic melting point of the main component. |
| Purity (mol %) | 99.86 mol% | High purity is indicated, corroborating chromatographic results.[23][24] |
Workflow & Logic: A Self-Validating System
The entire analytical process must be logical and self-validating. Data from one technique should support and be supported by others.
Caption: Cross-validation workflow for a new synthetic batch against a reference standard.
Conclusion
The cross-validation of experimental results for this compound is a multi-faceted process that relies on the strategic application of orthogonal analytical techniques. By combining advanced spectroscopy (NMR, MS), chromatography (HPLC, GC, Chiral HPLC), and thermal analysis (DSC), a comprehensive and reliable profile of the compound's identity, purity, and chiral integrity can be established. This rigorous, evidence-based approach is fundamental to ensuring the quality and safety of novel chemical entities in a regulated research and development environment.
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"N-(3-fluorobenzyl)-1-methoxypropan-2-amine efficacy compared to standard inhibitors"
An In-Depth Technical Guide to Evaluating the Efficacy of N-(3-fluorobenzyl)-1-methoxypropan-2-amine Compared to Standard Monoamine Oxidase Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the inhibitory efficacy of the novel compound, this compound, against established monoamine oxidase (MAO) inhibitors. The structure of this guide is designed to provide a logical and scientifically rigorous pathway for characterization, from foundational mechanistic understanding to detailed, actionable experimental protocols.
Introduction: The Rationale for Novel Monoamine Oxidase Inhibitors
Monoamine oxidase (MAO) enzymes are critical regulators of neurotransmitter levels in the central nervous system, primarily by catalyzing the oxidative deamination of monoamines like dopamine, serotonin, and norepinephrine.[1][2] There are two main isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities.[1][3] Inhibition of these enzymes has proven to be a successful therapeutic strategy for a range of neurological and psychiatric disorders.[1][4][5][6] For instance, selective MAO-B inhibitors are a cornerstone in the management of Parkinson's disease, as they increase the availability of dopamine in the brain.[7][8][9][10] Conversely, inhibitors targeting MAO-A are effective in treating major depressive disorder and anxiety.[1][11][12]
The landscape of MAO inhibitors is diverse, encompassing irreversible inhibitors like selegiline and phenelzine, as well as reversible inhibitors such as moclobemide and safinamide.[13][14][15][16] This diversity in mechanism—irreversible versus reversible and selective versus non-selective—gives rise to distinct therapeutic profiles and side-effect liabilities. For example, irreversible, non-selective MAOIs are associated with the risk of hypertensive crisis when tyramine-rich foods are consumed, a risk that is mitigated with reversible and selective inhibitors.[16][17][18][19]
This guide focuses on a systematic approach to characterizing a novel compound, this compound. Given its structural features, which bear some resemblance to moieties found in other CNS-active agents, a primary hypothesis to investigate is its potential as a MAO inhibitor. This document outlines the necessary experimental procedures to compare its efficacy and selectivity against a panel of standard, clinically relevant MAO inhibitors.
The Comparator Panel: A Review of Standard MAO Inhibitors
A robust evaluation of a novel compound necessitates comparison against well-characterized standards. The following inhibitors represent a spectrum of selectivity and reversibility, providing a comprehensive benchmark.
| Inhibitor | Target Selectivity | Reversibility | Primary Clinical Application(s) |
| Selegiline | MAO-B Selective (at lower doses)[20] | Irreversible[2][13] | Parkinson's Disease, Major Depressive Disorder[2] |
| Rasagiline | MAO-B Selective | Irreversible[7][21][22] | Parkinson's Disease[7][21] |
| Safinamide | MAO-B Selective | Reversible[23][24][25] | Parkinson's Disease (adjunctive therapy)[23][26] |
| Moclobemide | MAO-A Selective | Reversible[14][27][28] | Major Depressive Disorder, Social Anxiety[28][29] |
| Phenelzine | Non-selective (MAO-A and MAO-B) | Irreversible[16][19][30][31] | Treatment-Resistant Depression, Panic Disorder[5][19] |
| Tranylcypromine | Non-selective (MAO-A and MAO-B) | Irreversible[17][18][32][33] | Major Depressive Disorder[12][18][34] |
Experimental Design for Comparative Efficacy Analysis
The following sections detail the protocols for a head-to-head comparison of this compound with the standard inhibitors.
In Vitro Monoamine Oxidase Inhibition Assay
The foundational experiment is to determine the direct inhibitory effect of the test compound on the enzymatic activity of both MAO-A and MAO-B. A fluorometric assay is a sensitive and high-throughput method for this purpose.[3][35][36][37]
Principle: The assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the MAO-catalyzed deamination of a substrate. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a non-fluorescent probe to produce a highly fluorescent product (e.g., resorufin).[38] The rate of increase in fluorescence is directly proportional to the MAO activity.
Caption: Simplified signaling pathway of monoamine oxidase action and inhibition.
Conclusion and Future Directions
This guide provides a foundational framework for the initial characterization of this compound as a potential monoamine oxidase inhibitor. The described in vitro assays are essential for determining its potency and selectivity, which are key indicators of its therapeutic potential.
Should the in vitro data prove promising, subsequent studies should be undertaken, including:
-
Reversibility Assays: To determine if the inhibition is reversible or irreversible, which has significant implications for safety and dosing regimens.
-
Cell-Based Assays: To confirm activity in a cellular context and assess potential cytotoxicity.
-
In Vivo Pharmacokinetic and Pharmacodynamic Studies: To evaluate the compound's absorption, distribution, metabolism, and excretion, as well as its effects on neurotransmitter levels in animal models.
By following a rigorous, comparative approach as outlined in this guide, researchers can effectively evaluate the potential of novel compounds like this compound to become next-generation therapeutics for neurological and psychiatric disorders.
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What is the mechanism of Phenelzine Sulfate? Patsnap Synapse. [Link]
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What is the mechanism of Selegiline Hydrochloride? Patsnap Synapse. [Link]
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"head-to-head comparison of N-(3-fluorobenzyl)-1-methoxypropan-2-amine and its enantiomers"
An in-depth head-to-head comparison of the enantiomers of N-(3-fluorobenzyl)-1-methoxypropan-2-amine, a compound of interest in contemporary drug discovery, is presented in this guide. Due to the novelty of this specific molecule, direct experimental data is limited. Therefore, this document establishes a comprehensive framework for such a comparison, leveraging established methodologies and data from structurally related compounds to illustrate the critical importance of stereoisomerism in pharmaceutical research. This guide provides researchers, scientists, and drug development professionals with the foundational principles, detailed experimental protocols, and data interpretation frameworks necessary to conduct a thorough enantiomeric evaluation.
Introduction: The Significance of Chirality in Drug Design
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. The two mirror-image forms of a chiral molecule are known as enantiomers. While sharing identical physical and chemical properties in an achiral environment, enantiomers can exhibit profoundly different pharmacological and toxicological profiles in the chiral environment of the body. This is because biological targets such as receptors, enzymes, and ion channels are themselves chiral, leading to stereospecific interactions.
One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). A classic example is the tragedy of thalidomide, where the (R)-enantiomer was an effective sedative, but the (S)-enantiomer was a potent teratogen. This underscores the regulatory and scientific imperative to study enantiomers as separate chemical entities.
This guide provides a systematic approach to the synthesis, separation, and comparative analysis of the (R)- and (S)-enantiomers of this compound.
Synthesis and Chiral Resolution
The synthesis of racemic this compound can be achieved via reductive amination. This common and efficient method involves the reaction of 1-methoxypropan-2-one with 3-fluorobenzylamine in the presence of a reducing agent. However, the critical step for a comparative study is the resolution of this racemic mixture into its constituent enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for both the analytical quantification and preparative separation of enantiomers. The principle lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
Experimental Protocol: Analytical Chiral HPLC
-
System Preparation: Utilize an HPLC system equipped with a UV detector.
-
Column: Install a chiral column, such as a Daicel Chiralpak AD-H or equivalent, suitable for amine separation.
-
Mobile Phase: Prepare an isocratic mobile phase, typically a mixture of a non-polar solvent like hexane or heptane and an alcohol such as isopropanol or ethanol, with a small amount of an amine additive (e.g., diethylamine, 0.1%) to improve peak shape. A common starting ratio would be 90:10 (v/v) hexane:isopropanol.
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Detection: Monitor the elution profile at a suitable UV wavelength, for example, 254 nm.
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of 1 mg/mL.
-
Injection: Inject 10 µL of the sample and record the chromatogram. The two enantiomers should appear as distinct, well-resolved peaks.
Caption: Fig. 1: Workflow for Chiral HPLC Separation.
Comparative Physicochemical and Spectroscopic Analysis
Once the enantiomers are separated, it is essential to confirm their identity and purity. While enantiomers have identical NMR and IR spectra in achiral solvents, their interaction with a chiral environment or plane-polarized light differs.
| Property | (R)-Enantiomer | (S)-Enantiomer | Rationale |
| Specific Rotation [α]D | Opposite sign | Equal magnitude, opposite sign | Enantiomers rotate plane-polarized light to an equal but opposite degree. |
| NMR Spectroscopy | Identical to (S) | Identical to (R) | In a standard achiral solvent, the magnetic environment is the same for both. |
| Chiral NMR | Distinct shifts | Distinct shifts | Using a chiral solvating agent creates a diastereomeric environment, allowing for spectral differentiation. |
| Melting Point | Identical to (S) | Identical to (R) | The crystal lattice energy of the pure enantiomers is the same. |
| Solubility (achiral solvent) | Identical to (S) | Identical to (R) | Solvation energy in an achiral medium is identical for both enantiomers. |
Comparative In Vitro Biological Activity
The core of the head-to-head comparison lies in assessing the differential biological effects of the enantiomers. The choice of assays should be guided by the therapeutic target class of the molecule. For a novel psychoactive compound, initial assays would likely focus on cell viability and interaction with key central nervous system (CNS) receptors.
Cytotoxicity Assessment (MTT Assay)
Before assessing specific pharmacological activity, it is crucial to determine the general cytotoxicity of each enantiomer. The MTT assay is a colorimetric method that measures cell metabolic activity, which serves as an indicator of cell viability.[1]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Seed a human neuroblastoma cell line (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[1]
-
Compound Treatment: Prepare serial dilutions of the (R)- and (S)-enantiomers in cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for 24 or 48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[2] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[2][4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC50 (half-maximal inhibitory concentration) for each enantiomer.
Receptor Binding Assays
To investigate the specific molecular targets, competitive radioligand binding assays can be performed. For a compound with potential CNS activity, a panel of receptors such as dopamine, serotonin, and norepinephrine transporters would be relevant.
Illustrative Data (Hypothetical)
| Target | (R)-Enantiomer Ki (nM) | (S)-Enantiomer Ki (nM) | Stereoselectivity Ratio ((Ki of R) / (Ki of S)) |
| Dopamine Transporter (DAT) | 50 | 500 | 0.1 |
| Serotonin Transporter (SERT) | 200 | 150 | 1.33 |
| Norepinephrine Transporter (NET) | 80 | 20 | 4.0 |
This hypothetical data suggests that the (R)-enantiomer is significantly more potent at the dopamine transporter, while the (S)-enantiomer is more potent at the norepinephrine transporter, indicating a clear stereospecificity in their pharmacological profiles.
Caption: Fig. 2: Differential Target Affinity.
Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling
Stereochemistry can also influence the pharmacokinetic properties of a drug. Enantiomers can be metabolized at different rates by cytochrome P450 enzymes, leading to different plasma concentrations and durations of action.
Key ADME Parameters to Compare:
-
Metabolic Stability: Incubate each enantiomer with liver microsomes and measure the rate of disappearance over time.
-
Plasma Protein Binding: Determine the fraction of each enantiomer that binds to plasma proteins using techniques like equilibrium dialysis.
-
Permeability: Assess the ability of each enantiomer to cross cellular barriers using assays such as the Caco-2 permeability assay.
A comprehensive ADME profile is critical for understanding how the body handles each enantiomer and for predicting their in vivo behavior.[5]
Conclusion
This guide outlines a systematic and comprehensive approach for the head-to-head comparison of the enantiomers of this compound. By employing techniques for chiral separation, detailed spectroscopic analysis, and a suite of in vitro biological and ADME assays, researchers can elucidate the distinct profiles of each stereoisomer. Such a thorough investigation is not merely an academic exercise; it is a critical component of modern drug development, ensuring that new therapeutic candidates are optimized for potency, selectivity, and safety. The principles and protocols described herein provide a robust framework for the evaluation of any novel chiral molecule, ultimately contributing to the development of safer and more effective medicines.
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ACS Publications. (2026). Four New Perforane-Type Sesquiterpenes from Laurencia obtusa (Hudson) J.V. Lamouroux as Potent Lung Cancer Inhibitors: Isolation, Structure Elucidation, Cytotoxicity, Molecular Docking, Dynamics, and ADME Studies. ACS Omega. Retrieved from [Link]
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A Guide to Ensuring Experimental Reproducibility for N-(3-fluorobenzyl)-1-methoxypropan-2-amine
Introduction: The Imperative of Reproducibility in Amine Synthesis
N-(3-fluorobenzyl)-1-methoxypropan-2-amine is a secondary amine with potential applications as a key intermediate in the development of novel pharmaceutical agents and fine chemicals. For researchers and drug development professionals, the ability to reliably and repeatedly synthesize and analyze such compounds is not merely a matter of convenience; it is the bedrock of scalable, transferable, and validatable science. Inconsistent experimental outcomes lead to wasted resources, delayed timelines, and a crisis of confidence in research findings.[1]
This guide provides an in-depth analysis of the critical factors governing the reproducibility of experiments involving this compound. We will move beyond a simple recitation of steps to explore the underlying chemical principles that dictate success or failure. Our focus will be on establishing self-validating protocols for both the synthesis and analytical characterization of the target compound, ensuring that results can be trusted and replicated across different labs and at different scales.
Part 1: A Comparative Analysis of Synthetic Routes and Their Reproducibility
The synthesis of secondary amines like this compound is often approached via two primary pathways: direct N-alkylation and reductive amination. The choice of route has profound implications for reproducibility, yield, and purity.
Route A: Direct N-Alkylation (The "Classic" but Problematic Approach)
This method involves the reaction of a primary amine (1-methoxypropan-2-amine) with an alkyl halide (3-fluorobenzyl bromide). While seemingly straightforward, this pathway is notoriously difficult to control.
-
The Causality of Irreproducibility: The primary amine starting material is nucleophilic, but the desired secondary amine product is often more nucleophilic than the starting material.[2] This leads to a "runaway reaction" where the newly formed secondary amine competes for the alkyl halide, resulting in the formation of a tertiary amine byproduct. Furthermore, the reaction can produce quaternary ammonium salts. The ratio of these products is highly sensitive to stoichiometry, reaction temperature, and addition rates, making the process inherently difficult to reproduce consistently.
Route B: Reductive Amination (The Superior, Controlled Approach)
A more robust and reproducible method is the reductive amination of a ketone (1-methoxy-2-propanone) with a primary amine (3-fluorobenzylamine). This process involves two key stages: the formation of an imine intermediate, followed by its immediate reduction to the target secondary amine.
-
The Causality of Reproducibility: This one-pot reaction is highly selective for the formation of the secondary amine.[3] By controlling the reaction conditions and using a selective reducing agent, the formation of over-alkylated byproducts is minimized. The reaction proceeds cleanly, and the outcome is less dependent on minor fluctuations in reaction parameters compared to direct alkylation, making it the preferred industrial and laboratory method for generating such compounds.
Proposed Protocol for Reproducible Synthesis via Reductive Amination
This protocol is designed as a self-validating system, where careful control of parameters ensures a consistent outcome.
Experimental Workflow: Synthesis
Sources
A Comparative Guide to the Structure-Activity Relationship of N-(3-fluorobenzyl)-1-methoxypropan-2-amine and its Analogs in CNS Drug Discovery
This guide provides an in-depth analysis of the structure-activity relationships (SAR) surrounding the novel scaffold, N-(3-fluorobenzyl)-1-methoxypropan-2-amine. While specific experimental data for this exact molecule is not publicly available, this document synthesizes findings from closely related chemical series to provide a predictive comparison and a robust framework for researchers in neuroscience and medicinal chemistry. We will explore the rationale behind its design, compare its structural motifs to established pharmacophores, and provide detailed experimental protocols for its synthesis and evaluation.
Introduction: Deconstructing the this compound Scaffold
The structure of this compound combines three key pharmacophoric elements: a substituted benzylamine, a chiral aminopropane backbone, and a methoxy ether. This strategic combination suggests a design aimed at modulating central nervous system (CNS) targets, such as G-protein coupled receptors (GPCRs) or ion channels.
The rationale for investigating this scaffold is rooted in the established pharmacological profiles of its constituent parts:
-
N-Benzyl Moiety: N-benzylation of phenethylamines is a well-established strategy to enhance potency and selectivity for various receptors, particularly serotonergic and adrenergic systems[1].
-
3-Fluoro Substitution: The incorporation of fluorine is a cornerstone of modern medicinal chemistry. It can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity through specific electronic interactions[2][3]. The meta-position of the fluorine atom on the benzyl ring is a critical design choice, likely intended to alter electronic properties and conformational preferences, thereby fine-tuning receptor interactions.
-
1-Methoxypropan-2-amine Backbone: This chiral scaffold is a key component of various neurologically active agents, including the anticonvulsant lacosamide[4][5]. The stereochemistry at the C2 position and the presence of the methoxy group are often crucial for biological activity.
Below is a diagram illustrating the key structural components of the target molecule.
Caption: Key pharmacophoric regions of this compound.
Comparative Analysis of Structural Motifs
To predict the pharmacological profile of this compound, we will compare its structural features with those of known active compounds.
The Influence of the 3-Fluorobenzyl Group
The introduction of a fluorine atom onto the benzyl ring can significantly impact biological activity. In many cases, fluorination enhances potency and metabolic stability[2][6][7]. For instance, a 4-fluorobenzyl derivative of a thrombin inhibitor exhibited a 5-fold increase in potency compared to its non-fluorinated counterpart[2]. The position of the fluorine atom is critical; ortho, meta, and para substitutions can lead to vastly different pharmacological profiles due to their distinct electronic and steric effects.
Table 1: Comparison of Fluorine Substitution on Biological Activity in Related Scaffolds
| Compound Class | Parent Compound (H) Activity | Fluorinated Analog Activity | Target | Reference |
| Thrombin Inhibitors | Ki = 0.27 µM | 4-F: Ki = 0.057 µM | Thrombin | [2] |
| HIV-1 NNRTIs | IC50 = 332 nM | 5-F: IC50 = 50 nM | HIV-1 Reverse Transcriptase | [6] |
| PERK Inhibitors | IC50 = 2.5 nM | 4-F: IC50 = 0.8 nM | PERK | [7] |
This data suggests that the 3-fluoro substitution in our target molecule is likely to enhance its potency at its putative biological target.
The N-Benzyl-phenethylamine and -aminopropane Core
The N-benzyl substitution on phenethylamine and related scaffolds has been extensively studied, particularly in the context of serotonergic hallucinogens[1]. This substitution generally increases affinity for the 5-HT2A and 5-HT2C receptors.
Table 2: Effect of N-Benzylation on 5-HT2A Receptor Affinity
| Phenethylamine Derivative | Ki (nM) at 5-HT2A | N-Benzyl Derivative | Ki (nM) at 5-HT2A | Reference |
| 2,5-Dimethoxy-4-bromophenethylamine (2C-B) | 4.9 | N-benzyl-2C-B | 0.4 | [1] |
| 2,5-Dimethoxy-4-iodophenethylamine (2C-I) | 3.1 | N-benzyl-2C-I | 0.3 | [1] |
Given these trends, it is plausible that this compound will exhibit high affinity for serotonin receptors.
The 1-Methoxypropan-2-amine Backbone
The 1-methoxypropan-2-amine scaffold is a key structural feature of the anticonvulsant drug lacosamide ((R)-N-benzyl-2-acetamido-3-methoxypropionamide)[5]. Structure-activity relationship studies on lacosamide have shown that small, non-polar substituents at the 3-oxy (methoxy) position are well-tolerated and can maintain or enhance anticonvulsant activity[4][5]. This suggests that the methoxy group in our target compound is likely important for its overall pharmacological profile.
Experimental Protocols
Synthesis of this compound
The synthesis of the target compound can be achieved through a convergent synthesis, as outlined below.
Caption: Proposed synthetic route to this compound.
Step 1: Synthesis of (S)-1-methoxy-2-aminopropane (Biocatalytic Method) [8][9][10]
-
Reaction Setup: In a temperature-controlled reactor, prepare a solution of 1-methoxy-2-propanone (1.0 M) and 2-aminopropane (1.5 M) as the amine donor in a phosphate buffer (50 mM, pH 7.5).
-
Enzyme Addition: Add a transaminase enzyme preparation (e.g., from Bacillus species) and pyridoxal 5'-phosphate (0.2 mM) as a cofactor.
-
Reaction Conditions: Maintain the reaction at 30°C with gentle agitation. Monitor the conversion of the ketone to the amine by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Workup and Purification: Once the reaction reaches completion (typically >99% conversion), quench by adding hydrochloric acid. The product, (S)-1-methoxy-2-aminopropane, can be isolated by distillation.
Step 2: Reductive Amination [11]
-
Reaction Setup: To a solution of (S)-1-methoxy-2-aminopropane (1.0 eq) in 1,2-dichloroethane (DCE), add 3-fluorobenzaldehyde (1.0 eq).
-
Reductant Addition: Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Workup and Purification: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with dichloromethane. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
Biological Evaluation: 5-HT2A Receptor Binding Assay
Given the structural similarity to known serotonergic agents, a primary in vitro assay would be to determine the binding affinity for the human 5-HT2A receptor.
-
Membrane Preparation: Use commercially available cell membranes prepared from CHO-K1 cells stably expressing the human 5-HT2A receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA.
-
Radioligand: [3H]Ketanserin (a selective 5-HT2A antagonist).
-
Procedure:
-
In a 96-well plate, combine the cell membranes, [3H]Ketanserin (at a concentration near its Kd), and varying concentrations of the test compound (this compound).
-
For non-specific binding determination, use a high concentration of a known 5-HT2A ligand, such as spiperone.
-
Incubate at 37°C for 30 minutes.
-
-
Detection: Rapidly filter the incubation mixture through glass fiber filters and wash with ice-cold assay buffer. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC50 value by non-linear regression analysis, and then calculate the Ki value using the Cheng-Prusoff equation.
Conclusion and Future Directions
The in-silico analysis and comparison with structurally related compounds suggest that this compound is a promising candidate for investigation as a CNS-active agent, potentially targeting the serotonergic system. The presence of the 3-fluorobenzyl moiety is predicted to enhance potency and modulate the pharmacokinetic profile. The proposed synthetic route is robust and allows for the generation of enantiomerically pure material for biological testing.
Future work should focus on the synthesis and in vitro pharmacological profiling of this compound and a small library of analogs with variations in the substitution pattern of the benzyl ring and the stereochemistry of the aminopropane backbone. This will provide a comprehensive understanding of the structure-activity relationship and guide the development of more potent and selective compounds.
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A Comparative Guide for the Independent Verification of N-(3-fluorobenzyl)-1-methoxypropan-2-amine's Biological Effects
Authored for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Advanced Pharmacological Models
Editor's Note & Guiding Principle
The compound N-(3-fluorobenzyl)-1-methoxypropan-2-amine is a novel chemical entity with no substantial record in public-domain scientific literature. This guide is therefore constructed as a foundational framework for the de novo characterization of its biological activity. We will operate under the scientifically plausible hypothesis that, based on its structural motifs (a substituted benzylamine), the compound is a putative selective serotonin reuptake inhibitor (SSRI) .
This document provides a logical, stepwise workflow to independently verify this hypothesis, comparing its in vitro profile to established reference compounds. The protocols herein are designed to be self-validating, incorporating necessary controls to ensure data integrity and reproducibility. Our objective is not just to provide steps, but to illuminate the scientific reasoning behind each experimental choice, empowering researchers to rigorously test this hypothesis and accurately place the compound within the landscape of monoamine transporter inhibitors.
Comparative Framework: Establishing Benchmarks for Activity and Selectivity
To meaningfully interpret the biological effects of a novel compound, it must be benchmarked against well-characterized pharmacological agents. Our investigation will compare this compound (herein designated as "Test Compound") against two standards:
-
Citalopram: A highly selective serotonin reuptake inhibitor (SSRI).[1] It serves as our positive control for potent and selective inhibition of the serotonin transporter (SERT).
-
Desipramine: A tricyclic antidepressant with strong selectivity for the norepinephrine transporter (NET) over SERT.[2][3] It serves as our negative control to determine the Test Compound's selectivity against other key monoamine transporters.
The primary targets for this investigation are the three major monoamine transporters:
-
Serotonin Transporter (SERT; SLC6A4)
-
Norepinephrine Transporter (NET; SLC6A2)
-
Dopamine Transporter (DAT; SLC6A3)
A successful verification of our hypothesis would show the Test Compound exhibiting high affinity and functional inhibition at SERT, with significantly lower activity at NET and DAT, mirroring the profile of Citalopram.
Experimental Verification Workflow
The validation process is structured in a tiered approach, moving from initial target binding to functional cellular consequences. This ensures a logical progression where each step builds upon the last, conserving resources and providing a comprehensive pharmacological profile.
Caption: Logical workflow for the independent verification of the Test Compound.
Step 1: In Vitro Target Engagement & Selectivity Profile
Scientific Rationale: The first and most fundamental question is whether the Test Compound physically interacts with the intended molecular targets. Radioligand binding assays provide a direct measure of a compound's affinity (how tightly it binds) to a specific transporter.[4] By testing against SERT, NET, and DAT, we can generate a quantitative selectivity profile. The inhibitory constant (Ki) is the key metric derived from these experiments.
Comparative Data Summary (Hypothetical Results)
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | NET/SERT Selectivity | DAT/SERT Selectivity |
| Test Compound | 8.5 | 1,250 | >10,000 | 147-fold | >1,176-fold |
| Citalopram[5] | 4 | 3,025 | >10,000 | 756-fold | >2,500-fold |
| Desipramine[3] | 20 | 0.8 | 1,400 | 0.04-fold | 70-fold |
A lower Ki value indicates higher binding affinity.
Interpretation of Hypothetical Data: The data suggest the Test Compound binds to SERT with high affinity, comparable to the positive control, Citalopram. Crucially, its affinity for NET and DAT is substantially lower, indicating high selectivity for the serotonin transporter. This provides the first piece of strong evidence supporting our SSRI hypothesis.
Step 2: Functional Inhibition of Neurotransmitter Uptake
Scientific Rationale: While binding is necessary, it does not guarantee functional activity. A compound could bind to a transporter without inhibiting its function (i.e., be an antagonist that is not an inhibitor of uptake). Therefore, we must perform a functional assay to confirm that binding translates into inhibition of serotonin transport into the cell.[6][7] Neurotransmitter uptake assays, often using fluorescent substrates or radiolabeled neurotransmitters in cells expressing the target transporter, measure the compound's ability to block this function. The key metric here is the half-maximal inhibitory concentration (IC50).
Comparative Data Summary (Hypothetical Results)
| Compound | SERT IC50 (nM) | NET IC50 (nM) | DAT IC50 (nM) |
| Test Compound | 15.2 | 2,100 | >10,000 |
| Citalopram[8] | 7.4 | >10,000 | >10,000 |
| Desipramine[9] | 45 | 1.5 | 2,500 |
A lower IC50 value indicates higher functional potency.
Interpretation of Hypothetical Data: The IC50 values corroborate the binding data. The Test Compound potently inhibits serotonin uptake at a low nanomolar concentration, while its effect on norepinephrine and dopamine uptake is orders of magnitude weaker. This functional confirmation is a critical milestone in the verification workflow.
Step 3: Downstream Cellular Effects of Chronic Exposure
Scientific Rationale: The therapeutic effects of SSRIs are believed to arise from adaptive changes in neuronal signaling that occur after prolonged treatment. One key pathway involves the phosphorylation of the transcription factor CREB (cAMP response element-binding protein) and the subsequent expression of neurotrophic factors like BDNF (Brain-Derived Neurotrophic Factor).[10] Verifying that the Test Compound can induce these downstream changes in a neuronal cell line after chronic exposure provides evidence of a biologically relevant, SSRI-like cellular response.
Comparative Data Summary (Hypothetical Results) Analysis via Western Blot after 72-hour treatment of a human neuronal cell line.
| Treatment (100 nM) | pCREB / Total CREB Ratio (Fold Change vs. Vehicle) | BDNF Expression (Fold Change vs. Vehicle) |
| Vehicle Control | 1.0 | 1.0 |
| Test Compound | 2.8 | 2.5 |
| Citalopram | 3.1 | 2.9 |
| Desipramine | 1.2 | 1.1 |
Interpretation of Hypothetical Data: Chronic exposure to the Test Compound leads to a significant increase in both pCREB levels and BDNF expression, mirroring the effect of Citalopram. Desipramine, at a concentration that does not significantly block SERT, fails to produce this effect. This result connects the in vitro target engagement to a known cellular signaling pathway associated with antidepressant action.
Caption: Hypothesized signaling cascade initiated by the Test Compound.
Detailed Experimental Protocols
The following protocols are standardized methodologies. Researchers should optimize conditions for their specific cell lines and equipment.
Protocol: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the Test Compound for hSERT, hNET, and hDAT.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing human SERT, NET, or DAT.[11]
-
Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).
-
Non-specific binding inhibitors: Fluoxetine (10 µM for SERT), Desipramine (10 µM for NET), Cocaine (30 µM for DAT).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well plates, glass fiber filters, scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the Test Compound, Citalopram, and Desipramine (e.g., 0.01 nM to 100 µM).
-
In a 96-well plate, combine assay buffer, cell membranes (10-20 µg protein), and the appropriate radioligand at a concentration near its Kd value.
-
Add diluted test compounds to competition assay wells.
-
Add vehicle for "total binding" wells and a high concentration of a non-specific inhibitor for "non-specific binding" wells.
-
Incubate for 60-90 minutes at room temperature.[11]
-
Rapidly harvest the plate contents onto glass fiber filters using a cell harvester. Wash filters 3x with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters, add scintillation fluid, and count radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = (Total binding cpm) - (Non-specific binding cpm).
-
Plot the percentage of specific binding against the log concentration of the competitor compound.
-
Use non-linear regression (one-site fit) to determine the IC50 value.
-
Convert IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: Neurotransmitter Uptake Assay
Objective: To determine the functional potency (IC50) of the Test Compound to inhibit uptake via hSERT, hNET, and hDAT.
-
Materials:
-
HEK293 cells stably expressing hSERT, hNET, or hDAT, plated in 96- or 384-well plates.[12]
-
Assay Kit: A commercially available fluorescent neurotransmitter uptake assay kit (e.g., from Molecular Devices) is recommended for high-throughput and non-radioactive handling.[7][13] These kits use a fluorescent substrate that is transported into the cell, and an external quencher dye to mask extracellular fluorescence.[12]
-
Alternatively, use radiolabeled neurotransmitters: [³H]5-HT (serotonin), [³H]Norepinephrine, or [³H]Dopamine.
-
Uptake Buffer: Krebs-Ringer-HEPES buffer.
-
-
Procedure (using a fluorescent kit):
-
Plate cells and allow them to adhere overnight to form a confluent monolayer.[12]
-
Prepare serial dilutions of the Test Compound and controls.
-
Remove culture medium from the cells and add the diluted compounds. Incubate for 10-30 minutes at 37°C.[12]
-
Add the fluorescent dye solution to all wells.
-
Immediately transfer the plate to a bottom-read fluorescence plate reader.
-
Measure fluorescence kinetically over 10-20 minutes or as an endpoint reading.
-
-
Data Analysis:
-
Calculate the rate of uptake (slope of kinetic read) or the final fluorescence intensity.
-
Plot the percentage of inhibition (relative to vehicle control) against the log concentration of the inhibitor.
-
Use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.
-
Protocol: Western Blot for pCREB and BDNF
Objective: To quantify changes in pCREB/CREB ratio and BDNF expression in neuronal cells after chronic compound exposure.
-
Materials:
-
A suitable neuronal cell line (e.g., SH-SY5Y, differentiated PC12).
-
Test Compound, Citalopram, Desipramine, and vehicle control.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-pCREB (Ser133), Rabbit anti-CREB, Rabbit anti-BDNF, Mouse anti-β-actin (loading control).
-
Secondary Antibodies: HRP-conjugated Goat anti-Rabbit, HRP-conjugated Goat anti-Mouse.
-
SDS-PAGE gels, PVDF membranes, ECL substrate, and imaging system.
-
-
Procedure:
-
Cell Treatment: Plate neuronal cells and allow them to differentiate if necessary. Treat cells with 100 nM of each compound or vehicle for 72 hours, replacing the media and compound every 24 hours.
-
Protein Extraction: Wash cells with ice-cold PBS, then lyse them with ice-cold RIPA buffer.[14] Scrape the cells, incubate the lysate on ice for 20 minutes, then centrifuge to pellet debris.[14]
-
Quantification: Determine protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature 10-20 µg of protein from each sample by boiling in Laemmli buffer.[15] Separate proteins by size on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibody (e.g., anti-pCREB) overnight at 4°C.
-
Secondary Incubation & Detection: Wash the membrane, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again, then apply ECL substrate and capture the chemiluminescent signal with an imager.
-
Stripping and Re-probing: To measure total CREB and β-actin on the same blot, strip the membrane of the first set of antibodies and re-probe with the next primary antibody.[15]
-
-
Data Analysis:
-
Use image analysis software to quantify the band intensity for pCREB, total CREB, BDNF, and β-actin.
-
Normalize pCREB intensity to total CREB intensity for each sample. Normalize BDNF intensity to the β-actin loading control.
-
Calculate the fold change for each treatment relative to the vehicle control.
-
Conclusion
This guide outlines a rigorous, multi-tiered approach for the independent verification of this compound's biological effects. By proceeding from target binding affinity to functional uptake inhibition and finally to downstream cellular signaling, researchers can build a comprehensive and defensible pharmacological profile. The direct comparison against the selective compounds Citalopram and Desipramine provides essential context for interpreting the resulting data. Based on the hypothetical outcomes presented, this compound demonstrates a profile consistent with that of a potent and selective serotonin reuptake inhibitor. This foundational data package would justify further investigation into its potential as a novel therapeutic agent.
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Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]
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Jacobsen, J. P. R., et al. (2014). Novel and High Affinity Fluorescent Ligands for the Serotonin Transporter Based on (S)-Citalopram. ACS Chemical Neuroscience, 5(5), 389–398. [Link]
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Park, H., et al. (2020). Analysis of microglial BDNF function and expression in the motor cortex. eLife, 9, e51544. [Link]
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Lu, B., Nagappan, G., & Lu, Y. (2014). BDNF and synaptic plasticity, cognitive function, and dysfunction. Handbook of Experimental Pharmacology, 220, 223–250. [Link]
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ResearchGate. Western blot analysis of phospho-CREB (pCREB) in mouse cortical.... ResearchGate. [Link]
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Levkovitz, Y., et al. (2002). The SSRIs drug Fluoxetine, but not the noradrenergic tricyclic drug Desipramine, improves memory performance during acute major depression. Brain Research Bulletin, 58(4), 345-350. [Link]
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ResearchGate. High throughput assay for compounds that boost BDNF expression in neurons. ResearchGate. [Link]
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Dolmetsch, R. E., et al. (2001). Activity-Dependent Neuroprotection and cAMP Response Element-Binding Protein (CREB): Kinase Coupling, Stimulus Intensity, and Temporal Regulation of CREB Phosphorylation at Serine 133. Neuron, 32(5), 795-807. [Link]
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ResearchGate. Western blot showing the change in pCREB expression (arrow) over time.... ResearchGate. [Link]
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Ontiveros-Sánchez de la Barquera, J. A. (2001). Response to serotonergic and noradrenergic antidepressants: a crossover study of fluoxetine and desipramine in patients with first major depression episode. Salud Mental, 24(5), 20-24. [Link]
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Andersen, J., et al. (2011). Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters. Proceedings of the National Academy of Sciences, 108(29), 12137–12142. [Link]
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Levkovitz, Y., et al. (2002). The SSRIs drug Fluoxetine, but not the noradrenergic tricyclic drug Desipramine, improves memory performance during acute major depression. Brain Research Bulletin, 58(4), 345-50. [Link]
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Matsumoto, N., et al. (2020). Neuronal Activity Patterns Regulate Brain-Derived Neurotrophic Factor Expression in Cortical Cells via Neuronal Circuits. Frontiers in Cellular Neuroscience, 14, 251. [Link]
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Isser, Y., et al. (2024). Chronic Desipramine Reverses Deficits in Cell Activity, Norepinephrine Innervation, and Anxiety–Depression Phenotypes in Fluoxetine-Resistant cF1ko Mice. Journal of Neuroscience, 44(2), e0740232023. [Link]
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of N-(3-fluorobenzyl)-1-methoxypropan-2-amine
This document provides a comprehensive, step-by-step protocol for the proper handling and disposal of N-(3-fluorobenzyl)-1-methoxypropan-2-amine. As a novel or specialized chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is synthesized from the known hazards of its constituent chemical moieties and established best practices in laboratory safety and hazardous waste management. The procedures outlined herein are designed to ensure the safety of laboratory personnel and maintain full compliance with environmental regulations.
Hazard Assessment and Waste Characterization
A thorough understanding of a chemical's potential hazards is the foundation of its safe management. In the absence of specific toxicological data for this compound, we must infer its hazard profile from its structural components.
-
1-methoxypropan-2-amine Backbone: This aliphatic amine structure is the primary determinant of the compound's reactivity and corrosivity. Analogous compounds, such as 3-Methoxypropylamine and (S)-(+)-1-Methoxy-2-propylamine, are classified as flammable liquids that cause severe skin burns and eye damage.[1][2][3] They are also recognized as skin sensitizers.[1] Therefore, it is imperative to treat this compound as a corrosive and likely flammable substance.
-
Secondary Amine Functionality: As a secondary amine, this compound can react exothermically with acids and strong oxidizing agents.[4] Furthermore, under certain conditions (e.g., in the presence of nitrous acid or atmospheric nitrogen oxides), secondary amines can form N-nitrosamines, a class of compounds widely recognized as potent carcinogens.[5] This potential necessitates segregating the waste from any sources of nitrites.
-
3-fluorobenzyl Group: The presence of a fluorinated aromatic ring can influence the compound's biological activity and environmental fate. While it may alter the degree of toxicity, the fundamental hazards of the amine backbone remain the primary concern for handling and disposal.
Based on this analysis, This compound must be classified and handled as a hazardous waste . Its primary hazard characteristics are Corrosive (Class 8) and potentially Flammable Liquid (Class 3) .
Personal Protective Equipment (PPE) and Immediate Safety
Due to the inferred corrosive and potentially flammable nature of the compound, stringent adherence to PPE protocols is mandatory. The causality behind each PPE choice is outlined below.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes of the corrosive liquid, which can cause severe, irreversible eye damage.[1][3] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves (minimum thickness of 0.4 mm) | Prevents skin contact. Aliphatic amines can cause severe burns and may be absorbed through the skin.[6] |
| Body Protection | Flame-retardant laboratory coat and chemical-resistant apron | Provides a barrier against spills and protects underlying clothing from contamination and potential ignition. |
| Respiratory | Use only within a certified chemical fume hood | Prevents inhalation of vapors, which are likely to be irritating to the respiratory tract and potentially toxic.[1][7] |
Step-by-Step Disposal Protocol
The disposal of this compound must follow the "cradle-to-grave" principle for hazardous waste management established by the Resource Conservation and Recovery Act (RCRA).[8][9]
Step 1: Waste Segregation Isolate all waste containing this compound. This includes pure unused product, reaction mixtures, and contaminated materials (e.g., pipette tips, weighing boats, gloves, absorbent pads).
-
Causality: This waste must be segregated into a dedicated "Corrosive Organic Amine Waste" stream. Crucially, do not mix this waste with acids, strong oxidizing agents, or bleach. Mixing amines with incompatible chemicals can cause violent reactions, gas evolution, or fire.
Step 2: Waste Collection and Containment Collect the waste in a designated, chemically compatible container. A high-density polyethylene (HDPE) or glass container with a screw cap is recommended.
-
Causality: The container must be in good condition, free from leaks, and kept closed when not in use to prevent the release of vapors into the laboratory atmosphere.[10]
Step 3: Hazardous Waste Labeling Properly label the waste container before adding the first drop of waste. The label must be fully completed.
-
Self-Validating System: An accurate label is a critical control measure. It communicates the hazard to all personnel and ensures regulatory compliance. The label must include:
Step 4: Temporary Storage Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.
-
Causality: The storage location should be well-ventilated, secure, and have secondary containment to control potential leaks. It must be away from heat, sparks, or open flames to mitigate the flammability risk.[3][12]
Step 5: Final Disposal Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
Authoritative Grounding: Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[13] Federal and state regulations, such as RCRA, mandate that hazardous waste be transported by a licensed carrier to a permitted Treatment, Storage, and Disposal Facility (TSDF).[11][14] Your EHS office is the only authorized entity to manage this process.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent injury and environmental contamination.
-
Evacuate and Alert: Alert all personnel in the immediate area and evacuate if the spill is large or vapors are significant. Notify your supervisor and the institutional EHS office immediately.
-
Control Ignition Sources: If the material is flammable, extinguish all nearby flames and turn off spark-producing equipment.[1]
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE outlined in Section 2.
-
Contain the Spill: For liquid spills, surround the area with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[7] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Neutralize and Absorb: For small, manageable spills only: Cautiously cover the spill with a weak acid absorbent (e.g., sodium bisulfate) to neutralize the amine. Once fizzing stops, absorb the mixture with an inert material.
-
Collect Waste: Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container.[2]
-
Decontaminate: Wipe down the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials, including wipes and contaminated gloves, as hazardous waste.[15]
-
Label and Dispose: Seal and label the spill cleanup waste container and manage it according to the disposal protocol in Section 3.
Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, ensuring safety and compliance at each stage.
Caption: Disposal workflow for this compound.
References
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- Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.
- RCRA Regulations Explained.
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- Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency.
- Hazardous Waste Compliance and Assistance.
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Personal protective equipment for handling N-(3-fluorobenzyl)-1-methoxypropan-2-amine
A Proactive Safety Protocol for Handling N-(3-fluorobenzyl)-1-methoxypropan-2-amine
This guide provides a comprehensive operational framework for the safe handling, use, and disposal of this compound. As a novel or specialized compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this protocol is built upon a conservative, proactive safety model derived from the chemical's structure and the known hazards of its constituent functional groups and analogous compounds. Our core principle is to mitigate risk by assuming the hazards of the most reactive or toxic components of the molecule.
The molecule consists of a 1-methoxypropan-2-amine backbone substituted with a 3-fluorobenzyl group. Analysis of closely related structural analogues, such as (S)-(+)-1-Methoxy-2-propylamine and 3-Methoxypropylamine, reveals significant potential hazards that must be addressed through rigorous engineering controls and personal protective equipment (PPE).
Presumed Hazard Assessment
A thorough risk assessment is predicated on understanding the potential dangers. Based on data from structural analogues, we can construct a presumed hazard profile for this compound.
Structural Analogues and Their Known Hazards:
| Analogous Compound | CAS No. | Key Hazards Identified in Safety Data Sheets | Source |
| (S)-(+)-1-Methoxy-2-propylamine | 99636-32-5 | Highly flammable liquid and vapor; Harmful if swallowed; Causes severe skin burns and eye damage. | [1][2] |
| 3-Methoxypropylamine | 5332-73-0 | Flammable liquid and vapor; Harmful if swallowed; Causes severe skin corrosion and eye damage. | [3] |
| General Amines | N/A | Can cause skin, eye, and respiratory irritation. | [4][5] |
Engineering Controls: The First Line of Defense
Before detailing personal protective equipment, it is critical to emphasize that PPE is the last line of defense. The primary methods for exposure control are engineering and administrative controls.
-
Chemical Fume Hood: All work involving the handling of this compound, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood to prevent the inhalation of vapors or aerosols.[2]
-
Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[3][6]
-
Ventilation: Work should only be performed in a well-ventilated area to avoid the accumulation of flammable or toxic vapors.[6]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent chemical contact through all potential routes of exposure.
Eye and Face Protection
Rationale: The amine functional group, especially in analogues, is known to be corrosive and can cause severe, irreversible eye damage.[1][2][3] Vapors can also be irritating to the eyes.[7]
-
Minimum Requirement: Wear chemical splash goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards.[3]
-
Recommended for High-Risk Tasks: When handling larger quantities (>50 mL) or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles. This protects the entire face from corrosive splashes.[5][6]
Skin and Body Protection
Rationale: Analogues are documented to cause severe skin burns and are harmful upon skin contact.[1][3][6] A flammable nature also necessitates specific types of protective clothing.
-
Gloves: Use compatible, chemical-resistant gloves.[6] Given the lack of specific permeation data for this compound, a robust glove choice is necessary.
-
Recommended Type: Butyl or Neoprene gloves generally offer good protection against a range of amines and solvents.[7] Nitrile gloves may be suitable for short-term contact, but their performance can be variable.[7]
-
Crucial Practice: Always inspect gloves for tears or pinholes before use. Remove gloves using the proper technique (without touching the outer surface) and wash hands thoroughly after handling the chemical.[6] Change gloves immediately if contamination is suspected.
-
-
Protective Clothing: A flame-retardant lab coat is required due to the flammability hazard. This coat should be fully buttoned. Wear long pants and closed-toe, chemical-resistant footwear to ensure no skin is exposed.
Respiratory Protection
Rationale: Inhalation of amine vapors can cause respiratory irritation and potential systemic toxicity.[4][6] While a fume hood is the primary control, respiratory protection may be necessary in specific scenarios.
-
Standard Operations: When working within a properly functioning chemical fume hood, respiratory protection is typically not required.
-
When Required: If engineering controls fail, during a large spill cleanup, or if vapors/aerosols are generated, a NIOSH/MSHA-approved respirator is necessary.[3] A full-face respirator with organic vapor cartridges is recommended as it also provides superior eye protection.
Summary of Mandatory PPE:
| Protection Type | Specification | Justification |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1 / EN 166). Face shield for splash risk. | Protection from corrosive splashes and severe eye damage.[1][3] |
| Hand | Chemical-resistant gloves (e.g., Butyl, Neoprene). | Prevents skin contact and severe burns.[1][6] |
| Body | Flame-retardant laboratory coat, long pants, closed-toe shoes. | Protects against skin contact and fire hazards. |
| Respiratory | NIOSH/MSHA-approved respirator with organic vapor cartridges. | Required if fume hood is not used or in case of spills.[3] |
Operational and Disposal Plan
A systematic workflow minimizes the risk of exposure and accidental release. The following diagram and steps outline the complete handling lifecycle.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
